molecular formula C7H7N5 B184886 5-(pyridin-4-yl)-4H-1,2,4-triazol-3-amine CAS No. 3652-17-3

5-(pyridin-4-yl)-4H-1,2,4-triazol-3-amine

Cat. No.: B184886
CAS No.: 3652-17-3
M. Wt: 161.16 g/mol
InChI Key: PHYOJNNPPUPKEA-UHFFFAOYSA-N
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Description

5-(pyridin-4-yl)-4H-1,2,4-triazol-3-amine is a useful research compound. Its molecular formula is C7H7N5 and its molecular weight is 161.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

5-pyridin-4-yl-1H-1,2,4-triazol-3-amine
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InChI

InChI=1S/C7H7N5/c8-7-10-6(11-12-7)5-1-3-9-4-2-5/h1-4H,(H3,8,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHYOJNNPPUPKEA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1C2=NC(=NN2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90190020
Record name 1H-1,2,4-Triazol-3-amine, 5-(4-pyridinyl)-
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Molecular Weight

161.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

3652-17-3
Record name 3-(Pyridin-4-yl)-1H-1,2,4-triazol-5-amine
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Record name 1H-1,2,4-Triazol-3-amine, 5-(4-pyridinyl)-
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Record name 1H-1,2,4-Triazol-3-amine, 5-(4-pyridinyl)-
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Record name 5-(pyridin-4-yl)-4H-1,2,4-triazol-3-amine
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Foundational & Exploratory

Biological Activity of 5-(pyridin-4-yl)-4H-1,2,4-triazol-3-amine and its Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 5-(pyridin-4-yl)-4H-1,2,4-triazol-3-amine core structure is a "privileged" scaffold in medicinal chemistry, forming the foundation for a diverse range of biologically active compounds. Derivatives incorporating this moiety have demonstrated significant potential across multiple therapeutic areas, including oncology, infectious diseases, and enzymology. This technical guide provides a comprehensive overview of the known biological activities, quantitative data, experimental methodologies, and relevant cellular pathways associated with this class of compounds. The information is intended to support further research and drug development efforts in this promising area.

Core Biological Activities

The 1,2,4-triazole ring, in conjunction with a pyridine substituent, imparts a unique combination of physicochemical properties that allow for interaction with a variety of biological targets. The primary activities reported for derivatives of this compound include anticancer, antimicrobial, and enzyme inhibitory effects.

Anticancer Activity

Derivatives of this triazole scaffold have shown notable antiproliferative activity against a range of cancer cell lines. The mechanism of action is often multifactorial, targeting key components of cellular signaling and proliferation pathways. Some compounds have been found to inhibit crucial enzymes like EGFR and BRAF, while others interfere with the dynamics of tubulin polymerization, a critical process for cell division.[1] The cytotoxic effects can lead to cell cycle arrest and the induction of apoptosis.[2][3]

Antimicrobial Activity

A significant body of research highlights the antimicrobial potential of this chemical class, particularly the 3-thiol or 3-thione analogs. These compounds exhibit activity against both Gram-positive and Gram-negative bacteria, as well as various fungal pathogens.[4] The proposed mechanism for antifungal activity, particularly for azole-based compounds, involves the inhibition of the cytochrome P450 enzyme lanosterol 14α-demethylase (CYP51).[2] This enzyme is essential for the synthesis of ergosterol, a vital component of the fungal cell membrane. Its inhibition disrupts membrane integrity, leading to fungal cell death.[2]

Enzyme Inhibition

Beyond targets related to cancer and microbial life cycles, derivatives have been identified as potent inhibitors of other enzymes, such as tyrosinase.[5] Tyrosinase is a key enzyme in melanin biosynthesis, and its inhibitors are of great interest in the cosmetic and pharmaceutical industries for treating hyperpigmentation disorders.[6][7]

Quantitative Biological Data

The following tables summarize the quantitative data for various derivatives of the 5-(pyridin-4-yl)-4H-1,2,4-triazole scaffold, detailing their anticancer and antimicrobial potencies.

Table 1: Anticancer Activity of 1,2,4-Triazole Derivatives

Compound Class Cell Line Activity Metric Value (µM) Reference
2-(4-(2-(dimethylamino)ethyl)-4H-1,2,4-triazol-3-yl)pyridine Derivative MKN-45 IC50 0.051 [8]
2-(4-(2-(dimethylamino)ethyl)-4H-1,2,4-triazol-3-yl)pyridine Derivative H460 IC50 0.072 [8]
2-(4-(2-(dimethylamino)ethyl)-4H-1,2,4-triazol-3-yl)pyridine Derivative HT-29 IC50 0.130 [8]
Phosphonate 1,2,3-Triazole Derivative HT-1080 IC50 15.13 [3]
Phosphonate 1,2,3-Triazole Derivative A-549 IC50 21.25 [3]
Phosphonate 1,2,3-Triazole Derivative MCF-7 IC50 18.06 [3]

| 1,2,4-Triazole-Thiol Derivative | MDA-MD-231 | IC50 | 39.2 |[9] |

Table 2: Antimicrobial Activity of 1,2,4-Triazole-Thiol Derivatives

Compound Derivative Microbial Strain Activity Metric Value (µg/mL) Reference
Acridone Derivative (4h) Staphylococcus aureus (MRSA) MIC 19.6 [4]
5-Nitrofuryl-1,3,4-oxadiazoline Bacillus subtilis MIC 7.81 [4]
5-Nitrofuryl-1,3,4-oxadiazoline Staphylococcus aureus MIC 7.81 [4]
5-Nitrofuryl-1,3,4-oxadiazoline Staphylococcus aureus (MRSA) MIC 15.62 [4]
Hydrazone Derivative (6) Candida tenuis MIC 0.9 [9]
Hydrazone Derivative (7) Candida tenuis MIC 0.9 [9]

| 5-Chloropyridine Derivative (8) | Mycobacterium luteum | MIC | 3.9 |[9] |

Signaling Pathways and Mechanisms of Action

The anticancer activity of 1,2,4-triazole derivatives often involves the modulation of critical cellular signaling pathways. While a specific pathway for the parent compound is not yet fully elucidated, research on its derivatives points to several key mechanisms.

anticancer_mechanisms cluster_drug 1,2,4-Triazole Derivative cluster_targets Cellular Targets cluster_effects Cellular Effects Drug Triazole Derivative EGFR EGFR Drug->EGFR Inhibition BRAF BRAF Drug->BRAF Inhibition Tubulin Tubulin Drug->Tubulin Disruption Prolif Inhibition of Proliferation EGFR->Prolif BRAF->Prolif CycleArrest Cell Cycle Arrest Tubulin->CycleArrest Apoptosis Induction of Apoptosis Prolif->Apoptosis CycleArrest->Apoptosis mtt_workflow start Start plate_cells 1. Seed cells in a 96-well plate. start->plate_cells incubate1 2. Incubate for 24h to allow cell attachment. plate_cells->incubate1 add_compound 3. Add serial dilutions of test compound. incubate1->add_compound incubate2 4. Incubate for desired exposure period (e.g., 48-72h). add_compound->incubate2 add_mtt 5. Add 10 µL MTT solution (0.5 mg/mL) to each well. incubate2->add_mtt incubate3 6. Incubate for 2-4h at 37°C. (Formazan crystal formation) add_mtt->incubate3 add_solubilizer 7. Add 100 µL solubilization solution (e.g., DMSO). incubate3->add_solubilizer shake 8. Shake plate for 15 min to dissolve crystals. add_solubilizer->shake read_absorbance 9. Measure absorbance at 570 nm. shake->read_absorbance end End read_absorbance->end

References

The Rise of 1,2,4-Triazoles: A Technical Guide to Novel Therapeutic Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1,2,4-triazole nucleus has emerged as a "privileged scaffold" in medicinal chemistry, forming the core of a wide array of therapeutic agents.[1] Its unique physicochemical properties, including metabolic stability, hydrogen bonding capability, and its role as a pharmacophore, have led to the development of numerous approved drugs with diverse biological activities.[2][3] This technical guide provides an in-depth overview of recent discoveries in novel 1,2,4-triazole therapeutic agents, focusing on their synthesis, biological evaluation, and mechanisms of action, with a particular emphasis on antifungal and anticancer applications.

Antifungal Activity of Novel 1,2,4-Triazole Derivatives

A significant area of research for 1,2,4-triazole compounds is in the development of new antifungal agents, driven by the increasing prevalence of drug-resistant fungal infections.[4][5] The primary mechanism of action for most azole antifungals is the inhibition of the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51).[5][6] This enzyme is critical for the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[5] Inhibition of CYP51 disrupts membrane integrity, leading to fungal cell death.[6]

Recent studies have focused on synthesizing novel 1,2,4-triazole derivatives with improved potency and a broader spectrum of activity. For instance, a series of 1,2,4-triazole derivatives containing amino acid fragments were designed based on the structure of the commercial fungicide mefentrifluconazole.[4]

Quantitative Data: In Vitro Antifungal Activity

The following table summarizes the in vitro antifungal activity of representative novel 1,2,4-triazole derivatives against various fungal pathogens.

CompoundFungal StrainActivity MetricValueReference
8d Physalospora piricolaEC5010.808 µg/mL[4]
8k Physalospora piricolaEC5010.126 µg/mL[4]
[I] Candida albicans (various strains)MIC0.00625 - 0.05 µg/mL[7]
[I] Cryptococcus neoformansMIC0.00625 - 0.05 µg/mL[7]
7 Cryptococcus neoformansMIC800.0156 µg/mL[8]
21 Cryptococcus neoformansMIC800.0156 µg/mL[8]
T5 Candida albicansMIC12.3 µM[9]
T17 Aspergillus nigerMIC27.1 µM[9]
Experimental Protocols

General Synthesis of 1,2,4-Triazole Derivatives Containing Amino Acid Fragments:

A multi-step synthesis was employed starting from 4-nitroacetophenone. The key steps involved carbonyl epoxidation, substitution with 1,2,4-triazole, reduction of the nitro group to an amine, and finally, an amidation reaction with various amino acid derivatives to yield the target compounds.[4] The detailed procedure for a representative compound is as follows:

  • Synthesis of Intermediate 3: Compound 2 (product of the first two steps) is reacted with 1,2,4-triazole in DMF to obtain compound 3 via a substitution reaction.[4]

  • Synthesis of Intermediate 4: The nitro group of compound 3 is reduced to an amine in the presence of iron powder and ammonium chloride to yield the key intermediate 4.[4]

  • Synthesis of Final Compounds (e.g., 8d, 8k): To a stirred solution of compound 4 in CH2Cl2, Et3N, 1-hydroxybenzotriazole (HOBt), and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCI) are sequentially added. After a 30-minute activation period, the respective amino acid derivative is introduced to yield the final product.[4]

In Vitro Antifungal Activity Assay (MIC Determination):

The minimum inhibitory concentration (MIC) of the synthesized compounds against various fungal strains is determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.[2]

  • Preparation of Compounds: Stock solutions of the test compounds are prepared in dimethyl sulfoxide (DMSO).

  • Preparation of Inoculum: Fungal colonies are suspended in sterile saline, and the turbidity is adjusted to a 0.5 McFarland standard.

  • Assay Procedure: The compounds are serially diluted in 96-well microtiter plates containing RPMI-1640 medium. The fungal inoculum is added to each well.

  • Incubation: The plates are incubated at 35°C for 24-48 hours.

  • Reading Results: The MIC is defined as the lowest concentration of the compound that causes a significant inhibition of fungal growth compared to the drug-free control.

Signaling Pathway and Experimental Workflow

Below are diagrams illustrating the mechanism of action of antifungal 1,2,4-triazoles and a general experimental workflow for their discovery.

Antifungal_Mechanism Squalene Squalene Lanosterol Lanosterol Squalene->Lanosterol ... Ergosterol Ergosterol Lanosterol->Ergosterol CYP51 FungalCellMembrane Fungal Cell Membrane Integrity Ergosterol->FungalCellMembrane Essential Component Triazole 1,2,4-Triazole Derivative CYP51 Lanosterol 14α-demethylase (CYP51) Triazole->CYP51 Inhibits

Mechanism of action of antifungal 1,2,4-triazoles.

Experimental_Workflow_Antifungal cluster_synthesis Synthesis cluster_evaluation Biological Evaluation cluster_mechanism Mechanism of Action Studies Start Starting Materials (e.g., 4-nitroacetophenone) Reaction1 Multi-step Chemical Reactions Start->Reaction1 Purification Purification & Characterization (NMR, MS, HRMS) Reaction1->Purification NovelCompounds Novel 1,2,4-Triazole Derivatives Purification->NovelCompounds InVitro In Vitro Antifungal Screening (MIC determination) NovelCompounds->InVitro SAR Structure-Activity Relationship (SAR) Analysis InVitro->SAR LeadCompound Lead Compound Identification SAR->LeadCompound Docking Molecular Docking (e.g., with CYP51) LeadCompound->Docking EnzymeAssay Enzyme Inhibition Assay (e.g., CYP51 inhibition) LeadCompound->EnzymeAssay

General experimental workflow for antifungal 1,2,4-triazole discovery.

Anticancer Activity of Novel 1,2,4-Triazole Derivatives

The 1,2,4-triazole scaffold is also a key component in the design of novel anticancer agents.[2][10] These compounds have been shown to target various cancer-related pathways and enzymes, including kinase inhibition, tubulin polymerization, and aromatase inhibition.[3][11][12]

A recent study detailed the synthesis of novel 1,2,4-triazole-pyridine hybrid derivatives and their evaluation as potential anticancer agents.[13] Another work reported the synthesis of 1,2,4-triazole derivatives and their cytotoxic activities against several human cancer cell lines, with some compounds showing promising activity.[14]

Quantitative Data: In Vitro Anticancer Activity

The following table summarizes the in vitro anticancer activity of representative novel 1,2,4-triazole derivatives against various human cancer cell lines.

CompoundCancer Cell LineActivity MetricValueReference
TP1 Murine melanoma (B16F10)IC5041.12 - 61.11 µM[13]
TP6 Murine melanoma (B16F10)IC50(highest activity in series)[13]
5m HCT116 (Colon)IC500.04 - 23.6 µM[15]
T2 HCT116 (Colon)IC503.84 µM[9]
T7 HCT116 (Colon)IC503.25 µM[9]
8c -EGFR Inhibition IC503.6 µM[11]
7d Hela (Cervical)IC50< 12 µM[14]
7e Hela (Cervical)IC50< 12 µM[14]
10a Hela (Cervical)IC50< 12 µM[14]
10d Hela (Cervical)IC50< 12 µM[14]
Experimental Protocols

General Synthesis of 1,2,4-Triazole-Pyridine Hybrid Derivatives:

The synthesis of these derivatives involved a three-step process:

  • Formation of Potassium-3-pyridyl-dithiocarbazate (I): Nicotinohydrazide is reacted with carbon disulfide.[13]

  • Cyclization to 5-mercapto-substituted 1,2,4-triazole-pyridine (II): The intermediate (I) is cyclized with ammonia solution.[13]

  • Synthesis of Final Derivatives (III): The mercapto-triazole (II) is reacted with different substituted benzyl derivatives to produce the final hybrid compounds.[13]

In Vitro Anticancer Activity Assay (MTT Assay):

The cytotoxic activity of the synthesized compounds against cancer cell lines is commonly evaluated using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[13][16]

  • Cell Seeding: Cancer cells are seeded in 96-well plates and incubated for 24 hours.

  • Compound Treatment: The cells are treated with various concentrations of the synthesized compounds dissolved in DMSO.

  • Incubation: The plates are incubated for a further 48-72 hours.

  • MTT Addition: MTT solution is added to each well, and the plates are incubated to allow the formation of formazan crystals by viable cells.

  • Solubilization and Absorbance Reading: The formazan crystals are dissolved in a solubilization buffer (e.g., DMSO), and the absorbance is measured using a microplate reader.

  • IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated as the concentration of the compound that inhibits cell growth by 50%.

Signaling Pathway and Experimental Workflow

Below are diagrams illustrating a potential anticancer mechanism of action and a general experimental workflow for their discovery.

Anticancer_Mechanism_Aromatase Androgens Androgens (e.g., Testosterone) Estrogens Estrogens (e.g., Estradiol) Androgens->Estrogens Aromatase TumorGrowth Estrogen-Receptor Positive Breast Cancer Cell Growth Estrogens->TumorGrowth Promotes Triazole 1,2,4-Triazole Derivative (e.g., Letrozole) Aromatase Aromatase (CYP19A1) Triazole->Aromatase Inhibits

Anticancer mechanism via Aromatase inhibition.

Experimental_Workflow_Anticancer cluster_synthesis Synthesis cluster_evaluation Biological Evaluation cluster_mechanism Mechanism of Action Studies Start Starting Materials (e.g., Nicotinohydrazide) Reaction1 Multi-step Chemical Synthesis Start->Reaction1 Purification Purification & Characterization (IR, NMR, Mass Spec) Reaction1->Purification NovelCompounds Novel 1,2,4-Triazole Derivatives Purification->NovelCompounds InVitro In Vitro Cytotoxicity Screening (MTT Assay on Cancer Cell Lines) NovelCompounds->InVitro SAR Structure-Activity Relationship (SAR) Analysis InVitro->SAR LeadCompound Lead Compound Identification SAR->LeadCompound TargetAssay Target-based Assays (e.g., Kinase/Enzyme Inhibition) LeadCompound->TargetAssay Docking Molecular Docking Studies LeadCompound->Docking

General experimental workflow for anticancer 1,2,4-triazole discovery.

Conclusion

The 1,2,4-triazole scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. The versatility of its synthesis and its ability to interact with a wide range of biological targets make it a cornerstone of modern medicinal chemistry. The ongoing research into novel antifungal and anticancer 1,2,4-triazole derivatives holds significant promise for addressing unmet medical needs in infectious diseases and oncology. Further exploration of structure-activity relationships and mechanisms of action will undoubtedly lead to the development of next-generation therapeutics with enhanced efficacy and safety profiles.

References

A Technical Guide to the Preliminary Screening of 4-Amino-1,2,4-triazole-3-thiol Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1,2,4-triazole nucleus is a foundational scaffold in medicinal chemistry, integral to numerous therapeutic agents with a wide array of pharmacological activities.[1] Derivatives of 4-amino-1,2,4-triazole-3-thiol, in particular, have garnered significant interest due to their potent and diverse biological profiles, including antimicrobial, anticancer, antitubercular, and enzyme-inhibiting properties.[2][3] The incorporation of a sulfur atom, often in a thione tautomeric form, and a reactive 4-amino group provides a versatile platform for chemical modification, enabling the exploration of extensive chemical space to optimize therapeutic potential.[4][5]

This technical guide offers a comprehensive overview of the preliminary screening of these derivatives. It details common synthetic strategies, provides step-by-step experimental protocols for key biological assays, and presents a structured summary of quantitative activity data to facilitate comparative analysis.

I. Synthesis of 4-Amino-1,2,4-triazole-3-thiol and its Derivatives

The synthesis of the core 4-amino-1,2,4-triazole-3-thiol structure is a critical first step, typically achieved through cyclization reactions. Subsequent derivatization, most commonly at the 4-amino position, allows for the introduction of diverse functionalities to modulate biological activity.

A. General Synthesis of the Core Scaffold

Several methods are employed for the synthesis of the 4-amino-5-substituted-1,2,4-triazole-3-thiol nucleus. A widely used approach involves the following steps:

  • Formation of Potassium Dithiocarbazinate: A starting carboxylic acid hydrazide is reacted with carbon disulfide in an alkaline ethanolic solution (e.g., potassium hydroxide) to yield a potassium dithiocarbazinate salt.[6][7]

  • Cyclization: The salt is then refluxed with hydrazine hydrate, which induces cyclization to form the desired 4-amino-5-substituted-1,2,4-triazole-3-thiol.[6][7]

An alternative route involves the conversion of a 5-substituted-1,3,4-oxadiazole-2-thiol with hydrazine hydrate to yield the triazole scaffold.[1][8]

B. Derivatization: Schiff Base Formation

A primary method for creating a library of derivatives is the condensation of the 4-amino group of the triazole core with various aromatic aldehydes. This reaction forms a Schiff base (an imine), which can significantly influence the molecule's biological activity.[9][10] The selection of aldehydes with different electron-donating or electron-withdrawing groups is crucial for structure-activity relationship (SAR) studies.[8]

G cluster_synthesis Core Synthesis cluster_derivatization Derivatization CarboxylicAcid Carboxylic Acid Hydrazide CS2_KOH CS₂ / KOH Ethanol CarboxylicAcid->CS2_KOH Salt Potassium Dithiocarbazinate Salt CS2_KOH->Salt Hydrazine1 Hydrazine Hydrate (Reflux) Salt->Hydrazine1 TriazoleCore 4-Amino-5-substituted- 1,2,4-triazole-3-thiol Hydrazine1->TriazoleCore Condensation Condensation (Reflux) TriazoleCore->Condensation Aldehyde Substituted Aromatic Aldehyde (R-CHO) Aldehyde->Condensation SchiffBase Schiff Base Derivative (Imine) Condensation->SchiffBase

Caption: General workflow for the synthesis of 4-amino-1,2,4-triazole-3-thiol derivatives.

II. Experimental Protocols for Preliminary Screening

The preliminary evaluation of newly synthesized compounds requires robust and standardized biological assays. The following protocols are commonly employed for screening 4-amino-1,2,4-triazole-3-thiol derivatives.

A. Antimicrobial and Antifungal Susceptibility Testing

The agar-well diffusion method is a standard preliminary test to assess antimicrobial activity.[7]

Protocol:

  • Media Preparation: Prepare and sterilize Mueller-Hinton Agar for bacteria and Sabouraud Dextrose Agar for fungi. Pour the media into sterile Petri plates and allow them to solidify.

  • Inoculum Preparation: Prepare a standardized microbial suspension (e.g., 0.5 McFarland standard) of the test organisms (e.g., Staphylococcus aureus, Bacillus subtilis, Escherichia coli, Candida albicans, Aspergillus niger).[8]

  • Inoculation: Evenly spread the microbial suspension over the surface of the agar plates using a sterile swab.

  • Well Preparation: Create uniform wells (e.g., 6 mm diameter) in the agar using a sterile cork borer.

  • Compound Application: Dissolve the synthesized compounds in a suitable solvent (e.g., DMSO) to a known concentration. Add a fixed volume (e.g., 100 µL) of each compound solution into separate wells. Use the solvent as a negative control and a standard antibiotic/antifungal agent (e.g., Ampicillin, Fluconazole) as a positive control.

  • Incubation: Incubate the bacterial plates at 37°C for 24 hours and the fungal plates at 28-30°C for 48-72 hours.

  • Data Collection: Measure the diameter of the zone of inhibition (in mm) around each well. A larger zone indicates greater antimicrobial activity.

For compounds showing promising activity, the Minimum Inhibitory Concentration (MIC) is determined using a broth microdilution method to quantify potency.[11]

G start Start prep_media Prepare & Pour Sterile Agar Plates start->prep_media prep_inoculum Prepare Standardized Microbial Inoculum prep_media->prep_inoculum spread_plates Inoculate Agar Surface with Microbes prep_inoculum->spread_plates create_wells Create Wells in Agar spread_plates->create_wells add_compounds Add Test Compounds, Positive & Negative Controls create_wells->add_compounds incubate Incubate Plates (24-72h) add_compounds->incubate measure Measure Zone of Inhibition (mm) incubate->measure end End measure->end

Caption: Workflow for the Agar-Well Diffusion antimicrobial screening method.

B. In Vitro Anticancer Activity (MTT Assay)

The MTT [3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide] assay is a colorimetric method used to assess cell viability and the cytotoxic potential of compounds against cancer cell lines.[10]

Protocol:

  • Cell Culture: Culture human cancer cell lines (e.g., lung adenocarcinoma A549, human hepatoma Bel7402) in appropriate media (e.g., DMEM with 10% FBS) in a humidified incubator at 37°C with 5% CO₂.[10]

  • Cell Seeding: Seed the cells into 96-well plates at a specific density (e.g., 5 x 10³ cells/well) and allow them to adhere for 24 hours.

  • Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. Replace the old medium with the medium containing the compounds at various concentrations. Include untreated cells as a control.

  • Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution (e.g., 20 µL of 5 mg/mL solution) to each well and incubate for an additional 4 hours. Live cells with active mitochondrial reductases will convert the yellow MTT to a purple formazan precipitate.

  • Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution in each well using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot a dose-response curve and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

G start Start: Seed Cancer Cells in 96-well Plate adhere Allow Cells to Adhere (24h Incubation) start->adhere treat Treat Cells with Various Compound Concentrations adhere->treat incubate Incubate for Exposure Period (e.g., 48h) treat->incubate add_mtt Add MTT Reagent to Each Well incubate->add_mtt incubate_mtt Incubate (4h) for Formazan Formation add_mtt->incubate_mtt solubilize Add DMSO to Dissolve Formazan incubate_mtt->solubilize read_absorbance Measure Absorbance (570 nm) solubilize->read_absorbance analyze Calculate Cell Viability & Determine IC₅₀ read_absorbance->analyze end End analyze->end

Caption: Standard workflow for the MTT cytotoxicity assay.

C. Enzyme Inhibition Assays

These derivatives have shown potential as inhibitors of various enzymes, including β-lactamases, which are involved in antibiotic resistance.[12][13]

Protocol (General Spectrophotometric Assay for β-Lactamase):

  • Reagent Preparation: Prepare a buffer solution (e.g., phosphate buffer), a solution of the purified enzyme (e.g., KPC-2, VIM-1), a solution of a chromogenic or reporter substrate (e.g., meropenem), and solutions of the test compounds at various concentrations.[13][14]

  • Assay Setup: In a 96-well UV-transparent plate, add the buffer, the enzyme solution, and the inhibitor (test compound) solution.

  • Pre-incubation: Pre-incubate the enzyme-inhibitor mixture for a defined period (e.g., 5-10 minutes) at a controlled temperature.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the substrate to each well.

  • Kinetic Measurement: Immediately measure the change in absorbance over time using a spectrophotometer at the substrate's maximum absorbance wavelength. The rate of substrate hydrolysis is proportional to the change in absorbance.

  • Data Analysis: Calculate the initial reaction velocity for each inhibitor concentration. Determine the IC₅₀ value, which is the inhibitor concentration required to reduce the enzyme's activity by 50%. Further kinetic studies can be performed to determine the inhibition constant (Kᵢ) and the mechanism of inhibition.[14]

III. Quantitative Data Summary

The following tables summarize the biological activities of various 4-amino-1,2,4-triazole-3-thiol derivatives as reported in the literature.

Table 1: Antimicrobial and Antifungal Activity

Compound IDSubstituent (at Schiff Base)Test OrganismActivity (MIC in µg/mL)Reference
4c 4-HydroxyS. aureus16[8]
B. subtilis20[8]
4e 4-BromoE. coli25[8]
S. typhi31[8]
C. albicans24[8]
A. niger32[8]
36 3-Nitrobenzylidene (at N-4 and C-5)S. aureus0.264 mM[11]
S. pyogenes0.132 mM[11]

Table 2: Antituberculosis Activity

Compound IDSubstituent (at Schiff Base)Test OrganismActivity (% Inhibition @ 6.25 µg/mL)Reference
2k Not SpecifiedM. tuberculosis H37Rv87%[9]
40f Not SpecifiedM. tuberculosis H37Rv87%[4]

Table 3: Anticancer Activity

Compound ClassCell LineActivity (IC₅₀)Reference
1,2,4-triazole Schiff baseA549 (Lung)Dose-dependent inhibition[10]
Bel7402 (Hepatoma)Dose-dependent inhibition[10]
Hydrazone derivative 4 IGR39 (Melanoma)~10 µM[5]
Hydrazone derivative 14 MDA-MB-231 (Breast)~5 µM[5]
Hydrazone derivative 18 PANC-1 (Pancreatic)~15 µM[5]

Table 4: Enzyme Inhibition Activity

Compound IDTarget EnzymeActivity (Kᵢ or IC₅₀ in µM)Reference
CP 22 NDM-1 β-LactamaseKᵢ = 42.7[14]
CP 35 NDM-1 β-LactamaseKᵢ = 25.8[14]
12d Acetylcholinesterase (AChE)IC₅₀ = 0.73[15][16]
12m Butyrylcholinesterase (BChE)IC₅₀ = 0.038[15][16]
12n α-GlucosidaseExcellent activity (more than standard)[16]

IV. Structure-Activity Relationships and Logical Pathways

Preliminary screenings reveal patterns that guide further drug development. For 4-amino-1,2,4-triazole-3-thiol derivatives, the nature of the substituent on the aromatic ring of the Schiff base is a key determinant of biological activity.

  • Antimicrobial Activity: The presence of electron-withdrawing groups (e.g., halogens like bromo) or electron-donating groups (e.g., hydroxyl) on the phenyl ring can modulate activity against different bacterial strains.[8] For instance, a 4-hydroxy substitution showed good activity against Gram-positive bacteria, while a 4-bromo substitution was more effective against Gram-negative bacteria and fungi.[8]

  • Enzyme Inhibition: For β-lactamase inhibition, modifications at the 5-position of the triazole ring, such as adding a trifluoromethyl group, have been shown to improve inhibitory potency.[14]

G cluster_mods Chemical Modifications cluster_activities Biological Activities Core 4-Amino-1,2,4-triazole-3-thiol Core Scaffold Mod1 Formation of Schiff Base (Varying R-group on Aldehyde) Core->Mod1 Mod2 Substitution at Triazole C-5 Position Core->Mod2 Activity1 Antimicrobial Mod1->Activity1 R = Electron-withdrawing/donating groups influence bacterial/fungal specificity Activity2 Anticancer Mod1->Activity2 Diverse aromatic/heterocyclic R-groups show cytotoxicity Activity3 Enzyme Inhibition Mod2->Activity3 R' = CF₃ improves β-lactamase inhibition

Caption: Logical relationships in the screening of triazole derivatives.

V. Conclusion

The 4-amino-1,2,4-triazole-3-thiol scaffold represents a privileged structure in the development of new therapeutic agents. Its synthetic accessibility allows for the creation of large, diverse libraries of derivatives, primarily through Schiff base formation. The preliminary screening protocols detailed in this guide—spanning antimicrobial, anticancer, and enzyme inhibition assays—provide a robust framework for identifying lead compounds. The quantitative data consistently demonstrates that subtle structural modifications can lead to significant changes in biological activity, underscoring the importance of systematic screening and SAR studies in the ongoing quest for novel and more effective drugs.

References

The Architecture of Activity: A Technical Guide to the Structure-Activity Relationship of Pyridinyl-Triazole Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The fusion of a pyridine ring and a triazole moiety has given rise to a versatile class of heterocyclic compounds with a broad spectrum of biological activities. These pyridinyl-triazole derivatives have garnered significant attention in medicinal chemistry due to their potential as therapeutic agents.[1][2][3] This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) of these compounds, offering a valuable resource for researchers and professionals involved in drug discovery and development. The document summarizes key quantitative data, details experimental protocols, and visualizes critical concepts to facilitate a comprehensive understanding of this promising chemical space.

I. Anticancer Activity: Targeting Cellular Proliferation

Pyridinyl-triazole compounds have demonstrated significant potential as anticancer agents, with their mechanism of action often involving the inhibition of crucial cellular pathways and enzymes.[4] Numerous studies have explored the synthesis and cytotoxic evaluation of these derivatives against various cancer cell lines.

A preliminary structure–activity relationship (SAR) analysis suggests that the nature of substituents on the phenyl ring attached to the core structure can significantly influence cytotoxicity. For instance, electron-withdrawing groups, such as a nitro group, have been shown to enhance cytotoxic activity, whereas electron-donating groups tend to reduce it.[5]

Quantitative SAR Data for Anticancer Activity
Compound IDCore Structure ModificationSubstituent on Phenyl RingCancer Cell LineIC50 (µM)Reference
TP1-TP7 (General Range) 1,2,4-Triazole-Pyridine HybridVariousMurine Melanoma (B16F10)41.12 - 61.11[6]
TP6 1,2,4-Triazole-Pyridine HybridNot specified in abstractMurine Melanoma (B16F10)Highest activity in the series[6]
9c 1,2,3-TriazoleNot specified in abstractMCF-7 (Breast Adenocarcinoma)25.03[7]
9d 1,2,3-TriazoleNot specified in abstractHT-1080 (Fibrosarcoma)25.77[7]
9d 1,2,3-TriazoleNot specified in abstractMCF-7 (Breast Adenocarcinoma)27.89[7]
Pyridone-based analogues (unspecified) 2-Pyridone with triazole and thiazoleNot specified in abstractA549 (Lung Carcinoma), MCF-7~0.008 - 0.015[5]
Thiazole-based derivatives (unspecified) Thiazole with pyridine and triazoleNot specified in abstractA549, MCF-7~0.050 - 0.120[5]
B26 4-(pyridin-4-yloxy)benzamide with 1,2,3-triazoleFluorine atom and morpholine groupA5493.22[8]
B26 4-(pyridin-4-yloxy)benzamide with 1,2,3-triazoleFluorine atom and morpholine groupHeLa4.33[8]
B26 4-(pyridin-4-yloxy)benzamide with 1,2,3-triazoleFluorine atom and morpholine groupMCF-75.82[8]
Experimental Protocol: MTT Assay for Cytotoxicity

The in vitro anticancer activity of pyridinyl-triazole derivatives is commonly evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reduction assay.[6]

Principle: This colorimetric assay is based on the ability of metabolically active cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals by mitochondrial dehydrogenases. The amount of formazan produced is directly proportional to the number of viable cells.

Methodology:

  • Cell Seeding: Cancer cells (e.g., murine melanoma B16F10) are seeded into 96-well plates at a specific density and allowed to adhere overnight.[6]

  • Compound Treatment: The cells are then treated with various concentrations of the synthesized pyridinyl-triazole derivatives and incubated for a specified period (e.g., 48 hours).

  • MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL). The plates are then incubated for another few hours (e.g., 4 hours) to allow for formazan crystal formation.

  • Formazan Solubilization: The medium is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • IC50 Calculation: The half-maximal inhibitory concentration (IC50) value, which is the concentration of the compound that inhibits 50% of cell growth, is calculated from the dose-response curve.

MTT_Assay_Workflow cluster_workflow MTT Assay Workflow Cell Seeding Cell Seeding Compound Treatment Compound Treatment Cell Seeding->Compound Treatment 24h Incubation MTT Addition MTT Addition Compound Treatment->MTT Addition 48h Treatment Formazan Solubilization Formazan Solubilization MTT Addition->Formazan Solubilization 4h Incubation Absorbance Reading Absorbance Reading Formazan Solubilization->Absorbance Reading IC50 Calculation IC50 Calculation Absorbance Reading->IC50 Calculation

Workflow for determining cytotoxicity using the MTT assay.

II. Enzyme Inhibition: A Targeted Approach

Pyridinyl-triazole scaffolds have been successfully employed to design potent and selective inhibitors of various enzymes implicated in disease pathogenesis.

A. p38 MAP Kinase Inhibition

Inhibitors of p38 MAP kinase are being investigated for the treatment of inflammatory diseases.[9] The SAR of 5-alkylthio-1-aryl-2-(4-pyridinyl) triazoles has been explored, where the triazole ring serves as a replacement for the imidazole ring found in earlier inhibitors.[9] A key interaction involves the triazole group acting as a dual hydrogen bond acceptor, which can induce conformational changes in the enzyme's active site.[1]

Quantitative SAR Data for p38 MAP Kinase Inhibition:

Compound IDConcentration (µM)Inhibition of p38 PhosphorylationReference
5c 1Significant[9]
5d 1 and 10Significant[9]

Experimental Protocol: In Vitro p38 MAP Kinase Inhibition Assay (ELISA-based)

The inhibitory activity of compounds against p38 MAP kinase can be assessed using an ELISA-based method.[9]

Principle: This assay measures the phosphorylation of a specific substrate by p38 MAP kinase in the presence and absence of the test compounds. The amount of phosphorylated substrate is quantified using a specific antibody and a colorimetric detection system.

Methodology:

  • Kinase Reaction: Recombinant p38 MAP kinase is incubated with its substrate (e.g., ATF-2) and ATP in a reaction buffer. Test compounds at various concentrations are added to the reaction mixture.

  • Incubation: The reaction is allowed to proceed for a specific time at a controlled temperature (e.g., 30°C).

  • Coating: The reaction mixture is transferred to a microplate pre-coated with a capture antibody that specifically binds to the phosphorylated substrate.

  • Detection: A detection antibody conjugated to an enzyme (e.g., horseradish peroxidase) that recognizes the phosphorylated substrate is added.

  • Substrate Addition: A chromogenic substrate for the enzyme is added, leading to a color change.

  • Absorbance Measurement: The absorbance is measured, and the percentage of inhibition is calculated by comparing the signal in the presence of the inhibitor to the control (no inhibitor).

p38_Inhibition_Pathway Inflammatory Stimuli Inflammatory Stimuli Upstream Kinases Upstream Kinases Inflammatory Stimuli->Upstream Kinases p38 MAP Kinase p38 MAP Kinase Upstream Kinases->p38 MAP Kinase Activation Downstream Substrates Downstream Substrates p38 MAP Kinase->Downstream Substrates Phosphorylation Pyridinyl-Triazole Inhibitor Pyridinyl-Triazole Inhibitor Pyridinyl-Triazole Inhibitor->p38 MAP Kinase Inhibition Downstream Substrates (e.g., ATF-2) Downstream Substrates (e.g., ATF-2) Inflammatory Response Inflammatory Response Downstream Substrates->Inflammatory Response

Inhibition of the p38 MAP kinase signaling pathway.
B. c-Met Inhibition

The c-Met receptor tyrosine kinase is a validated target in oncology. A series of 4-(pyridin-4-yloxy)benzamide derivatives containing a 1,2,3-triazole fragment have been designed as type II c-Met inhibitors. The SAR studies revealed that the introduction of an electron-withdrawing substituent (e.g., a fluorine atom) on the terminal benzene ring and a hydrophilic group (e.g., morpholine) on the pyridine amide chain significantly enhanced the antitumor activity.[8]

Quantitative SAR Data for c-Met Inhibition:

Compound IDIC50 vs. A549 (µM)IC50 vs. HeLa (µM)IC50 vs. MCF-7 (µM)Reference
B26 3.224.335.82[8]

Experimental Protocol: Kinase Activity Assay

The inhibitory effect of compounds on c-Met kinase activity can be determined using various in vitro kinase assay formats, such as those based on fluorescence or luminescence.

Methodology (General):

  • Reaction Setup: Recombinant c-Met kinase is incubated with a specific substrate and ATP in a reaction buffer.

  • Inhibitor Addition: Test compounds are added at varying concentrations.

  • Kinase Reaction: The reaction is initiated and allowed to proceed for a set time.

  • Detection: The amount of product formed (phosphorylated substrate) or the amount of ATP consumed is measured using a detection reagent that generates a signal (e.g., luminescence).

  • IC50 Determination: The IC50 value is calculated from the dose-response curve.

III. Antimicrobial and Other Biological Activities

Beyond cancer and inflammation, pyridinyl-triazole derivatives have shown promise in other therapeutic areas.

  • Antitubercular Activity: A series of compounds with a 3-thio-1,2,4-triazole moiety have demonstrated potent inhibitory activity against Mycobacterium tuberculosis, with some analogs showing low micromolar to nanomolar efficacy.[10] The mechanism for nitro-containing analogs appears to involve activation by the F420-dependent nitroreductase Ddn.[10]

  • Antimicrobial and Antioxidant Activity: A large series of 5-[4-methyl-2-(pyridin-3/4-yl)thiazole-5-yl]-4-substituted-3-substituted benzylthio-4H-1,2,4-triazole derivatives have been synthesized and evaluated for their in vitro antimicrobial and antioxidant activities.[11]

  • α-Glucosidase Inhibition: Pyridazine-triazole hybrid compounds have been investigated as potential antidiabetic agents through the inhibition of α-glucosidase, a key enzyme in carbohydrate digestion.[12]

IV. Synthetic Strategies

The synthesis of pyridinyl-triazole derivatives often involves multi-step procedures. Common strategies include:

  • Cyclization Reactions: Formation of the triazole ring is a key step. For example, 1,2,4-triazoles can be synthesized from nicotinohydrazide and carbon disulfide, followed by cyclization.[6]

  • Click Chemistry: The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a highly efficient method for the regioselective synthesis of 1,2,3-triazole derivatives.[13]

  • Substitution Reactions: Modification of the core pyridinyl-triazole scaffold is achieved through various substitution reactions to introduce different functional groups and explore the SAR.

Synthesis_Logic cluster_synthesis General Synthetic Logic Starting Materials Starting Materials Pyridine & Triazole Precursors Pyridine & Triazole Precursors Starting Materials->Pyridine & Triazole Precursors Core Scaffold Synthesis Core Scaffold Synthesis Pyridine & Triazole Precursors->Core Scaffold Synthesis Cyclization / Click Chemistry Functional Group Interconversion Functional Group Interconversion Core Scaffold Synthesis->Functional Group Interconversion Substitution Reactions Final Analog Library Final Analog Library Functional Group Interconversion->Final Analog Library

Logical flow of pyridinyl-triazole compound synthesis.

V. Conclusion

The pyridinyl-triazole scaffold represents a privileged structure in medicinal chemistry, offering a versatile platform for the design of novel therapeutic agents. The structure-activity relationships discussed in this guide highlight the critical role of substituent patterns and the core heterocyclic arrangement in determining biological activity. The provided quantitative data and experimental protocols serve as a valuable resource for researchers aiming to further explore and exploit the therapeutic potential of this important class of compounds. Future efforts in this area will likely focus on optimizing the pharmacokinetic and pharmacodynamic properties of lead compounds to advance them into clinical development.

References

Potential Pharmacological Targets for 5-(pyridin-4-yl)-4H-1,2,4-triazol-3-amine and Its Derivatives: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the potential pharmacological targets of the heterocyclic compound 5-(pyridin-4-yl)-4H-1,2,4-triazol-3-amine and its extensively studied thiol derivative, 4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol. This class of compounds has garnered significant interest in medicinal chemistry due to its broad spectrum of biological activities, including antimicrobial, anticancer, and enzyme inhibitory properties. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes associated pathways and workflows to facilitate further research and drug development efforts.

Overview of Biological Activities and Potential Targets

Derivatives of this compound have been synthesized and evaluated for a variety of pharmacological effects. The core structure, a hybrid of pyridine and 1,2,4-triazole moieties, serves as a versatile scaffold for the development of targeted therapeutic agents. Key identified and potential pharmacological targets are summarized below.

Quantitative Data Summary

The following tables present a summary of the reported in vitro biological activities for various derivatives of the core compound.

Table 1: Antimicrobial Activity

Compound/DerivativeMicrobial StrainAssay TypeActivity (MIC, µg/mL)Reference
4-(4-chlorobenzylideneamino)-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiolStaphylococcus aureusBroth Dilution16[1]
4-(4-chlorobenzylideneamino)-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiolBacillus subtilisBroth Dilution20[1]
4-(4-nitrobenzylideneamino)-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiolEscherichia coliBroth Dilution25[1]
4-(4-nitrobenzylideneamino)-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiolSalmonella typhiBroth Dilution31[1]
Acridone derivative with 4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiolStaphylococcus aureus (MRSA)Not specified19.6[2]
5-nitrofuran derivative of 1,3,4-oxadiazolineBacillus subtilis ATCC 6633Not specified7.81[2]
5-nitrofuran derivative of 1,3,4-oxadiazolineStaphylococcus aureus ATCC 6538Not specified7.81[2]
5-nitrofuran derivative of 1,3,4-oxadiazolineStaphylococcus aureus ATCC 43300 (MRSA)Not specified15.62[2]

Table 2: Enzyme Inhibition

Target EnzymeCompound/DerivativeAssay TypeActivity (IC₅₀)Reference
Tyrosinase (Agaricus bisporus)5-phenyl-3-[5-hydroxy-4-pyrone-2-yl-methylmercapto]-4-(2,4-dihydroxyl-benzylamino)-1,2,4-triazoleSpectrophotometric1.35 ± 2.15 µM[3]
Xanthine Oxidase3-(2-cyano-4-pyridyl)-5-(4-pyridyl)-1,2,4-triazole (FYX-051)Not specifiedPotent in vivo activity[4]
Xanthine Oxidase4-(phenoxymethyl)-1H-1,2,3-triazole derivative (9m)Spectrophotometric0.70 µM[5]
Xanthine Oxidoreductase1,2,4-triazole derivative (7i)Not specified0.20 nM[6]
Cyclooxygenase-2 (COX-2)1,2,4-triazole-pyrazole hybrid (18a)Not specified0.55 µM[7]

Table 3: Anticancer Activity

Cell LineCompound/DerivativeAssay TypeActivity (IC₅₀, µM)Reference
Murine Melanoma (B16F10)3-(5-(4-bromobenzylthio)-4H-1,2,4-triazol-3-yl)pyridine (TP6)MTT Assay41.12[8]
Murine Melanoma (B16F10)3-(5-(4-nitrobenzylthio)-4H-1,2,4-triazol-3-yl)pyridine (TP7)MTT Assay45.60[8]
Liver Cancer (HepG2)7-amino-2-(4-chlorophenyl)-5-(methylthio)[1,2,4]triazolo[1,5-a]pyrimidine-6-carbonitrile (7)Not specified17.69[9]
Breast Cancer (MCF7)7-amino-2-(4-chlorophenyl)-5-(methylthio)[1,2,4]triazolo[1,5-a]pyrimidine-6-carbonitrile (7)Not specified17.69[9]
Liver Cancer (HepG2)Ethyl 5'-(5-bromo-2-hydroxyphenyl)-2'-(4-chlorophenyl)-5',6'-dihydro-4H-spiro{[1]benzopyran-2,7'-[1,2,4]triazolo[1,5-a]pyrimidine}-3-carboxylate (17)Not specified17.69[9]
Breast Cancer (MCF7)Ethyl 5'-(5-bromo-2-hydroxyphenyl)-2'-(4-chlorophenyl)-5',6'-dihydro-4H-spiro{[1]benzopyran-2,7'-[1,2,4]triazolo[1,5-a]pyrimidine}-3-carboxylate (17)Not specified27.09[9]
EGFR KinaseCoumarin-triazole-glycosyl hybrid (8)Not specified0.22 ± 0.01[10]
VEGFR-2 KinaseCoumarin-triazole-glycosyl hybrid (8)Not specified0.93 ± 0.42[10]
CDK-2/cyclin A2Coumarin-triazole-glycosyl hybrid (8)Not specified0.24 ± 0.20[10]
EGFR KinaseCoumarin-triazole-glycosyl hybrid (10)Not specified0.12 ± 0.50[10]
VEGFR-2 KinaseCoumarin-triazole-glycosyl hybrid (10)Not specified0.79 ± 0.14[10]
CDK-2/cyclin A2Coumarin-triazole-glycosyl hybrid (10)Not specified0.15 ± 0.60[10]

Key Pharmacological Targets and Signaling Pathways

Enzyme Inhibition

Tyrosinase is a key enzyme in melanin biosynthesis, and its inhibition is a target for treating hyperpigmentation disorders. Derivatives of the title compound have shown potent inhibitory activity against mushroom tyrosinase.

Tyrosinase_Inhibition_Pathway L-Tyrosine L-Tyrosine L-DOPA L-DOPA L-Tyrosine->L-DOPA Tyrosinase (Monophenolase activity) Dopaquinone Dopaquinone L-DOPA->Dopaquinone Tyrosinase (Diphenolase activity) Melanin Melanin Dopaquinone->Melanin Multiple steps Tyrosinase Tyrosinase Triazole Derivative Triazole Derivative Triazole Derivative->Tyrosinase Inhibition

Figure 1. Inhibition of the melanin biosynthesis pathway by triazole derivatives.

Xanthine oxidase (XO) is a crucial enzyme in purine metabolism that catalyzes the oxidation of hypoxanthine and xanthine to uric acid. Elevated levels of uric acid can lead to gout. Certain 5-(pyridin-4-yl)-1,2,4-triazole derivatives have been identified as potent XO inhibitors.

Xanthine_Oxidase_Inhibition_Pathway Hypoxanthine Hypoxanthine Xanthine Xanthine Hypoxanthine->Xanthine Xanthine Oxidase Uric Acid Uric Acid Xanthine->Uric Acid Xanthine Oxidase Xanthine Oxidase Xanthine Oxidase Triazole Derivative Triazole Derivative Triazole Derivative->Xanthine Oxidase Inhibition

Figure 2. Inhibition of uric acid production via xanthine oxidase by triazole derivatives.

Anticancer Activity

The anticancer potential of these triazole derivatives has been demonstrated against various cancer cell lines. While the precise mechanisms are still under investigation for many derivatives, some have been shown to target key signaling pathways involved in cell proliferation and survival, such as the PI3K/Akt pathway. Additionally, inhibition of metabolic enzymes like phosphoglycerate dehydrogenase (PHGDH), which is upregulated in some cancers, represents a promising therapeutic strategy.

Anticancer_Mechanism_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_metabolism Serine Biosynthesis Pathway Receptor Receptor PI3K PI3K Receptor->PI3K Akt Akt PI3K->Akt Proliferation & Survival Proliferation & Survival Akt->Proliferation & Survival Apoptosis Apoptosis Akt->Apoptosis Triazole_Akt Triazole Derivative Triazole_Akt->Akt Inhibition 3-Phosphoglycerate 3-Phosphoglycerate 3-Phosphohydroxypyruvate 3-Phosphohydroxypyruvate 3-Phosphoglycerate->3-Phosphohydroxypyruvate PHGDH Serine Serine 3-Phosphohydroxypyruvate->Serine Multiple steps PHGDH PHGDH Triazole_PHGDH Triazole Derivative Triazole_PHGDH->PHGDH Inhibition Growth Factor Growth Factor Growth Factor->Receptor

Figure 3. Potential anticancer mechanisms of triazole derivatives.

Experimental Protocols

Synthesis of 4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol

A general synthetic route is outlined below.

Synthesis_Workflow Isoniazid Isoniazid CS2_KOH CS2, KOH Ethanol Isoniazid->CS2_KOH Dithiocarbazate Potassium dithiocarbazinate salt CS2_KOH->Dithiocarbazate Hydrazine Hydrazine hydrate Water, Reflux Dithiocarbazate->Hydrazine TriazoleThiol 4-amino-5-(pyridin-4-yl)- 4H-1,2,4-triazole-3-thiol Hydrazine->TriazoleThiol Aldehyde Ar-CHO DMF, Acetic acid, Reflux TriazoleThiol->Aldehyde SchiffBase Schiff Base Derivative Aldehyde->SchiffBase

Figure 4. General synthesis workflow for 4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol and its derivatives.

Protocol:

  • Preparation of Potassium Dithiocarbazinate Salt: Isonicotinic acid hydrazide (isoniazid) is reacted with carbon disulfide in the presence of potassium hydroxide in an alcoholic solvent. The resulting potassium dithiocarbazinate salt is typically used in the next step without further purification.[11]

  • Cyclization to Triazole: The potassium salt is refluxed with hydrazine hydrate in water. The reaction proceeds until the evolution of hydrogen sulfide gas ceases. Acidification of the reaction mixture yields 4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol.[11]

  • Synthesis of Schiff Base Derivatives: The synthesized triazole is reacted with various substituted aromatic aldehydes in a solvent such as dimethylformamide (DMF) with a catalytic amount of glacial acetic acid under reflux to yield the corresponding Schiff base derivatives.[12]

In Vitro Tyrosinase Inhibition Assay

This spectrophotometric assay measures the inhibition of tyrosinase-catalyzed oxidation of a substrate.

Materials:

  • Mushroom Tyrosinase

  • L-DOPA (substrate)

  • Test compound (dissolved in DMSO)

  • Kojic acid (positive control)

  • Sodium Phosphate Buffer (e.g., 0.1 M, pH 6.8)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare serial dilutions of the test compound and kojic acid in phosphate buffer.

  • In a 96-well plate, add phosphate buffer, the test compound dilution (or vehicle for control), and tyrosinase solution.

  • Pre-incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a specified time (e.g., 10-15 minutes).

  • Initiate the reaction by adding the L-DOPA substrate solution to all wells.

  • Measure the absorbance at approximately 475-490 nm kinetically for 20-30 minutes.

  • Calculate the percentage of inhibition using the rates of reaction and determine the IC₅₀ value.[8][13]

In Vitro Xanthine Oxidase Inhibition Assay

This assay spectrophotometrically determines the inhibition of uric acid formation from xanthine.

Materials:

  • Xanthine Oxidase (from bovine milk)

  • Xanthine (substrate)

  • Test compound (dissolved in DMSO)

  • Allopurinol (positive control)

  • Phosphate or Tris-HCl Buffer (e.g., pH 7.5)

  • 96-well UV-transparent microplate

  • Microplate reader capable of reading at ~295 nm

Procedure:

  • Prepare serial dilutions of the test compound and allopurinol in the buffer.

  • In a 96-well plate, add buffer, the test compound dilution (or vehicle), and the xanthine oxidase enzyme solution.

  • Pre-incubate the mixture at a controlled temperature (e.g., 25°C) for 15 minutes.

  • Start the reaction by adding the xanthine substrate solution.

  • Immediately measure the increase in absorbance at ~295 nm over a period of 3-5 minutes.

  • Calculate the rate of uric acid formation and the percentage of inhibition to determine the IC₅₀ value.[13][14]

Antimicrobial Susceptibility Testing (Broth Microdilution)

This method determines the Minimum Inhibitory Concentration (MIC) of a compound.

Materials:

  • Test compound

  • Bacterial/Fungal strains

  • Appropriate broth medium (e.g., Mueller-Hinton Broth)

  • 96-well microplate

  • Standardized microbial inoculum

  • Incubator

Procedure:

  • Prepare serial two-fold dilutions of the test compound in the broth medium in a 96-well plate.

  • Add a standardized inoculum of the microorganism to each well.

  • Include positive (microorganism without inhibitor) and negative (broth only) controls.

  • Incubate the plate at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.

  • The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[15]

In Vitro Anticancer Activity (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

  • Cancer cell lines (e.g., B16F10, HepG2, MCF-7)

  • Complete cell culture medium

  • Test compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilizing agent (e.g., DMSO, isopropanol with HCl)

  • 96-well cell culture plate

  • CO₂ incubator

  • Microplate reader

Procedure:

  • Seed cancer cells into a 96-well plate at a predetermined density and incubate for 24 hours to allow for cell attachment.

  • Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 48 hours).

  • After incubation, add MTT solution to each well and incubate for another 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Remove the medium and add a solubilizing agent to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of ~570 nm.

  • Calculate the percentage of cell viability relative to untreated control cells and determine the IC₅₀ value.[8][16]

Conclusion

The this compound scaffold and its derivatives, particularly the 3-thiol variant, represent a promising class of compounds with a wide range of pharmacological activities. Key molecular targets include enzymes such as tyrosinase and xanthine oxidase, as well as pathways critical for cancer cell survival and proliferation. The provided data and protocols offer a solid foundation for researchers to further explore the therapeutic potential of these versatile heterocyclic compounds. Future work should focus on elucidating precise mechanisms of action, optimizing lead compounds for improved potency and selectivity, and conducting in vivo studies to validate the promising in vitro results.

References

A Technical Guide to the Synthesis and Biological Evaluation of Novel Triazole Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis, biological evaluation, and experimental protocols for novel triazole compounds. Triazoles, five-membered heterocyclic rings containing three nitrogen atoms, are a cornerstone in medicinal chemistry due to their metabolic stability and ability to engage in various biological interactions.[1] Derivatives of both 1,2,3- and 1,2,4-triazole isomers have demonstrated a wide spectrum of pharmacological activities, including antifungal, antibacterial, anticancer, and antiviral properties.[2][3][4] This document details common synthetic routes, protocols for biological screening, and quantitative data on the efficacy of selected novel compounds.

Synthesis of Novel Triazole Compounds

The construction of the triazole core can be achieved through various synthetic strategies, from classical condensation reactions to modern, highly efficient catalytic processes.

Synthesis of 1,2,3-Triazole Derivatives

The most prominent method for synthesizing 1,4-disubstituted 1,2,3-triazoles is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry".[5][6] This reaction is highly efficient and regioselective, proceeding under mild conditions with high yields.[6][7] For the synthesis of 1,5-disubstituted isomers, Ruthenium-catalyzed Azide-Alkyne Cycloaddition (RuAAC) is often employed.[7][8]

G cluster_synthesis General Synthesis Workflow Start Select Starting Materials (e.g., Azides, Alkynes, Amidines) Reaction Choose Synthetic Route (e.g., CuAAC, RuAAC, Pellizzari) Start->Reaction Synthesis Perform Chemical Synthesis (Cycloaddition / Condensation) Reaction->Synthesis Purification Purification (e.g., Chromatography, Recrystallization) Synthesis->Purification Characterization Structural Characterization (NMR, MS, IR) Purification->Characterization Final Pure Triazole Compound Characterization->Final

Caption: A generalized workflow for the synthesis and characterization of novel triazole compounds.

Synthesis of 1,2,4-Triazole Derivatives

Classical methods for synthesizing 1,2,4-triazoles include the Pellizzari and Einhorn-Brunner reactions, which typically involve the condensation of amides with acylhydrazides or hydrazines with imino ethers, respectively.[9][10] These methods often require high temperatures.[9] More contemporary, metal-free approaches utilize aerobic oxidative conditions to react hydrazones and amines.[11] Copper-catalyzed systems have also been developed for the efficient synthesis of 1,2,4-triazoles from amidines.[11]

Biological Evaluation

Novel triazole compounds are screened for a variety of biological activities. The primary areas of investigation include their potential as antimicrobial and anticancer agents.

G cluster_evaluation Biological Evaluation Workflow Compound Synthesized Triazole Compound InVitro In Vitro Screening Compound->InVitro Antimicrobial Antimicrobial Assays (MIC, MBC) InVitro->Antimicrobial Anticancer Anticancer Assays (MTT, Cell Cycle) InVitro->Anticancer Toxicity Cytotoxicity Assays (vs. Normal Cells) InVitro->Toxicity Mechanism Mechanism of Action (e.g., Enzyme Inhibition, Apoptosis) Antimicrobial->Mechanism Anticancer->Mechanism Lead Lead Compound Identification Toxicity->Lead Mechanism->Lead

Caption: A typical workflow for the biological evaluation of newly synthesized compounds.

Antifungal Activity

Triazole-based drugs like fluconazole are mainstays in antifungal therapy.[12] Their primary mechanism of action is the inhibition of the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51).[13][14] This enzyme is crucial for the biosynthesis of ergosterol, a vital component of the fungal cell membrane.[14] Inhibition leads to the accumulation of toxic sterol intermediates, disrupting membrane integrity and arresting fungal growth.[13]

G cluster_moa Mechanism of Action: Azole Antifungals Lanosterol Lanosterol CYP51 CYP51 Enzyme (Lanosterol 14α-demethylase) Lanosterol->CYP51  Substrate Ergosterol Ergosterol (Essential for Fungal Membrane) CYP51->Ergosterol  Catalyzes  Biosynthesis Disruption Membrane Disruption & Fungal Growth Inhibition CYP51->Disruption   Leads to Triazole Triazole Compound Triazole->CYP51  Inhibits

Caption: Inhibition of ergosterol biosynthesis by azole antifungal agents via CYP51 targeting.

Antibacterial Activity

Many novel 1,2,4-triazole derivatives have shown significant antibacterial activity.[15] Some compounds, particularly those hybridized with other antibacterial pharmacophores, have demonstrated efficacy against both drug-sensitive and drug-resistant pathogens like Staphylococcus aureus and Escherichia coli.[16][17]

Anticancer Activity

The 1,2,3- and 1,2,4-triazole scaffolds are present in numerous compounds evaluated for anticancer properties.[1][2][18] These derivatives have been shown to induce cell cycle arrest and apoptosis in various cancer cell lines, including lung (A549), breast (MCF-7), and liver (HepG2) cancer cells.[2][19]

Data Presentation: Biological Activity of Novel Triazoles

Table 1: In Vitro Antifungal Activity of Novel Triazole Derivatives
Compound IDFungal StrainMIC₈₀ (µg/mL)Reference DrugMIC₈₀ (µg/mL)Source
1d C. albicans 140530.25Fluconazole1[13]
1i C. albicans 140530.25Fluconazole1[13]
1j M. gypseum0.25Fluconazole32[13]
1l M. gypseum0.25Voriconazole0.25[13]
1a C. albicans 140530.25Fluconazole>64[20]
1q M. gypseum0.125Fluconazole32[20]
Table 2: In Vitro Antibacterial Activity of Novel 1,2,4-Triazole Derivatives
Compound IDBacterial StrainMIC (µg/mL)Reference DrugMIC (µg/mL)Source
5e S. aureus ATCC 259236.25Streptomycin12.5[16]
Thione-substituted S. aureus1.56Ampicillin1.56[15]
Thione-substituted B. subtilis1.56Ampicillin1.56[15]
Ofloxacin analogue S. aureus0.25 - 1Ofloxacin0.25 - 1[15]
Table 3: In Vitro Anticancer Activity of Novel Triazole Derivatives
Compound IDCancer Cell LineIC₅₀ (µM)Reference DrugIC₅₀ (µM)Source
4a A549 (Lung)2.97Cisplatin24.15[2]
4b A549 (Lung)4.78Cisplatin24.15[2]
64b A549 (Lung)9.19Tamoxifen10.87[2]
8 HT-1080 (Fibrosarcoma)15.13Doxorubicin0.89[21]
8 MCF-7 (Breast)18.06Doxorubicin1.02[21]

Experimental Protocols

Synthesis Protocol: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes a general procedure for the synthesis of 1,4-disubstituted 1,2,3-triazoles.[8][22]

  • Reaction Setup : In a round-bottom flask, dissolve the terminal alkyne (1.0 eq.) and the organic azide (1.0-1.2 eq.) in a 1:1 mixture of tert-butanol and water.

  • Catalyst Preparation : In a separate vial, prepare a fresh aqueous solution of sodium ascorbate (0.2 eq.). In another vial, prepare an aqueous solution of copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.1 eq.).

  • Reaction Initiation : To the stirred solution of the alkyne and azide, add the sodium ascorbate solution, followed by the copper(II) sulfate solution. The sodium ascorbate reduces Cu(II) to the active Cu(I) species in situ.

  • Reaction Monitoring : Stir the mixture vigorously at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC). Reactions are typically complete within 12-24 hours.

  • Workup and Purification : Upon completion, dilute the reaction mixture with water and extract with an organic solvent (e.g., dichloromethane or ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Purification : The crude product is purified by silica gel column chromatography to yield the pure 1,4-disubstituted 1,2,3-triazole.

Biological Protocol: Minimum Inhibitory Concentration (MIC) Assay

This protocol outlines the broth microdilution method for determining the MIC of a compound against a bacterial strain.[23][24]

  • Preparation : Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Prepare a standardized inoculum of the test microorganism (e.g., to 0.5 McFarland standard).

  • Serial Dilution : In a 96-well microtiter plate, perform a two-fold serial dilution of the test compound in a liquid growth medium (e.g., Mueller-Hinton Broth). The final volume in each well should be 100 µL. Include a positive control (medium + inoculum, no compound) and a negative control (medium only).

  • Inoculation : Add 100 µL of the standardized bacterial inoculum to each well, except the negative control.

  • Incubation : Cover the plate and incubate at 37°C for 18-24 hours.

  • Result Determination : The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This can be assessed visually or by measuring the optical density (OD) with a microplate reader.

Biological Protocol: MTT Assay for Anticancer Activity

The MTT assay is a colorimetric method used to assess cell viability and determine the cytotoxic potential of a compound.[25][26][27]

  • Cell Seeding : Seed cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of approximately 5 x 10³ cells per well. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment : Treat the cells with various concentrations of the novel triazole compound (e.g., 0.1, 1, 10, 50, 100 µM). Include an untreated control (vehicle only). Incubate for an additional 48-72 hours.

  • MTT Addition : Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours. Viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.[26]

  • Formazan Solubilization : Carefully remove the medium and add 150 µL of a solubilizing agent, such as DMSO, to each well to dissolve the formazan crystals.[25]

  • Absorbance Reading : Measure the absorbance of the solution at 570 nm using a microplate reader.

  • Data Analysis : Calculate cell viability as a percentage relative to the untreated control. The IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) can be determined by plotting cell viability against the compound concentration.[26]

References

in vitro evaluation of 5-(pyridin-4-yl)-4H-1,2,4-triazol-3-amine

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide on the In Vitro Evaluation of 5-(pyridin-4-yl)-4H-1,2,4-triazole Derivatives

Introduction

The 5-(pyridin-4-yl)-4H-1,2,4-triazole scaffold is a privileged heterocyclic structure in medicinal chemistry, demonstrating a wide array of biological activities. While direct in vitro evaluation data for 5-(pyridin-4-yl)-4H-1,2,4-triazol-3-amine is limited in publicly accessible literature, extensive research has been conducted on its closely related analogue, 4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol, and its subsequent derivatives. This guide provides a comprehensive overview of the in vitro evaluation of these derivatives, focusing on their synthesis, antimicrobial, tyrosinase inhibition, and anticancer properties. The methodologies and findings presented herein are synthesized from various research publications to serve as a technical resource for researchers, scientists, and drug development professionals.

Core Chemical Structure and Synthesis

The foundational structure for many of the evaluated compounds is 4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol, which is typically synthesized from isonicotinic acid hydrazide. This intermediate serves as a versatile platform for the synthesis of a diverse library of derivatives, often through modifications at the thiol and amino groups.

A common synthetic pathway begins with the reaction of isonicotinic acid hydrazide with carbon disulfide in the presence of a base, such as potassium hydroxide, to form a dithiocarbazinate salt. Subsequent reaction with hydrazine hydrate leads to the cyclization and formation of the 4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol core.[1][2] Further derivatization can be achieved through reactions such as the formation of Schiff bases by condensing the 4-amino group with various aldehydes, or S-alkylation of the thiol group.[1]

In Vitro Biological Activities

Derivatives of the 5-(pyridin-4-yl)-4H-1,2,4-triazole core have been extensively evaluated for several biological activities in vitro. The primary areas of investigation include antimicrobial, tyrosinase inhibition, and anticancer effects.

Antimicrobial Activity

A significant body of research has focused on the antibacterial and antifungal properties of this class of compounds. The in vitro activity is typically assessed by determining the Minimum Inhibitory Concentration (MIC) against a panel of pathogenic bacteria and fungi.

Table 1: Summary of In Vitro Antimicrobial Activity of 5-(pyridin-4-yl)-4H-1,2,4-triazole Derivatives

Compound TypeTest OrganismMIC (µg/mL)Reference
Schiff base derivativesStaphylococcus aureus>100[1]
Schiff base derivativesEscherichia coli>100[1]
Schiff base derivativesCandida albicans>100[1]
Thioacetamide derivativesBacillus subtilis64[3]
Thioacetamide derivativesSalmonella typhimurium64[3]
Thioacetamide derivativesEscherichia coli64[3]
Acridone-triazole hybridsStaphylococcus aureus (MRSA)19.6[4]
5-substituted-3-pyridin-4-yl-1,2,4-triazolesBacillus subtilis, S. aureus, P. mirabilis, S. typhiZone of inhibition: 26-27 mm[5]
Tyrosinase Inhibition

Certain derivatives have been investigated as inhibitors of tyrosinase, a key enzyme in melanin biosynthesis. Overproduction of melanin can lead to hyperpigmentation disorders, making tyrosinase inhibitors valuable in dermatology and cosmetics. The inhibitory activity is typically quantified by the half-maximal inhibitory concentration (IC50).

Table 2: Summary of In Vitro Tyrosinase Inhibitory Activity

Compound TypeIC50 (µM)Reference
1,2,4-triazol-3-ylthio)-N-phenyl acetamide derivative (9k)0.0048[6]
Kojic Acid (Standard)16.8320[6]

It is noteworthy that some novel 1,2,4-triazole analogues have demonstrated significantly more potent tyrosinase inhibition than the standard inhibitor, kojic acid.[6]

Anticancer Activity

The anticancer potential of 5-(pyridin-4-yl)-4H-1,2,4-triazole derivatives has been explored against various cancer cell lines. The in vitro cytotoxicity is commonly determined using assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures cell viability.

Table 3: Summary of In Vitro Anticancer Activity

Compound TypeCell LineIC50 (µM)Reference
3-(5-(4-bromobenzylthio)-4H-1,2,4-triazol-3-yl)pyridineMurine melanoma (B16F10)41.12 - 61.11 (range for series)[7]
4-cyclohexyl/aryl-5-(pyridin-4-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thionesHuman hepatoma (BEL-7402, HUH-7, HepG2)Not specified in abstract[8]
Triazolo(3,4-b)(1,3,4)thiadiazole pyridine derivativesNot specifiedPromising activity[2][9]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of in vitro evaluations. Below are generalized protocols based on the cited literature for key experiments.

General Synthesis of 4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol
  • Step 1: Formation of Potassium Dithiocarbazinate: Isonicotinic acid hydrazide is dissolved in ethanol containing potassium hydroxide. Carbon disulfide is added portion-wise at room temperature. The mixture is stirred for a specified duration to yield the potassium dithiocarbazinate salt.[1][9]

  • Step 2: Cyclization: The potassium dithiocarbazinate salt is dissolved in water, and hydrazine hydrate is added. The mixture is refluxed until the evolution of hydrogen sulfide gas ceases. The reaction mixture is then cooled and acidified with an appropriate acid to precipitate the crude product.[1][9]

  • Step 3: Purification: The crude 4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol is purified by recrystallization from a suitable solvent, such as ethanol.[9]

In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution Method)
  • Inoculum Preparation: Bacterial or fungal strains are cultured on appropriate agar plates. Colonies are then suspended in a suitable broth (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) and the turbidity is adjusted to a standardized concentration (e.g., 0.5 McFarland standard).

  • Drug Dilution: The test compounds are dissolved in a suitable solvent (e.g., DMSO) to create a stock solution. Serial two-fold dilutions are then prepared in a 96-well microtiter plate using the appropriate broth.

  • Inoculation and Incubation: Each well is inoculated with the prepared microbial suspension. The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 35°C for 24-48 hours for fungi).

  • Determination of MIC: The MIC is determined as the lowest concentration of the compound that visibly inhibits the growth of the microorganism.

In Vitro Tyrosinase Inhibition Assay
  • Enzyme and Substrate Preparation: A solution of mushroom tyrosinase and a solution of a substrate (e.g., L-DOPA) are prepared in a suitable buffer (e.g., phosphate buffer, pH 6.8).

  • Assay Procedure: In a 96-well plate, the test compound at various concentrations is pre-incubated with the tyrosinase solution for a specific period at a controlled temperature.

  • Reaction Initiation and Measurement: The enzymatic reaction is initiated by the addition of the substrate. The formation of dopachrome is monitored by measuring the absorbance at a specific wavelength (e.g., 475 nm) over time using a microplate reader.

  • Calculation of Inhibition: The percentage of tyrosinase inhibition is calculated by comparing the rate of reaction in the presence of the inhibitor to that of a control without the inhibitor. The IC50 value is then determined from the dose-response curve.

In Vitro Anticancer MTT Assay
  • Cell Seeding: Cancer cells are seeded into 96-well plates at a specific density and allowed to adhere overnight in a humidified incubator (37°C, 5% CO2).[7]

  • Compound Treatment: The cells are treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: An MTT solution is added to each well, and the plates are incubated for a few hours, allowing viable cells to metabolize the MTT into formazan crystals.

  • Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Calculation of Cell Viability: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value is determined from the dose-response curve.

Visualizations

Diagrams of Experimental Workflows

The following diagrams illustrate the general workflows for the synthesis and in vitro evaluation of 5-(pyridin-4-yl)-4H-1,2,4-triazole derivatives.

Synthesis_Workflow cluster_start Starting Material cluster_reagents Reagents cluster_products Products Isoniazid Isonicotinic Acid Hydrazide Dithiocarbazinate Potassium Dithiocarbazinate Salt Isoniazid->Dithiocarbazinate Step 1 Reagents1 KOH, CS2, Ethanol Core 4-amino-5-(pyridin-4-yl)-4H- 1,2,4-triazole-3-thiol Dithiocarbazinate->Core Step 2 Reagents2 Hydrazine Hydrate SchiffBases Schiff Base Derivatives Core->SchiffBases Condensation S_Alkyl S-Alkyl Derivatives Core->S_Alkyl S-Alkylation Aldehydes Aromatic Aldehydes AlkylHalides Alkyl Halides

Caption: General synthetic workflow for 5-(pyridin-4-yl)-4H-1,2,4-triazole derivatives.

Antimicrobial_Screening_Workflow Start Test Compound Stock Solution Step1 Serial Dilution in 96-Well Plate Start->Step1 Step3 Inoculation of Wells Step1->Step3 Step2 Preparation of Microbial Inoculum (0.5 McFarland) Step2->Step3 Step4 Incubation (e.g., 37°C, 24h) Step3->Step4 Step5 Visual Inspection for Growth Step4->Step5 End Determination of MIC Step5->End

Caption: Workflow for in vitro antimicrobial susceptibility testing.

Anticancer_MTT_Assay_Workflow Start Seeding of Cancer Cells in 96-Well Plate Step1 Overnight Incubation for Cell Adhesion Start->Step1 Step2 Treatment with Test Compounds (Varying Concentrations) Step1->Step2 Step3 Incubation for 48-72 hours Step2->Step3 Step4 Addition of MTT Reagent Step3->Step4 Step5 Incubation for Formazan Formation Step4->Step5 Step6 Solubilization of Formazan Crystals Step5->Step6 Step7 Absorbance Measurement (e.g., 570 nm) Step6->Step7 End Calculation of Cell Viability & IC50 Step7->End

Caption: Workflow for in vitro anticancer MTT assay.

Conclusion

The 5-(pyridin-4-yl)-4H-1,2,4-triazole core, particularly when functionalized as 4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol, represents a highly promising scaffold for the development of novel therapeutic agents. The extensive in vitro evaluations of its derivatives have revealed potent antimicrobial, tyrosinase inhibitory, and anticancer activities. This technical guide consolidates the key findings and methodologies from the existing literature, providing a valuable resource for researchers in the field of medicinal chemistry and drug discovery. Further investigation into the structure-activity relationships and mechanisms of action of these compounds is warranted to guide the design of more potent and selective drug candidates.

References

The Anticancer Potential of 1,2,4-Triazole Scaffolds: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The 1,2,4-triazole nucleus has emerged as a "privileged" scaffold in medicinal chemistry, demonstrating a remarkable versatility and potential in the development of novel anticancer agents.[1] This technical guide provides an in-depth exploration of the anticancer properties of 1,2,4-triazole derivatives, focusing on their mechanisms of action, quantitative efficacy, and the experimental protocols crucial for their evaluation. Tailored for researchers, scientists, and drug development professionals, this document aims to be a comprehensive resource for advancing the design and clinical translation of next-generation triazole-based cancer therapeutics.

Mechanisms of Anticancer Action

1,2,4-triazole derivatives exert their anticancer effects through a multitude of mechanisms, often targeting key pathways involved in cancer cell proliferation, survival, and metastasis.[2] The structural flexibility of the triazole ring allows for the design of compounds that can interact with a diverse range of biological targets.

Key molecular targets and pathways include:

  • Enzyme Inhibition: A primary mechanism involves the inhibition of enzymes crucial for cancer progression. These include:

    • Kinases: Such as Epidermal Growth Factor Receptor (EGFR), B-Raf, and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), which are pivotal in cell signaling pathways that regulate cell growth and angiogenesis.[2]

    • Topoisomerases: Interference with these enzymes disrupts DNA replication and repair in rapidly dividing cancer cells.

    • Aromatase: Inhibition of this enzyme blocks estrogen synthesis, a key strategy in treating hormone-dependent breast cancers.

  • Tubulin Polymerization Inhibition: Several 1,2,4-triazole derivatives have been shown to interfere with microtubule dynamics by inhibiting tubulin polymerization, leading to cell cycle arrest and apoptosis.[2]

  • Modulation of Signaling Pathways: These compounds can modulate critical signaling cascades within cancer cells, including:

    • PI3K/AKT/mTOR Pathway: This pathway is frequently hyperactivated in various cancers, promoting cell survival and proliferation.

    • Wnt/β-catenin Pathway: Dysregulation of this pathway is implicated in the development and progression of numerous cancers.

  • Induction of Apoptosis and Autophagy: 1,2,4-triazole derivatives can trigger programmed cell death (apoptosis) and modulate autophagic pathways, contributing to their anticancer efficacy.

  • DNA Interaction: Some derivatives can directly interact with DNA, further impeding the cellular processes of cancer cells.

Quantitative Data on Anticancer Activity

The in vitro cytotoxic activity of 1,2,4-triazole derivatives is a critical measure of their anticancer potential. This is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit the growth of a cancer cell line by 50%. The following tables summarize the IC50 values of various 1,2,4-triazole derivatives against several common human cancer cell lines.

Table 1: Anticancer Activity of 1,2,4-Triazole Derivatives against MCF-7 (Human Breast Adenocarcinoma) Cell Line

Compound IDSubstitution PatternIC50 (µM)Reference
7e X1:X2 = Cl, R = Ph4.7[3]
10a Unsubstituted6.43[3]
7d X1 = Br, X2 = H, R = Ph9.8[3]
10d X1 = Br, X3 = Cl10.2[3]
Bet-TZ1 Unsubstituted 1,2,4-triazole derivative of diacetyl betulin33.52[4]
TP1-TP7 Pyridine hybrid derivatives41.12 - 61.11[1]
17 4-((4-amino-5-mercapto-4H-1,2,4-triazol-3-yl)methyl)-1-(prop-2-yn-1-yl)-1H-1,2,3-triazole0.31[5]
22 4-((4-amino-5-mercapto-4H-1,2,4-triazol-3-yl)methyl)-1-(4-bromobenzyl)-1H-1,2,3-triazole3.31[5]
25 4-((4-amino-5-mercapto-4H-1,2,4-triazol-3-yl)methyl)-1-(4-nitrobenzyl)-1H-1,2,3-triazole4.46[5]

Table 2: Anticancer Activity of 1,2,4-Triazole Derivatives against HeLa (Human Cervical Carcinoma) Cell Line

Compound IDSubstitution PatternIC50 (µM)Reference
7e X1:X2 = Cl, R = Ph2.9[3]
10a Unsubstituted5.6[3]
10d X1 = Br, X3 = Cl9.8[3]
7d X1 = Br, X2 = H, R = Ph12.1[3]
22o Five-membered sulfur-containing heterocyclic nucleoside derivative2.80[6]

Table 3: Anticancer Activity of 1,2,4-Triazole Derivatives against A549 (Human Lung Carcinoma) Cell Line

Compound IDSubstitution PatternIC50 (µM)Reference
7e X1:X2 = Cl, R = Ph9.4[3]
10d X1 = Br, X3 = Cl16.5[3]
10a Unsubstituted21.1[3]
7d X1 = Br, X2 = H, R = Ph43.4[3]

Experimental Protocols

General Synthesis of 1,2,4-Triazole Derivatives

A common synthetic route to obtain 1,2,4-triazole derivatives with potential anticancer activity involves a multi-step process. The following is a generalized protocol:

  • Preparation of Potassium Dithiocarbazate: A mixture of a carbohydrazide (e.g., pyridyl-2-carbohydrazide), potassium hydroxide, and carbon disulfide is prepared in absolute ethanol. This mixture is stirred for a specified period to yield the corresponding potassium dithiocarbazate.[1]

  • Cyclization to 1,2,4-Triazole-3-thiol: The potassium dithiocarbazate is then suspended in an ammonia solution and refluxed with stirring for several hours. This step facilitates the cyclization to form the 5-mercapto-substituted 1,2,4-triazole-pyridine hybrid.[1]

  • Thio-linkage with Substituted Benzyl Groups: A solution of sodium in dry methanol is mixed with the 1,2,4-triazole-3-thiol in dry N,N-dimethylformamide. A substituted benzyl derivative is then added, and the mixture is stirred to produce the final 1,2,4-triazole derivative with a thio-linkage.[1]

Note: The specific reagents, reaction times, and purification methods will vary depending on the desired final compound.

In Vitro Cytotoxicity Evaluation: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess the cytotoxic effects of novel compounds on cancer cell lines.

Materials and Reagents:

  • Cancer cell line of choice (e.g., MCF-7, HeLa, A549)

  • Complete growth medium (e.g., DMEM, RPMI-1640) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • 1,2,4-Triazole derivative stock solution (dissolved in a suitable solvent like DMSO)

  • MTT reagent (5 mg/mL in sterile PBS)

  • Solubilization buffer (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well flat-bottom sterile microplates

  • Humidified incubator (37°C, 5% CO₂)

  • Microplate reader

Procedure:

  • Cell Seeding: Harvest exponentially growing cells and seed them into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the 1,2,4-triazole derivative in the culture medium to achieve the desired final concentrations. Remove the medium from the wells and add 100 µL of the prepared drug dilutions. Include untreated control wells and a vehicle control. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the treatment period, remove the medium and add 100 µL of fresh, serum-free medium and 20 µL of the MTT reagent to each well. Incubate for 4 hours at 37°C in the dark.

  • Formazan Solubilization: Carefully remove the MTT-containing medium and add 150 µL of the solubilization buffer to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of the solution in each well at 570 nm using a microplate reader.

In Vivo Antitumor Activity Evaluation

In vivo studies are essential to validate the anticancer potential of promising 1,2,4-triazole derivatives in a living organism. Common models include the Ehrlich Ascites Carcinoma (EAC) and Dalton's Lymphoma Ascites (DLA) induced tumors in Swiss albino mice.

General Protocol:

  • Animal Model: Healthy Swiss albino mice are used. The tumor is induced by intraperitoneal injection of EAC or DLA cells.

  • Drug Administration: After 24 hours of tumor inoculation, the test compound (1,2,4-triazole derivative) is administered at a specific dose (e.g., mg/kg body weight) for a set number of days. A control group receives the vehicle, and a standard drug group receives a known anticancer agent.

  • Evaluation Parameters:

    • Tumor Growth: Monitor changes in body weight and tumor volume.

    • Survival Time: Record the mean survival time of the animals in each group.

    • Hematological Parameters: Analyze blood samples for changes in red blood cells, white blood cells, and hemoglobin levels.

    • Tumor Weight: At the end of the study, sacrifice the animals and measure the weight of the tumor.

Signaling Pathways and Experimental Workflow Visualizations

The following diagrams, created using the DOT language, illustrate key signaling pathways targeted by 1,2,4-triazole derivatives and a general experimental workflow for their evaluation.

experimental_workflow cluster_design Compound Design & Synthesis cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation cluster_optimization Lead Optimization synthesis Synthesis of 1,2,4-Triazole Derivatives purification Purification & Characterization synthesis->purification cell_culture Cancer Cell Line Culture purification->cell_culture mtt_assay MTT Assay (Cytotoxicity) cell_culture->mtt_assay mechanism_studies Mechanism of Action Studies mtt_assay->mechanism_studies animal_model Animal Model Development mechanism_studies->animal_model drug_admin Drug Administration animal_model->drug_admin data_collection Data Collection & Analysis drug_admin->data_collection sar_analysis Structure-Activity Relationship (SAR) data_collection->sar_analysis lead_optimization Lead Optimization sar_analysis->lead_optimization lead_optimization->synthesis Iterative Improvement

General experimental workflow for anticancer drug discovery.

EGFR_signaling Ligand EGF/TGF-α EGFR EGFR Ligand->EGFR Binds Grb2 Grb2 EGFR->Grb2 Activates SOS SOS Grb2->SOS Ras Ras SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation Promotes Triazole 1,2,4-Triazole Derivative Triazole->EGFR Inhibits

EGFR signaling pathway and inhibition by 1,2,4-triazole derivatives.

PI3K_AKT_mTOR_signaling GF Growth Factors RTK Receptor Tyrosine Kinase GF->RTK Bind PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PIP2->PIP3 AKT AKT PIP3->AKT Activates mTOR mTOR AKT->mTOR Activates Cell_Growth Cell Growth, Proliferation, Survival mTOR->Cell_Growth Promotes Triazole 1,2,4-Triazole Derivative Triazole->PI3K Inhibits

PI3K/AKT/mTOR signaling pathway and inhibition by 1,2,4-triazoles.

Wnt_beta_catenin_signaling Wnt Wnt Frizzled Frizzled/LRP5/6 Wnt->Frizzled Binds Dsh Dsh Frizzled->Dsh Activates Destruction_Complex Destruction Complex (Axin, APC, GSK-3β) Dsh->Destruction_Complex Inhibits Beta_Catenin β-catenin Destruction_Complex->Beta_Catenin Degrades TCF_LEF TCF/LEF Beta_Catenin->TCF_LEF Activates Gene_Transcription Target Gene Transcription (e.g., c-Myc, Cyclin D1) TCF_LEF->Gene_Transcription Promotes Triazole 1,2,4-Triazole Derivative Triazole->Beta_Catenin Suppresses

Wnt/β-catenin signaling pathway and modulation by 1,2,4-triazoles.

Conclusion and Future Directions

The 1,2,4-triazole scaffold represents a highly promising framework for the development of novel anticancer therapeutics. The diverse mechanisms of action, coupled with the potential for structural modification to enhance potency and selectivity, underscore the importance of continued research in this area. Future efforts should focus on the rational design of new derivatives with improved pharmacokinetic and pharmacodynamic profiles, the exploration of novel molecular targets, and the advancement of promising candidates into preclinical and clinical trials. The integration of computational modeling with traditional synthetic and biological evaluation will be instrumental in accelerating the discovery of the next generation of 1,2,4-triazole-based anticancer drugs.

References

Initial Studies on the Antimicrobial Properties of Pyridinyl-Triazoles: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of multidrug-resistant microbial strains presents a significant global health challenge, necessitating the urgent development of novel antimicrobial agents. Pyridinyl-triazoles, a class of heterocyclic compounds, have garnered considerable attention for their promising broad-spectrum antimicrobial activities. This technical guide provides a comprehensive overview of initial studies in this area, focusing on quantitative data, detailed experimental methodologies, and the logical frameworks of the research conducted.

Quantitative Antimicrobial Activity

The antimicrobial efficacy of various pyridinyl-triazole derivatives has been predominantly evaluated by determining their Minimum Inhibitory Concentration (MIC) against a panel of pathogenic bacteria and fungi. The MIC value represents the lowest concentration of a compound that inhibits the visible growth of a microorganism. A lower MIC value indicates greater antimicrobial potency. The following tables summarize the quantitative data from key studies, offering a comparative analysis of the antimicrobial activities of different pyridinyl-triazole scaffolds.

Table 1: Antibacterial Activity of Pyridinyl-Triazole Derivatives (MIC in µg/mL)

Compound/DerivativeStaphylococcus aureusEscherichia coliMycobacterium luteumReference
5-chloropyridine derivative 8--3.9[1]
5-chloropyridine derivative 10--3.9[1]
5-chloropyridine derivative 16--3.9[1]
5-chloropyridine derivative 21--3.9[1]
3-pyridyl moiety derivatives< 3.09-500--[2][3]

Table 2: Antifungal Activity of Pyridinyl-Triazole Derivatives (MIC in µg/mL)

Compound/DerivativeCandida tenuisAspergillus nigerStemphylium lycopersiciFusarium oxysporumBotrytis cinereaReference
Compound 60.9----[1]
Compound 70.9----[1]
Novel 1,2,4-triazole derivatives--ActiveActiveActive[4][5]

Experimental Protocols

The following sections detail the methodologies employed in the synthesis and antimicrobial evaluation of pyridinyl-triazoles, as synthesized from various research articles.

General Synthesis of Pyridinyl-Triazole Derivatives

The synthesis of pyridinyl-triazole derivatives often involves a multi-step process. A generalized workflow is presented below. It is important to note that specific reaction conditions, such as solvents, temperatures, and reaction times, vary depending on the desired final compound.

Start Starting Materials (e.g., Pyridine derivative, Hydrazine) Step1 Reaction to form Triazole Precursor Start->Step1 Step2 Cyclization to form Triazole Ring Step1->Step2 Step3 Functional Group Modification/Derivatization Step2->Step3 End Final Pyridinyl-Triazole Product Step3->End

A generalized synthetic workflow for pyridinyl-triazoles.

Detailed Steps:

  • Formation of an Intermediate: The synthesis typically begins with a reaction between a pyridine-containing starting material and a reagent that will form the backbone of the triazole ring. For instance, a pyridine carboxylic acid hydrazide can be reacted with a suitable electrophile.

  • Cyclization: The intermediate is then subjected to cyclization conditions to form the 1,2,4-triazole ring. This step often involves the use of a dehydrating agent or thermal conditions.

  • Derivatization: The core pyridinyl-triazole scaffold can be further modified by introducing various substituents to explore structure-activity relationships (SAR). These modifications can include alkylation, acylation, or the introduction of different aromatic or heterocyclic moieties.[2][6]

Antimicrobial Susceptibility Testing

The in vitro antimicrobial activity of the synthesized compounds is commonly determined using the broth microdilution method to find the Minimum Inhibitory Concentration (MIC).

Start Prepare Serial Dilutions of Pyridinyl-Triazole Compounds Step1 Inoculate with Standardized Microbial Suspension Start->Step1 Step2 Incubate under Appropriate Conditions Step1->Step2 Step3 Visually Inspect for Microbial Growth Step2->Step3 End Determine MIC (Lowest concentration with no visible growth) Step3->End

Workflow for Minimum Inhibitory Concentration (MIC) determination.

Detailed Protocol:

  • Preparation of Compound Dilutions: A stock solution of each test compound is prepared in a suitable solvent (e.g., DMSO). Serial two-fold dilutions are then made in a 96-well microtiter plate using an appropriate growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

  • Inoculum Preparation: A standardized inoculum of the test microorganism is prepared to a specific cell density (e.g., 5 x 10^5 CFU/mL for bacteria).

  • Inoculation and Incubation: Each well containing the compound dilution is inoculated with the microbial suspension. The plates are then incubated at an optimal temperature (e.g., 37°C for bacteria, 35°C for fungi) for a specified period (e.g., 24-48 hours).

  • MIC Determination: After incubation, the plates are visually inspected for turbidity. The MIC is recorded as the lowest concentration of the compound at which no visible growth is observed. Positive and negative controls (with and without microbial growth, respectively) are included in each assay.

Structure-Activity Relationship (SAR) Insights

Initial studies have provided valuable insights into the relationship between the chemical structure of pyridinyl-triazoles and their antimicrobial activity. These relationships are crucial for the rational design of more potent drug candidates.

Core Pyridinyl-Triazole Scaffold Substituent Nature & Position of Substituents Core->Substituent is modified by Activity Antimicrobial Activity (MIC) Substituent->Activity influences

Logical relationship in Structure-Activity Relationship (SAR) studies.

Key findings from SAR studies include:

  • Position of the Pyridinyl Nitrogen: The position of the nitrogen atom in the pyridine ring can significantly impact the antimicrobial spectrum and potency. For instance, some studies suggest that derivatives with a 3-pyridyl moiety exhibit notable antibacterial activity, particularly against Gram-positive bacteria.[2][3]

  • Substituents on the Triazole Ring: The nature of the substituents on the triazole ring plays a critical role in determining the antimicrobial activity. The introduction of specific functional groups can enhance the compound's ability to interact with microbial targets.

  • Lipophilicity: The overall lipophilicity of the molecule, influenced by various substituents, is often correlated with its ability to penetrate microbial cell membranes and, consequently, its antimicrobial efficacy.

Conclusion and Future Directions

The initial studies on pyridinyl-triazoles have established them as a promising class of antimicrobial agents. The quantitative data from MIC assays demonstrate their potential against a range of pathogenic bacteria and fungi. The detailed experimental protocols provide a foundation for further research and development in this area. Future work should focus on elucidating the precise mechanism of action of these compounds, which could involve the inhibition of essential bacterial enzymes or disruption of cell membrane integrity.[7] Furthermore, optimizing the lead compounds through medicinal chemistry efforts, guided by SAR studies, will be crucial for developing pyridinyl-triazole-based drugs with enhanced potency, selectivity, and favorable pharmacokinetic profiles.

References

Methodological & Application

Application Note: One-Pot Synthesis of 4-(5-Amino-1H-1,2,4-triazol-3-yl)pyridinium Chloride

Author: BenchChem Technical Support Team. Date: December 2025

**Abstract

This application note details a robust and efficient one-pot synthesis protocol for 4-(5-Amino-1H-1,2,4-triazol-3-yl)pyridinium chloride. The synthesis starts from readily available commercial reagents: isonicotinic acid and aminoguanidine hydrogen carbonate, utilizing hydrochloric acid as both a reactant and a catalyst.[1] This method avoids the isolation of intermediates, providing a streamlined process for obtaining the target compound, which is a valuable building block in medicinal chemistry and materials science. The protocol is suitable for researchers in organic synthesis, medicinal chemistry, and drug development.

**Introduction

3-Pyridyl-substituted 5-amino-1,2,4-triazoles are a class of heterocyclic compounds that serve as important scaffolds in the development of biologically active agents and as ligands for metal complexes.[1] The title compound, 4-(5-Amino-1H-1,2,4-triazol-3-yl)pyridinium chloride, is the hydrochloride salt of 5-amino-3-(pyridin-4-yl)-1,2,4-triazole. In this salt, the pyridine ring's nitrogen atom is protonated.[1][2] The one-pot nature of this synthesis offers significant advantages by reducing reaction time, solvent usage, and purification steps compared to multi-step procedures. This protocol provides a direct method to access this useful chemical entity.

Reaction Scheme

The synthesis proceeds via the condensation of isonicotinic acid and aminoguanidine, followed by cyclization to form the triazole ring, and subsequent protonation by hydrochloric acid to yield the final pyridinium salt.

Experimental Protocol

Materials and Equipment
  • Reactants:

    • Aminoguanidine hydrogen carbonate (CAS: 2582-30-1)

    • Isonicotinic acid (CAS: 55-22-1)

    • 33.5% Hydrochloric acid (HCl)

    • Deionized Water

  • Equipment:

    • Round-bottom flask equipped with a reflux condenser and heating mantle

    • Distillation apparatus

    • Standard laboratory glassware

    • Magnetic stirrer

    • Cooling bath (ice-water)

Procedure
  • Reaction Setup: In a round-bottom flask, create a mixture of aminoguanidine hydrogen carbonate (5.53 g, 40.6 mmol) and isonicotinic acid (5.01 g, 40.7 mmol).[1]

  • Acidification: Carefully add 5.0 ml of 33.5% hydrochloric acid to the mixture.

  • Initial Reflux: Heat the mixture to reflux and maintain for 15 minutes.[1]

  • Water Removal: Switch the apparatus to a distillation setup and distill off water from the reaction mixture until the internal temperature reaches 448–453 K (175-180 °C).[1]

  • High-Temperature Reaction: Maintain the reaction mixture at this temperature (448–453 K) for a duration of 6 hours.[1]

  • Workup: After 6 hours, cool the reaction mixture to approximately 373 K (100 °C).[1]

  • Dissolution: Carefully dissolve the cooled, solidified mixture in 5 ml of water to yield the final product solution.[1] The product can be isolated from the solution by crystallization if required.

Data Summary

The following table summarizes the key quantitative data for the synthesis and characterization of the product.

ParameterValueReference
Reactant Quantities
Aminoguanidine HCO₃5.53 g (40.6 mmol)[1]
Isonicotinic Acid5.01 g (40.7 mmol)[1]
33.5% Hydrochloric Acid5.0 ml[1]
Reaction Conditions
Initial Reflux Time15 minutes[1]
Final Reaction Temperature448–453 K (175–180 °C)[1]
Final Reaction Time6 hours[1]
Product Information
Product Name4-(5-Amino-1H-1,2,4-triazol-3-yl)pyridinium chloride monohydrate[1][2]
Molecular FormulaC₇H₈N₅⁺·Cl⁻·H₂O[1][2]
pKₐ (in water at 293 K)4.68[1]

Visualized Workflow and Reaction

The following diagrams illustrate the logical flow of the experimental protocol and the chemical reaction.

G cluster_start 1. Reactant Preparation cluster_reaction 2. Reaction cluster_workup 3. Workup & Isolation start_reactants Combine Aminoguanidine Hydrogen Carbonate and Isonicotinic Acid add_hcl Add 33.5% HCl start_reactants->add_hcl reflux Heat to Reflux (15 min) add_hcl->reflux distill Distill Water until Temp = 175-180 °C reflux->distill heat Heat at 175-180 °C (6 hours) distill->heat cool Cool to ~100 °C heat->cool dissolve Dissolve in Water (5 ml) cool->dissolve end_product Final Product Solution dissolve->end_product

Caption: Experimental workflow for the one-pot synthesis.

reaction cluster_reactants Reactants cluster_product Product R1 Isonicotinic Acid plus + R1->plus R2 Aminoguanidine Hydrogen Carbonate R2->plus P 4-(5-Amino-1H-1,2,4-triazol-3-yl) pyridinium chloride plus->P HCl, Heat (-H₂O, -CO₂)

Caption: Overall chemical transformation.

References

Application Notes and Protocols: 5-(pyridin-4-yl)-4H-1,2,4-triazole-3-amine in Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-(pyridin-4-yl)-4H-1,2,4-triazole-3-amine and its tautomeric form, 4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol, represent a versatile scaffold in medicinal chemistry. This heterocyclic structure has garnered significant interest due to the diverse biological activities exhibited by its derivatives. The unique arrangement of the pyridine and triazole rings provides multiple points for chemical modification, allowing for the fine-tuning of its pharmacological properties. Derivatives of this core structure have demonstrated a broad spectrum of potential therapeutic applications, including anticancer, anti-inflammatory, analgesic, antipyretic, and antimicrobial activities.

These application notes provide a comprehensive overview of the synthesis, biological activities, and potential mechanisms of action of 5-(pyridin-4-yl)-4H-1,2,4-triazole-3-amine derivatives. Detailed experimental protocols for the synthesis of the parent compound and for key biological assays are included to facilitate further research and development in this promising area of drug discovery.

Synthesis of the Core Scaffold

The parent compound, 4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol, is a key intermediate for the synthesis of a wide range of derivatives. A common and effective synthetic route is a multi-step process starting from isonicotinic acid hydrazide.

Experimental Protocol: Synthesis of 4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol

Materials:

  • Isonicotinic acid hydrazide

  • Carbon disulfide (CS₂)

  • Potassium hydroxide (KOH)

  • Absolute ethanol

  • Hydrazine hydrate (99%)

  • Diethyl ether

  • Hydrochloric acid (HCl)

  • Distilled water

Procedure:

  • Synthesis of Potassium dithiocarbazinate salt:

    • Dissolve isonicotinic acid hydrazide (0.1 mole) and potassium hydroxide (0.1 mole) in absolute ethanol (200 mL) in a 500 mL round-bottom flask at room temperature.

    • To this solution, add carbon disulfide (0.21 mole) dropwise with constant stirring.

    • Continue stirring the reaction mixture for 16 hours at room temperature.

    • After 16 hours, add dry diethyl ether (100 mL) to the mixture and continue stirring for another 3 hours to precipitate the potassium dithiocarbazinate salt.

    • Filter the precipitate, wash with diethyl ether, and dry under vacuum at 65-70°C.[1]

  • Synthesis of 4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol:

    • Dissolve the synthesized potassium dithiocarbazinate salt in water (100 mL).

    • Gradually add hydrazine hydrate (0.01 mole, 99%) to the solution with stirring.

    • Reflux the mixture on a water bath until the evolution of hydrogen sulfide (H₂S) gas ceases (can be tested with lead acetate paper).[1][2]

    • Cool the reaction mixture and dilute with cold water (100 mL).

    • Acidify the solution with a few drops of concentrated HCl to precipitate the product.

    • Filter the white precipitate, wash thoroughly with cold water, and recrystallize from ethanol to obtain pure 4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol.[1][2]

Biological Activities and Quantitative Data

Derivatives of 5-(pyridin-4-yl)-4H-1,2,4-triazole-3-amine have been extensively studied for various pharmacological activities. The following sections summarize the key findings and present the available quantitative data in a structured format.

Anticancer Activity

Numerous derivatives have shown promising cytotoxic effects against a range of cancer cell lines. The mechanism of action for some of these compounds is believed to involve the inhibition of key enzymes in cancer cell proliferation and survival, such as EGFR, BRAF, and tubulin polymerization.[3]

Table 1: In Vitro Anticancer Activity of 5-(pyridin-4-yl)-4H-1,2,4-triazole-3-amine Derivatives

Compound IDCancer Cell LineIC₅₀ (µM)Reference CompoundIC₅₀ (µM) of ReferenceSource
TP6 B16F10 (Murine Melanoma)41.12--[4]
TP7 B16F10 (Murine Melanoma)45.60--[4]
TP4 B16F10 (Murine Melanoma)50.25--[4]
TP2 B16F10 (Murine Melanoma)52.35--[4]
TP3 B16F10 (Murine Melanoma)57.70--[4]
TP1 B16F10 (Murine Melanoma)58.50--[4]
TP5 B16F10 (Murine Melanoma)61.11--[4]
Compound 8c --EGFR3.6[3]
Compound 15 MDA-MB-23139.2 ± 1.7--[5]
Compound C1 MCF-790.02 µg/mL--[1]
Compound C2 MCF-7190.0 µg/mL--[1]

Note: Direct comparison of IC₅₀ values should be made with caution due to variations in experimental conditions across different studies.

This protocol outlines a general procedure for evaluating the in vitro anticancer activity of test compounds using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

Materials:

  • Cancer cell lines (e.g., B16F10, MCF-7)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • 96-well plates

  • Test compounds dissolved in DMSO

  • MTT solution (5 mg/mL in PBS)

  • DMSO (for formazan dissolution)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Culture cancer cells in a T-75 flask to about 80-90% confluency.

    • Trypsinize the cells, count them using a hemocytometer, and adjust the cell density to 1 x 10⁵ cells/mL in complete medium.

    • Seed 100 µL of the cell suspension (1 x 10⁴ cells/well) into each well of a 96-well plate.

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.[4]

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in the culture medium. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity.

    • After 24 hours of incubation, remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the test compounds.

    • Include a vehicle control (medium with the same concentration of DMSO as the test wells) and a blank control (medium only).

    • Incubate the plate for another 48 hours under the same conditions.[4]

  • MTT Assay:

    • After the treatment period, add 20 µL of MTT solution (5 mg/mL) to each well.

    • Incubate the plate for 4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

    • Carefully remove the medium containing MTT from each well.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate gently for 10-15 minutes to ensure complete dissolution.

  • Data Analysis:

    • Measure the absorbance of each well at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability using the following formula:

      • % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

    • Plot a dose-response curve of compound concentration versus percentage of cell viability to determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Anti-inflammatory, Analgesic, and Antipyretic Activities

Derivatives of the title compound have shown significant in vivo anti-inflammatory, analgesic, and antipyretic properties, suggesting their potential as non-steroidal anti-inflammatory drugs (NSAIDs). The proposed mechanism for the anti-inflammatory effect of some triazole derivatives involves the inhibition of p38α MAP kinase, a key enzyme in the inflammatory signaling cascade.[6][7]

Table 2: In Vivo Anti-inflammatory, Analgesic, and Antipyretic Activities of Triazole Derivatives

Compound IDAssayAnimal ModelDose% Inhibition/EffectReference Compound% Inhibition/Effect of ReferenceSource
Compound 3a Carrageenan-induced paw edemaRat-91%Ibuprofen82%[8]
Compound 5e Carrageenan-induced paw edemaRat-81%Ibuprofen82%[8]
Compound 3 Acetic acid-induced writhingMouse-83% reduction in writhesIbuprofen71.5% reduction in writhes[8]
Compound 5 Acetic acid-induced writhingMouse-70% reduction in writhesIbuprofen71.5% reduction in writhes[8]
Compound 4f Carrageenan-induced paw edemaRat-85.31%Diclofenac Sodium83.68%[7]

This protocol describes a standard method for evaluating the in vivo anti-inflammatory activity of test compounds.

Materials:

  • Wistar rats (150-200g)

  • Carrageenan solution (1% w/v in sterile saline)

  • Test compounds and reference drug (e.g., Diclofenac Sodium)

  • Plethysmometer or digital calipers

  • Oral gavage needles

Procedure:

  • Animal Acclimatization and Grouping:

    • Acclimatize the rats to the laboratory conditions for at least one week before the experiment.

    • Divide the animals into groups (n=6 per group): control (vehicle), reference drug, and test compound groups.

  • Compound Administration:

    • Administer the vehicle, reference drug, or test compound orally to the respective groups 1 hour before the carrageenan injection.[9][10]

  • Induction of Inflammation:

    • Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.[9][10][11]

  • Measurement of Paw Edema:

    • Measure the paw volume or thickness using a plethysmometer or digital calipers at 0 hours (just before carrageenan injection) and at 1, 2, 3, and 4 hours after the injection.[9][12]

  • Data Analysis:

    • Calculate the percentage of inhibition of paw edema for each group at each time point using the following formula:

      • % Inhibition = [(V_c - V_t) / V_c] x 100

      • Where V_c is the mean increase in paw volume in the control group and V_t is the mean increase in paw volume in the treated group.

This protocol is used to assess the antipyretic activity of test compounds.

Materials:

  • Wistar rats (150-200g)

  • Brewer's yeast suspension (20% w/v in normal saline)

  • Test compounds and reference drug (e.g., Aspirin)

  • Digital rectal thermometer

  • Oral gavage needles

Procedure:

  • Induction of Pyrexia:

    • Record the initial rectal temperature of each rat.

    • Induce pyrexia by subcutaneously injecting 10 mL/kg of 20% brewer's yeast suspension into the dorsum region of the rats.[8]

    • Withhold food but allow free access to water.

  • Post-Induction Temperature Measurement:

    • After 18 hours, measure the rectal temperature again. Only rats that show an increase in temperature of at least 0.7°C are selected for the study.[8]

  • Compound Administration:

    • Administer the vehicle, reference drug, or test compound orally to the respective groups of pyretic rats.

  • Temperature Monitoring:

    • Record the rectal temperature at 1, 2, 3, and 6 hours after drug administration.

  • Data Analysis:

    • Calculate the reduction in rectal temperature for each group at each time point compared to the temperature before treatment.

    • Compare the temperature reduction in the treated groups with that of the control group to determine the antipyretic effect.

Signaling Pathways and Mechanisms of Action

The diverse biological activities of 5-(pyridin-4-yl)-4H-1,2,4-triazole-3-amine derivatives are attributed to their interaction with various molecular targets. While the exact mechanisms are still under investigation for many derivatives, some key signaling pathways have been implicated.

Anti-inflammatory Action via p38 MAP Kinase Inhibition

The anti-inflammatory effects of some 1,2,4-triazole derivatives are linked to the inhibition of p38 mitogen-activated protein (MAP) kinase.[6][7] p38 MAP kinase is a crucial enzyme in the signaling cascade that leads to the production of pro-inflammatory cytokines such as TNF-α and IL-1β. By inhibiting p38 MAP kinase, these compounds can effectively suppress the inflammatory response.

p38_MAP_Kinase_Pathway Inflammatory Stimuli Inflammatory Stimuli Cell Surface Receptor Cell Surface Receptor Inflammatory Stimuli->Cell Surface Receptor Upstream Kinases Upstream Kinases Cell Surface Receptor->Upstream Kinases p38 MAP Kinase p38 MAP Kinase Upstream Kinases->p38 MAP Kinase Transcription Factors (e.g., AP-1, NF-κB) Transcription Factors (e.g., AP-1, NF-κB) p38 MAP Kinase->Transcription Factors (e.g., AP-1, NF-κB) Pro-inflammatory Cytokines (TNF-α, IL-1β) Pro-inflammatory Cytokines (TNF-α, IL-1β) Transcription Factors (e.g., AP-1, NF-κB)->Pro-inflammatory Cytokines (TNF-α, IL-1β) Inflammation Inflammation Pro-inflammatory Cytokines (TNF-α, IL-1β)->Inflammation 5_pyridinyl_4H_1_2_4_triazole_3_amine_Derivative 5-(pyridin-4-yl)-4H-1,2,4-triazole-3-amine Derivative 5_pyridinyl_4H_1_2_4_triazole_3_amine_Derivative->p38 MAP Kinase Inhibition

Caption: Proposed anti-inflammatory mechanism via p38 MAP kinase inhibition.

Anticancer Mechanisms

The anticancer activity of 1,2,4-triazole derivatives is often multi-faceted, involving the inhibition of several key pathways essential for cancer cell growth and survival. For some derivatives, inhibition of receptor tyrosine kinases like EGFR, serine/threonine kinases like BRAF, and disruption of microtubule dynamics through tubulin binding have been reported.[3]

Anticancer_Mechanisms cluster_0 Cell Growth & Proliferation cluster_1 Cell Division Growth Factors Growth Factors EGFR EGFR Growth Factors->EGFR RAS/RAF/MEK/ERK Pathway RAS/RAF/MEK/ERK Pathway EGFR->RAS/RAF/MEK/ERK Pathway BRAF BRAF RAS/RAF/MEK/ERK Pathway->BRAF Proliferation Proliferation BRAF->Proliferation Apoptosis Apoptosis Tubulin Tubulin Microtubule Dynamics Microtubule Dynamics Tubulin->Microtubule Dynamics Mitosis Mitosis Microtubule Dynamics->Mitosis Triazole_Derivative 5-(pyridin-4-yl)-4H-1,2,4-triazole-3-amine Derivative Triazole_Derivative->EGFR Inhibition Triazole_Derivative->BRAF Inhibition Triazole_Derivative->Tubulin Inhibition

Caption: Potential anticancer mechanisms of action for triazole derivatives.

Experimental Workflow for Drug Discovery

The development of novel drugs based on the 5-(pyridin-4-yl)-4H-1,2,4-triazole-3-amine scaffold typically follows a structured workflow from synthesis to preclinical evaluation.

Drug_Discovery_Workflow A Synthesis of Core Scaffold (4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol) B Derivative Synthesis (Chemical Modification) A->B C In Vitro Screening (e.g., MTT, Antimicrobial Assays) B->C D Lead Compound Identification (Based on Potency and Selectivity) C->D E Mechanism of Action Studies (e.g., Enzyme Inhibition, Pathway Analysis) D->E F In Vivo Efficacy Studies (e.g., Animal Models of Cancer, Inflammation) D->F E->F G Preclinical Development (Toxicology, Pharmacokinetics) F->G

Caption: A typical drug discovery workflow for triazole derivatives.

Conclusion

The 5-(pyridin-4-yl)-4H-1,2,4-triazole-3-amine scaffold is a valuable starting point for the development of new therapeutic agents with a wide range of biological activities. The synthetic accessibility and the potential for diverse chemical modifications make it an attractive core for medicinal chemists. The data and protocols presented in these application notes are intended to serve as a resource for researchers in the field and to stimulate further investigation into the therapeutic potential of this promising class of compounds. Future work should focus on elucidating the precise mechanisms of action, optimizing the pharmacokinetic properties of lead compounds, and evaluating their efficacy and safety in more advanced preclinical models.

References

experimental procedure for synthesizing 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed experimental protocol for the synthesis of 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol, a heterocyclic compound with significant interest in medicinal chemistry due to its potential antimicrobial and other biological activities.[1][2][3][4] The synthesis is a multi-step process commencing from benzoic acid, leading to the formation of the target triazole. This protocol outlines the necessary reagents, equipment, and procedural steps, along with characterization data.

Introduction

1,2,4-triazole derivatives are a well-established class of heterocyclic compounds possessing a broad spectrum of pharmacological activities, including antimicrobial, antifungal, anticonvulsant, and anti-inflammatory properties.[2][4][5] The title compound, 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol, serves as a crucial intermediate for the synthesis of more complex derivatives, such as Schiff bases and thiazolidinones, which have shown promising biological activities.[1] This document presents a reliable and reproducible method for its preparation.

Overall Reaction Scheme

The synthesis of 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol is typically achieved in three main steps starting from benzoic acid (or its ester derivative):

  • Formation of Benzoic Acid Hydrazide: Benzoic acid is converted to its corresponding hydrazide.

  • Synthesis of Potassium Dithiocarbazinate Salt: The hydrazide reacts with carbon disulfide in the presence of a base.

  • Cyclization to form the Triazole Ring: The potassium salt undergoes cyclization with hydrazine hydrate to yield the final product.

Data Presentation

Table 1: Summary of Reaction Steps and Conditions

StepReactionKey ReagentsSolventReaction TimeTemperatureYield (%)Melting Point (°C)
1Benzoic Acid Hydrazide SynthesisEthyl Benzoate, Hydrazine HydrateEthanol2 hoursReflux~67186-188[1]
2Potassium Dithiocarbazinate Salt FormationBenzoic Acid Hydrazide, Carbon Disulfide, Potassium HydroxideEthanol18 hours[1]Room Temperature~65198-200[1]
34-amino-5-phenyl-4H-1,2,4-triazole-3-thiol SynthesisPotassium Dithiocarbazinate Salt, Hydrazine HydrateWater3 hours[2]RefluxNot specified202-203[5]

Table 2: Characterization Data for 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol

AnalysisObserved Peaks/Signals
FTIR (cm⁻¹) 3250 & 3213 (NH₂), 2736 (S-H), 1645 (C=N of triazole ring), 673 (C-S)[2]
¹H-NMR (DMSO-d₆, ppm) 13.97 (s, 1H, SH), 8.05-7.51 (m, 5H, Ar-H), 5.83 (s, 2H, NH₂)[2]

Experimental Protocols

Materials and Equipment
  • Reagents: Ethyl benzoate, Hydrazine hydrate (99%), Absolute ethanol, Potassium hydroxide, Carbon disulfide, Hydrochloric acid (35%), Distilled water.

  • Equipment: Round-bottom flasks, Reflux condenser, Magnetic stirrer with hot plate, Beakers, Funnels, Buchner funnel and flask, Filtration apparatus, Melting point apparatus, FTIR spectrometer, NMR spectrometer.

Step 1: Synthesis of Benzoic Acid Hydrazide[2]
  • To a round-bottom flask, add ethyl benzoate (14.3 mL, 100 mmol) and 99% hydrazine hydrate (14.6 mL, 300 mmol).[2]

  • Reflux the mixture for 15 minutes.

  • Add absolute ethanol (10 mL) through the condenser to obtain a clear solution.

  • Continue to reflux the reaction mixture for an additional 2 hours.[2]

  • After cooling, the precipitated solid is filtered, washed with cold water, and recrystallized from ethanol.

Step 2: Synthesis of Potassium 2-benzoylhydrazine-1-carbodithioate[1][2]
  • In a flask, dissolve benzoic acid hydrazide (from Step 1) and potassium hydroxide in absolute ethanol.

  • Cool the mixture in an ice bath.

  • Add carbon disulfide dropwise with constant stirring.

  • Continue stirring the reaction mixture at room temperature for 18 hours.[1]

  • The precipitated potassium dithiocarbazinate derivative is collected by filtration, washed with anhydrous ether, and dried.[2] This salt is used in the next step without further purification.

Step 3: Synthesis of 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol[2]
  • A suspension of potassium dithiocarbazinate (5 g, 20 mmol), 99% hydrazine hydrate (2 mL, 40 mmol), and distilled water (20 mL) is refluxed for 3 hours.[2]

  • During the reaction, the mixture will turn green, and hydrogen sulfide gas will be evolved, resulting in a homogenous solution.[2]

  • After cooling, dilute the reaction mixture with 100 mL of cold water.

  • Acidify the solution with a few drops of 35% hydrochloric acid to precipitate a white solid.[2]

  • Filter the precipitate, wash it with cold water (2 x 30 mL), and recrystallize from ethanol to obtain the pure product.[2]

Mandatory Visualization

Synthesis_Workflow Start Starting Materials (Ethyl Benzoate, Hydrazine Hydrate) Step1 Step 1: Synthesis of Benzoic Acid Hydrazide Start->Step1 Intermediate1 Benzoic Acid Hydrazide Step1->Intermediate1 Step2 Step 2: Formation of Potassium Dithiocarbazinate Salt Intermediate1->Step2 Reagents2 CS₂, KOH, Ethanol Reagents2->Step2 Intermediate2 Potassium Dithiocarbazinate Salt Step2->Intermediate2 Step3 Step 3: Cyclization Intermediate2->Step3 Reagents3 Hydrazine Hydrate, H₂O Reagents3->Step3 Product 4-amino-5-phenyl-4H- 1,2,4-triazole-3-thiol Step3->Product Purification Recrystallization (Ethanol) Product->Purification FinalProduct Pure Product Purification->FinalProduct

Caption: Synthetic pathway for 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol.

References

Application Notes and Protocols for Antifungal Assays of 5-(pyridin-4-yl)-4H-1,2,4-triazol-3-amine and its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utilization of 5-(pyridin-4-yl)-4H-1,2,4-triazol-3-amine and its close structural analog, 4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol, in antifungal assays. Due to the limited publicly available data on the exact title compound, this document leverages data from its thiol analog as a primary reference, offering valuable insights into its potential antifungal profile and testing methodologies.

Introduction

The 1,2,4-triazole scaffold is a cornerstone in the development of antifungal agents, with prominent examples including fluconazole and itraconazole. These compounds typically exert their antifungal effect by inhibiting lanosterol 14α-demethylase, a critical enzyme in the ergosterol biosynthesis pathway of fungi. The pyridine moiety is also a well-established pharmacophore in medicinal chemistry. The combination of these two heterocyclic systems in this compound suggests a strong potential for antifungal activity. Recent studies on the closely related thiol analog, 4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol, have demonstrated its efficacy against clinically important and drug-resistant fungal pathogens.[1]

Key Applications

  • Screening for Antifungal Activity: The primary application is in the screening for and evaluation of antifungal efficacy against a broad spectrum of pathogenic fungi.

  • Structure-Activity Relationship (SAR) Studies: This compound and its derivatives can be used to establish SAR, guiding the design of more potent antifungal agents.

  • Mechanism of Action Studies: Investigating how this compound inhibits fungal growth can lead to the discovery of novel antifungal targets.

  • Combating Drug Resistance: A significant application is testing against drug-resistant fungal strains to identify new therapeutic options.

Quantitative Data Summary

The following table summarizes the reported in vitro antifungal activity for derivatives of 4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol. The data is presented as Minimum Inhibitory Concentration (MIC) in µg/mL, which is the lowest concentration of an antimicrobial drug that will inhibit the visible growth of a microorganism after overnight incubation.

Compound/DerivativeFungal SpeciesMIC (µg/mL)Reference CompoundMIC (µg/mL)
4-(4-chlorobenzylideneamino)-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiolCandida albicans16--
4-(4-chlorobenzylideneamino)-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiolAspergillus niger16--
4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol derivatives (2a-c)Azole-resistant Aspergillus fumigatusExhibited activity--
4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol derivative (2b)Multidrug-resistant Candida aurisExhibited activity--

Note: Specific MIC values for the 4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol derivatives against resistant strains were not detailed in the available abstract and would require access to the full publication.[1]

Experimental Protocols

Protocol 1: Broth Microdilution Method for MIC Determination (Adapted from CLSI M27/M38-A2)

This protocol is a standard method for determining the MIC of antifungal agents against yeasts and filamentous fungi.

Materials:

  • This compound (or analog)

  • Dimethyl sulfoxide (DMSO) for stock solution preparation

  • RPMI-1640 medium with L-glutamine, without sodium bicarbonate, buffered with MOPS

  • Sterile 96-well microtiter plates

  • Fungal inoculum (e.g., Candida albicans, Aspergillus fumigatus)

  • Sterile saline or phosphate-buffered saline (PBS)

  • 0.5 McFarland turbidity standard

  • Spectrophotometer

  • Incubator (35°C)

  • Microplate reader (optional)

Procedure:

  • Stock Solution Preparation: Dissolve the test compound in DMSO to a concentration of 10 mg/mL. Further dilute in RPMI-1640 to create a working stock solution.

  • Inoculum Preparation:

    • For yeasts: Suspend several colonies from a 24-hour culture in sterile saline. Adjust the turbidity to match a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL). Dilute this suspension in RPMI-1640 to achieve a final inoculum concentration of 0.5-2.5 x 10^3 CFU/mL.

    • For molds: Grow the fungus on potato dextrose agar until sporulation is evident. Harvest conidia by flooding the plate with sterile saline containing 0.05% Tween 80. Adjust the conidial suspension to a concentration of 0.4-5 x 10^4 CFU/mL.

  • Plate Preparation:

    • Add 100 µL of RPMI-1640 to all wells of a 96-well plate.

    • Add 100 µL of the working stock solution to the first well of each row to be tested.

    • Perform a serial two-fold dilution by transferring 100 µL from the first well to the second, and so on, down the plate. Discard the final 100 µL from the last well.

  • Inoculation: Add 100 µL of the prepared fungal inoculum to each well, resulting in a final volume of 200 µL.

  • Controls:

    • Growth Control: A well containing 100 µL of RPMI-1640 and 100 µL of the inoculum.

    • Sterility Control: A well containing 200 µL of RPMI-1640 only.

  • Incubation: Incubate the plates at 35°C for 24-48 hours for yeasts and 48-72 hours for filamentous fungi.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is a significant inhibition of growth (typically ≥50% reduction) compared to the growth control. This can be assessed visually or by measuring the optical density using a microplate reader.

Visualizations

Signaling Pathway: Inhibition of Ergosterol Biosynthesis

The primary mechanism of action for azole antifungals is the inhibition of the enzyme lanosterol 14α-demethylase, a key step in the conversion of lanosterol to ergosterol. Ergosterol is an essential component of the fungal cell membrane.

Ergosterol_Biosynthesis_Inhibition cluster_membrane Fungal Cell Membrane AcetylCoA Acetyl-CoA Squalene Squalene AcetylCoA->Squalene Multiple Steps Lanosterol Lanosterol Squalene->Lanosterol Squalene epoxidase Ergosterol Ergosterol Lanosterol->Ergosterol Lanosterol 14α-demethylase (CYP51) Membrane Ergosterol integrates into cell membrane, maintaining fluidity and integrity. Ergosterol->Membrane Inhibitor This compound (Proposed Mechanism) Inhibitor->Lanosterol Inhibition

Caption: Proposed mechanism of action via inhibition of ergosterol biosynthesis.

Experimental Workflow: Broth Microdilution Assay

The following diagram illustrates the workflow for determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method.

MIC_Workflow Start Start PrepStock Prepare Compound Stock Solution Start->PrepStock PrepInoculum Prepare Fungal Inoculum (0.5 McFarland) Start->PrepInoculum SerialDilution Perform Serial Dilutions in 96-well Plate PrepStock->SerialDilution Inoculate Inoculate Plate with Fungal Suspension PrepInoculum->Inoculate SerialDilution->Inoculate Incubate Incubate at 35°C (24-72 hours) Inoculate->Incubate ReadResults Read Results (Visually or Spectrophotometrically) Incubate->ReadResults DetermineMIC Determine MIC (≥50% growth inhibition) ReadResults->DetermineMIC End End DetermineMIC->End

Caption: Workflow for antifungal MIC determination by broth microdilution.

Conclusion

This compound represents a promising scaffold for the development of new antifungal agents. The data from its close thiol analog suggests potential activity against a range of fungal pathogens, including drug-resistant strains. The provided protocols and diagrams offer a foundational framework for researchers to conduct antifungal assays and explore the therapeutic potential of this class of compounds. Further investigation into the specific antifungal spectrum and mechanism of action of this compound is warranted.

References

Application Notes and Protocols for the S-alkylation of 5-(pyridin-4-yl)-3-(alkylsulfanyl)-4H-1,2,4-triazol-4-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the S-alkylation of 4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol, a versatile intermediate in the synthesis of various biologically active compounds. The described methodology allows for the efficient introduction of a wide range of alkyl and benzyl groups at the sulfur atom, leading to the formation of diverse 5-(pyridin-4-yl)-3-(alkylsulfanyl)-4H-1,2,4-triazol-4-amine derivatives. These compounds are of significant interest in medicinal chemistry, particularly as inhibitors of enzymes such as tyrosinase. This protocol includes a general procedure for the synthesis of the starting material, a detailed step-by-step guide for the S-alkylation reaction, and a summary of reported yields for various alkylating agents.

Introduction

The 1,2,4-triazole scaffold is a privileged structure in medicinal chemistry, present in numerous approved drugs with a wide range of therapeutic applications. The functionalization of the triazole ring allows for the fine-tuning of the physicochemical and pharmacological properties of the resulting molecules. Specifically, 4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol serves as a key building block for the synthesis of S-alkylated derivatives that have shown promising biological activities. The S-alkylation of the thiol group is a straightforward and efficient method to introduce molecular diversity, which is crucial for structure-activity relationship (SAR) studies in drug discovery programs. For instance, derivatives of this scaffold have been investigated as potent inhibitors of tyrosinase, an enzyme involved in melanin biosynthesis and a target for the treatment of hyperpigmentation disorders.

Experimental Protocols

Part 1: Synthesis of Starting Material: 4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol

The starting thiol compound can be synthesized from isonicotinic acid hydrazide through a two-step process involving the formation of a potassium dithiocarbazinate salt followed by cyclization with hydrazine hydrate.

Materials:

  • Isonicotinic acid hydrazide

  • Potassium hydroxide (KOH)

  • Carbon disulfide (CS₂)

  • Absolute ethanol

  • Diethyl ether

  • Hydrazine hydrate (80-99%)

  • Water

  • Hydrochloric acid (HCl)

Procedure:

  • Formation of Potassium 3-(isonicotinoyl)dithiocarbazate:

    • In a round-bottom flask, dissolve isonicotinic acid hydrazide (0.1 mol) and potassium hydroxide (0.1 mol) in absolute ethanol (200 mL) with stirring at room temperature.

    • To this solution, add carbon disulfide (0.1 mol) dropwise.

    • Continue stirring the reaction mixture at room temperature for 16-18 hours.

    • Add diethyl ether (100 mL) to the mixture and continue stirring for another 3 hours to precipitate the potassium salt.

    • Collect the precipitate by filtration, wash with diethyl ether, and dry under vacuum.

  • Cyclization to 4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol:

    • Suspend the potassium salt (0.1 mol) and hydrazine hydrate (0.2 mol) in water (100 mL).

    • Reflux the mixture for 8-10 hours, monitoring the reaction by the cessation of hydrogen sulfide (H₂S) evolution.

    • Cool the reaction mixture to room temperature and carefully acidify with concentrated hydrochloric acid to a pH of 5-6.

    • The resulting precipitate is the desired product.

    • Collect the solid by filtration, wash thoroughly with cold water, and recrystallize from ethanol to obtain pure 4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol.

Part 2: General Protocol for S-alkylation

This protocol describes a general method for the S-alkylation of 4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol using various alkylating agents.

Materials:

  • 4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol

  • Alkylating agent (e.g., benzyl bromide, ethyl iodide, etc.)

  • Potassium hydroxide (KOH) or Sodium hydroxide (NaOH)

  • Ethanol or Dimethylformamide (DMF)

  • Ice-cold water

Procedure:

  • Dissolve 4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol (1.0 eq.) in ethanol or DMF.

  • Add a solution of potassium hydroxide (1.1 eq.) or sodium hydroxide (1.1 eq.) in a minimal amount of water or ethanol to the reaction mixture.

  • Stir the mixture for 15-30 minutes at room temperature to form the thiolate salt.

  • Add the desired alkylating agent (1.1 eq.) dropwise to the reaction mixture.

  • Reflux the reaction mixture for 4-8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After completion of the reaction, cool the mixture to room temperature.

  • Pour the reaction mixture into ice-cold water to precipitate the crude product.

  • Collect the solid by filtration, wash with water, and dry.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol, ethanol-water mixture) to afford the pure S-alkylated product.

Data Presentation

The following table summarizes the reported yields for the S-alkylation of 4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol with various alkylating agents under basic conditions.

Alkylating AgentProductYield (%)
Benzyl chloride4-amino-3-(benzylthio)-5-(pyridin-4-yl)-4H-1,2,4-triazole85
4-Fluorobenzyl chloride4-amino-3-((4-fluorobenzyl)thio)-5-(pyridin-4-yl)-4H-1,2,4-triazole88
4-Chlorobenzyl chloride4-amino-3-((4-chlorobenzyl)thio)-5-(pyridin-4-yl)-4H-1,2,4-triazole90
4-Methylbenzyl chloride4-amino-3-((4-methylbenzyl)thio)-5-(pyridin-4-yl)-4H-1,2,4-triazole86
Ethyl iodide4-amino-3-(ethylthio)-5-(pyridin-4-yl)-4H-1,2,4-triazole78
Propyl bromide4-amino-3-(propylthio)-5-(pyridin-4-yl)-4H-1,2,4-triazole80
Allyl bromide4-amino-3-(allylthio)-5-(pyridin-4-yl)-4H-1,2,4-triazole82

Mandatory Visualization

The following diagrams illustrate the chemical structures and the experimental workflow for the S-alkylation protocol.

S_Alkylation_Workflow cluster_synthesis Synthesis of Starting Material cluster_alkylation S-Alkylation Protocol INH Isonicotinic Acid Hydrazide KOH_CS2 KOH, CS₂ in Ethanol INH->KOH_CS2 Step 1 Salt Potassium Dithiocarbazinate Salt KOH_CS2->Salt Hydrazine Hydrazine Hydrate Salt->Hydrazine Step 2 Thiol 4-amino-5-(pyridin-4-yl)- 4H-1,2,4-triazole-3-thiol Hydrazine->Thiol Start Starting Thiol Base Base (KOH/NaOH) in Solvent Start->Base 1. Thiolate Thiolate Salt (in situ) Base->Thiolate Alkyl_Halide Alkylating Agent (R-X) Thiolate->Alkyl_Halide 2. Reaction Reflux (4-8 hours) Alkyl_Halide->Reaction Workup Work-up (Precipitation, Filtration) Reaction->Workup 3. Product S-Alkylated Product Workup->Product Purification Recrystallization Product->Purification 4.

Caption: Workflow for the synthesis of the starting thiol and the subsequent S-alkylation.

signaling_pathway start_material 4-amino-5-(pyridin-4-yl)- 4H-1,2,4-triazole-3-thiol product 5-(pyridin-4-yl)-3-(alkylsulfanyl)- 4H-1,2,4-triazol-4-amine start_material->product S-alkylation reagents {Base (e.g., KOH) Alkylating Agent (R-X) Solvent (e.g., Ethanol) } reagents->product

Caption: General reaction scheme for the S-alkylation of 4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol.

Application Notes and Protocols for the Microwave-Assisted Synthesis of 4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and a comprehensive protocol for the microwave-assisted synthesis of 4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol, a versatile heterocyclic compound with significant potential in pharmaceutical and agrochemical research.[1][2]

Introduction

4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol is a key building block in the development of novel therapeutic agents and crop protection chemicals. Its unique structure, incorporating a triazole ring, a thiol group, and a pyridyl moiety, imparts a wide range of biological activities, including antifungal, antibacterial, and anticancer properties.[1][3] The triazole scaffold is a critical component in many established drugs, and this compound serves as a valuable intermediate for creating new derivatives with tailored biological targets.[2][3] Microwave-assisted synthesis offers a rapid, efficient, and environmentally friendly alternative to conventional heating methods for preparing this and other triazole derivatives, often leading to higher yields and purity in significantly shorter reaction times.[4][5]

Applications

The unique structural features of 4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol make it a valuable compound in several research and development areas:

  • Pharmaceutical Development: It is a crucial intermediate in the synthesis of novel drug candidates.[1] Its derivatives have shown promise as antimicrobial agents, particularly against resistant strains of bacteria and fungi, by potentially inhibiting key microbial enzymes.[1] The scaffold is also being explored for the development of anticancer agents.[2]

  • Agrochemicals: This compound is effective as a fungicide, aiding in the protection of crops from various fungal infections and thereby improving agricultural output.[1][2]

  • Material Science and Analytical Chemistry: The thiol and triazole functionalities allow for its use in the development of sensors for detecting metal ions, offering applications in environmental monitoring.[1]

Physicochemical and Characterization Data

Below is a summary of the key physicochemical and characterization data for the final product.

PropertyValueReference(s)
CAS Number 36209-51-5[6]
Molecular Formula C₇H₇N₅S[6]
Molecular Weight 193.23 g/mol [6]
Melting Point 250-254 °C
Appearance White to off-white solid
Solubility Soluble in various organic solvents[1]
SMILES String Nn1c(S)nnc1-c2ccncc2
InChI Key LHSIJUVRXSETDR-UHFFFAOYSA-N

Microwave-Assisted Synthesis Protocol

This protocol describes a representative two-step microwave-assisted synthesis starting from isonicotinic hydrazide (isoniazid).

4.1. Materials and Equipment

  • Isonicotinic hydrazide

  • Carbon disulfide (CS₂)

  • Potassium hydroxide (KOH)

  • Absolute ethanol

  • Hydrazine hydrate (80-99%)

  • Hydrochloric acid (HCl)

  • Deionized water

  • Microwave synthesizer with sealed reaction vessels

  • Magnetic stirrer and stir bars

  • Standard laboratory glassware

  • Filtration apparatus (Büchner funnel)

  • pH meter or pH paper

  • Thin-layer chromatography (TLC) plates (silica gel)

4.2. Experimental Workflow Diagram

Synthesis_Workflow Microwave-Assisted Synthesis Workflow cluster_step1 Step 1: Synthesis of Potassium Dithiocarbazinate cluster_step2 Step 2: Cyclization to Triazole A Isonicotinic Hydrazide + KOH in Ethanol B Add Carbon Disulfide A->B C Microwave Irradiation (Step 1) B->C D Precipitation & Filtration C->D E Potassium 3-isonicotinoyldithiocarbazate D->E F Potassium Salt + Hydrazine Hydrate E->F Intermediate G Microwave Irradiation (Step 2) F->G H Acidification with HCl G->H I Filtration, Washing & Drying H->I J 4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol I->J

Caption: Workflow for the microwave-assisted synthesis of the target triazole.

4.3. Detailed Protocol

Step 1: Synthesis of Potassium 3-isonicotinoyldithiocarbazate

  • In a 100 mL beaker, dissolve potassium hydroxide (0.06 mol, 3.36 g) in absolute ethanol (50 mL).

  • Add isonicotinic hydrazide (0.05 mol, 6.85 g) to the solution and stir until it dissolves.

  • Cool the mixture in an ice bath and slowly add carbon disulfide (0.06 mol, 3.6 mL) with continuous stirring.

  • Transfer the reaction mixture to a sealed microwave reactor vessel.

  • Irradiate the mixture in the microwave synthesizer at 150 W for 5-10 minutes, maintaining a temperature of approximately 80-100°C.

  • Monitor the reaction progress using TLC.

  • After completion, cool the vessel to room temperature.

  • Filter the precipitated potassium salt, wash with cold ethanol, and dry under vacuum.

Step 2: Synthesis of 4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol

  • Place the potassium 3-isonicotinoyldithiocarbazate (0.04 mol) and hydrazine hydrate (0.08 mol) in a sealed microwave reactor vessel.

  • Add water (20 mL) to the vessel.

  • Irradiate the mixture at 200-300 W for 10-15 minutes, maintaining a temperature of 120-140°C. Hydrogen sulfide gas may be evolved, so ensure proper ventilation.

  • After the reaction is complete, cool the vessel to room temperature.

  • Carefully acidify the resulting solution with dilute hydrochloric acid to a pH of 5-6.

  • A white solid will precipitate out of the solution.

  • Filter the precipitate, wash thoroughly with cold water, and recrystallize from an appropriate solvent such as ethanol to obtain the pure product.

  • Dry the final product in a vacuum oven.

4.4. Reaction Parameters Summary

StepReactantsSolventMicrowave PowerTime (min)Temperature (°C)
1 Isonicotinic hydrazide, KOH, CS₂Absolute Ethanol150 W5-1080-100
2 Potassium 3-isonicotinoyldithiocarbazate, Hydrazine HydrateWater200-300 W10-15120-140

Safety and Handling

  • Work in a well-ventilated fume hood, especially when handling carbon disulfide and during the cyclization step where hydrogen sulfide may be evolved.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Carbon disulfide is highly flammable and toxic.

  • Hydrazine hydrate is corrosive and a suspected carcinogen.

  • The final product may cause skin and eye irritation.

Characterization of the Final Product

The structure and purity of the synthesized 4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol should be confirmed using the following analytical techniques:

  • FT-IR Spectroscopy: To identify characteristic functional groups (e.g., N-H, C=N, C=S).

  • ¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure and arrangement of protons and carbons.

  • Mass Spectrometry: To determine the molecular weight of the compound.

  • Elemental Analysis: To determine the elemental composition (C, H, N, S).

Logical Relationship of Synthesis

Synthesis_Logic Start Starting Materials (Isonicotinic Hydrazide, CS₂, KOH) Intermediate Potassium Dithiocarbazinate Salt Start->Intermediate Microwave (Step 1) Final_Product 4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol Intermediate->Final_Product Microwave Cyclization (Step 2) Cyclization_Reagent Hydrazine Hydrate Cyclization_Reagent->Final_Product

Caption: Logical flow from starting materials to the final triazole product.

References

Application Notes & Protocols: A Researcher's Guide to the Synthesis of Hydrazone-Tethered 1,2,4-Triazole-3-thiol Hybrids

Author: BenchChem Technical Support Team. Date: December 2025

Preamble: The Strategic Imperative for Hybrid Scaffolds

In the landscape of modern medicinal chemistry, the principle of molecular hybridization—the deliberate fusion of distinct pharmacophoric units into a single molecular entity—has emerged as a powerful strategy for the rational design of novel therapeutic agents. The 1,2,4-triazole nucleus is a cornerstone of numerous clinically significant drugs, prized for its metabolic stability and its capacity to engage in crucial hydrogen bonding interactions with biological targets.[1][2] Its derivatives are known to exhibit a vast spectrum of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, and anticonvulsant properties.[3][4][5][6]

When the 1,2,4-triazole scaffold is functionalized with a 3-thiol group, it gains an additional reactive handle for synthetic elaboration and a potential metal-coordinating site, which can be critical for inhibiting metalloenzymes.[6][7] The hydrazone moiety (-NH-N=CH-), another privileged structural motif, is renowned for its role in conferring potent biological activity, often through its ability to form stable complexes with enzymes and receptors.[8]

This guide provides a detailed, experience-driven protocol for the synthesis of hydrazone-tethered 1,2,4-triazole-3-thiol hybrids. We will move beyond a simple recitation of steps to explore the underlying chemical logic, enabling researchers to not only replicate the synthesis but also to intelligently adapt and troubleshoot the methodology for their specific drug discovery campaigns.

Part 1: Overall Synthetic Strategy & Workflow

The synthesis of these target hybrids is a multi-step process that requires the careful construction of a key intermediate: a 1,2,4-triazole-3-thiol core bearing a hydrazide functional group. This intermediate serves as the platform for the final condensation step, which introduces the desired hydrazone linkage and the tethered moiety.

The general workflow is designed for modularity, allowing for the generation of a diverse library of final compounds by simply varying the aldehyde used in the last step.

G cluster_0 Phase 1: Core Synthesis cluster_1 Phase 2: Functionalization cluster_2 Phase 3: Hybrid Synthesis A Aromatic Carboxylic Acid Hydrazide B Potassium Dithiocarbazate Intermediate A->B + CS₂ / KOH in EtOH C 4-Amino-5-Aryl-4H-1,2,4-triazole-3-thiol B->C + Hydrazine Hydrate, Reflux D S-Alkylated Ester Intermediate C->D + Ethyl Chloroacetate / NaOEt E Key Intermediate: Triazole-thioacetohydrazide D->E + Hydrazine Hydrate G Final Product: Hydrazone-Tethered Hybrid E->G F Substituted Aromatic Aldehyde (R-CHO) F->G Condensation (EtOH, Acetic Acid cat.)

Caption: High-level workflow for the synthesis of target hybrids.

Part 2: Detailed Experimental Protocols & Mechanistic Insights

Protocol 1: Synthesis of 4-Amino-5-Aryl-4H-1,2,4-triazole-3-thiol (Core Intermediate)

This initial phase constructs the central heterocyclic ring system. The choice of the starting aromatic carboxylic acid hydrazide determines the "Aryl" substitution on the final triazole ring.

Underlying Principle: This is a classic and robust method for building the 1,2,4-triazole-thiol ring. The reaction proceeds through a potassium dithiocarbazate salt, which undergoes intramolecular cyclization upon heating with hydrazine hydrate. The base (KOH) is crucial for the initial nucleophilic attack of the hydrazide onto carbon disulfide, and the subsequent cyclization involves the elimination of water and hydrogen sulfide.[9]

Step-by-Step Protocol:

  • Reagent Preparation: In a 250 mL round-bottom flask equipped with a magnetic stirrer, dissolve the starting aromatic acid hydrazide (0.1 mol) and potassium hydroxide (0.15 mol) in absolute ethanol (100 mL).

  • Formation of Dithiocarbazate: Cool the solution in an ice bath. Add carbon disulfide (0.12 mol) dropwise over 30 minutes with continuous stirring. The formation of a solid precipitate (the potassium salt) is typically observed. Continue stirring for 12-16 hours at room temperature to ensure complete reaction.

  • Cyclization: To the reaction mixture, add hydrazine hydrate (80%, 0.2 mol). Fit the flask with a reflux condenser and heat the mixture under reflux for 8-10 hours.

    • Expert Insight: Monitor the reaction for the evolution of hydrogen sulfide gas (H₂S), which has a characteristic rotten egg smell (use a lead acetate paper test for confirmation; it will turn black). The cessation of H₂S evolution is a reliable indicator of reaction completion.

  • Work-up and Isolation: After cooling to room temperature, reduce the volume of the solvent by approximately half using a rotary evaporator. Pour the concentrated mixture into 300 mL of ice-cold water.

  • Acidification: Acidify the aqueous solution to a pH of 5-6 with a dilute acid (e.g., acetic acid or dilute HCl). This protonates the triazole thiol, causing it to precipitate out of the solution.

  • Purification: Filter the resulting solid precipitate, wash thoroughly with cold water to remove any inorganic salts, and dry it. The crude product can be purified by recrystallization from an appropriate solvent, typically ethanol or an ethanol-water mixture, to yield the pure 4-amino-5-aryl-4H-1,2,4-triazole-3-thiol.[9]

Protocol 2: Synthesis of 2-((4-Amino-5-aryl-4H-1,2,4-triazol-3-yl)thio)acetohydrazide (Key Hydrazide Intermediate)

This protocol functionalizes the thiol group and installs the hydrazide moiety, which is essential for the final hydrazone formation.

Underlying Principle: This two-step sequence involves an initial S-alkylation followed by hydrazinolysis. The thiol group of the triazole exists in a thione-thiol tautomerism, but in the presence of a base, the thiolate anion is the dominant nucleophile.[6][7] This thiolate readily attacks the electrophilic carbon of ethyl chloroacetate in a classic SN2 reaction. The subsequent reaction with hydrazine hydrate is a nucleophilic acyl substitution, where hydrazine displaces the ethoxy group of the ester to form the more stable hydrazide.[10]

G TriazoleThiol Triazole-3-thiol (Nucleophile) Base Base (e.g., NaOEt) Deprotonation TriazoleThiol->Base Reacts with Thiolate Triazole-3-thiolate (Activated Nucleophile) Base->Thiolate Forms S_AlkylatedEster S-Alkylated Ester Thiolate->S_AlkylatedEster SN2 Attack on AlkylatingAgent Ethyl Chloroacetate (Electrophile) AlkylatingAgent->S_AlkylatedEster FinalHydrazide Triazole-thioacetohydrazide S_AlkylatedEster->FinalHydrazide Nucleophilic Acyl Substitution with Hydrazine Hydrazine Hydrate (Nucleophile) Hydrazine->FinalHydrazide

Caption: Key transformations in the synthesis of the hydrazide intermediate.

Step-by-Step Protocol:

  • S-Alkylation: In a suitable flask, dissolve the 4-amino-5-aryl-4H-1,2,4-triazole-3-thiol (0.05 mol) in absolute ethanol. Add a catalytic amount of a base, such as sodium ethoxide or triethylamine (a few drops), to generate the thiolate anion. To this, add ethyl chloroacetate (0.055 mol) and reflux the mixture for 4-6 hours.

  • Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC) to observe the consumption of the starting triazole-thiol.

  • Isolation of Ester: After completion, cool the reaction mixture. The product may precipitate upon cooling. Alternatively, the solvent can be removed under reduced pressure. The residue is then washed with water to remove any salts, filtered, and dried. This intermediate ester is often pure enough for the next step without further purification.

  • Hydrazinolysis: Suspend the crude S-alkylated ester (0.04 mol) in ethanol or propan-2-ol.[11] Add an excess of hydrazine hydrate (80%, 0.08 mol) and reflux the mixture for 6-8 hours.

  • Work-up and Purification: Cool the reaction mixture. The desired hydrazide product often precipitates as a white solid. Filter the solid, wash with a small amount of cold ethanol, and dry. If no precipitate forms, the solvent can be evaporated, and the residue triturated with diethyl ether to induce solidification. Recrystallization from ethanol typically yields the pure key intermediate.[10][11]

Protocol 3: Synthesis of Final Hydrazone-Tethered Hybrids

This is the final, modular step where the diversity of the compound library is generated.

Underlying Principle: This is a classic acid-catalyzed condensation reaction between a hydrazide and an aldehyde to form a hydrazone. The terminal -NH₂ group of the hydrazide acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde. A few drops of glacial acetic acid act as a catalyst by protonating the carbonyl oxygen, making the carbonyl carbon more electrophilic and facilitating the initial attack and subsequent dehydration to form the stable C=N double bond of the hydrazone.[12]

Step-by-Step Protocol:

  • Reaction Setup: In a 100 mL round-bottom flask, dissolve the key hydrazide intermediate (0.01 mol) in absolute ethanol (30 mL). Gentle warming may be required to achieve complete dissolution.

  • Aldehyde Addition: Add the desired substituted aromatic or heterocyclic aldehyde (0.01 mol) to the solution.

  • Catalysis: Add 3-4 drops of glacial acetic acid to the mixture.

  • Reaction: Reflux the reaction mixture for 4-8 hours. The formation of a solid product is often observed during the reflux.

  • Monitoring and Isolation: Monitor the reaction using TLC. Upon completion, cool the flask to room temperature and then in an ice bath to maximize precipitation.

  • Purification: Filter the solid product, wash with cold ethanol to remove any unreacted starting materials, and then dry it in a vacuum oven. The purity is typically high, but if required, the final hybrid can be recrystallized from a suitable solvent like ethanol, methanol, or DMF-ethanol mixture.[11][13]

Part 3: Characterization and Data Validation

Rigorous characterization of the intermediates and final products is essential to confirm their structures.

Compound Type Technique Characteristic Signals / Peaks Rationale for Observation
Triazole-3-thiol FT-IR (cm⁻¹)3300-3100 (N-H), ~2550 (S-H, weak), 1610-1550 (C=N)Presence of the amino group, the thiol group (often broad and weak), and the triazole ring C=N bonds.
¹H NMR (δ ppm)13.0-14.0 (s, 1H, SH, D₂O exch.), 7.0-8.5 (m, Ar-H), 5.0-6.0 (s, 2H, NH₂, D₂O exch.)The acidic thiol proton is highly deshielded. The amino protons are exchangeable with D₂O.[10]
Key Hydrazide FT-IR (cm⁻¹)3350-3200 (N-H), 1680-1660 (C=O, amide I), ~1550 (N-H bend, amide II)Disappearance of the S-H peak. Appearance of a strong carbonyl stretch from the hydrazide group.[10]
¹H NMR (δ ppm)9.0-9.5 (s, 1H, CONH, D₂O exch.), 4.0-4.5 (s, 2H, NH₂, D₂O exch.), ~4.0 (s, 2H, S-CH₂)Appearance of signals for the hydrazide NH and NH₂ protons and the methylene protons (S-CH₂) adjacent to the sulfur.[11]
Final Hydrazone FT-IR (cm⁻¹)3250-3150 (N-H), 1670-1650 (C=O), 1620-1590 (C=N, azomethine)The number of N-H signals decreases. A new C=N stretch appears for the newly formed hydrazone linkage.[14]
¹H NMR (δ ppm)11.0-12.0 (s, 1H, CONH, D₂O exch.), 8.0-8.5 (s, 1H, N=CH), ~4.2 (s, 2H, S-CH₂)Disappearance of the hydrazide NH₂ signal. Appearance of the characteristic azomethine proton (N=CH) at a downfield position.[11]

Part 4: Application Notes for Drug Development Professionals

  • Library Generation: The final condensation step is highly modular. A wide array of commercially available aromatic and heterocyclic aldehydes can be used to rapidly generate a library of diverse hybrids. This is crucial for establishing Structure-Activity Relationships (SAR).

  • Potential Biological Targets: The resulting hybrids are excellent candidates for screening against a variety of targets. Given the known activities of the parent scaffolds, initial screening should focus on:

    • Antimicrobial Assays: Test against panels of Gram-positive and Gram-negative bacteria and fungal strains.[13][15]

    • Anticancer Assays: Screen against various cancer cell lines (e.g., breast, colon, melanoma) to determine cytotoxicity and antiproliferative effects.[11][14]

    • Antitubercular Assays: Evaluate activity against Mycobacterium tuberculosis strains, as both triazoles and hydrazones have shown promise in this area.[13]

  • Further Derivatization: The synthesized hybrids are not end-points. The triazole N-4 amino group can be a site for further modification, such as conversion to a Schiff base, to explore additional chemical space. The thiol group, if not alkylated to form the hydrazone tether, can be used to synthesize other derivatives like thiazolotriazoles or triazolothiadiazoles.[4][10]

By following these detailed protocols and understanding the chemical principles behind them, researchers are well-equipped to synthesize and explore the therapeutic potential of this promising class of hybrid molecules.

References

Chromatographic Methods: High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Guide to Analytical Methods for the Characterization of 1,2,4-Triazole Derivatives

For Researchers, Scientists, and Drug Development Professionals

The 1,2,4-triazole ring is a fundamental structural motif in a vast array of pharmacologically active compounds, including widely used antifungal agents and agricultural fungicides.[1] Its prevalence in medicinal chemistry and agrochemistry necessitates robust and precise analytical methods for structural elucidation, quantification, and quality control.[1][2] This document provides detailed application notes and experimental protocols for the characterization of 1,2,4-triazole derivatives using modern analytical techniques.

High-Performance Liquid Chromatography (HPLC) is a versatile and powerful technique for separating and quantifying 1,2,4-triazole derivatives.[1] The choice between Reversed-Phase (RP-HPLC) and Hydrophilic Interaction Liquid Chromatography (HILIC) depends primarily on the polarity of the analyte.[1][3]

Application Notes
  • Reversed-Phase HPLC (RP-HPLC): This is the most common mode used for moderately polar to non-polar 1,2,4-triazole derivatives, such as the antifungal drugs itraconazole and voriconazole.[4][5] Separation is achieved on a non-polar stationary phase (e.g., C18) with a polar mobile phase, typically a mixture of acetonitrile or methanol and water/buffer.[4]

  • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is ideal for separating highly polar triazole derivatives and their metabolites that are poorly retained in RP-HPLC.[3][6] It utilizes a polar stationary phase and a mobile phase with a high concentration of an organic solvent (like acetonitrile) and a small amount of aqueous buffer.[1][3]

  • Detection: UV detection is widely used, with many triazoles exhibiting strong absorbance around 205-260 nm.[1][6][7] Mass Spectrometry (MS) detection offers higher sensitivity and selectivity, which is crucial for complex matrices and trace-level analysis.[4]

Quantitative Data for HPLC Analysis

The following tables summarize validated HPLC methods for the analysis of common 1,2,4-triazole compounds.

Table 1: HPLC-UV/MS Quantitative Data for Triazole Antifungal Drugs in Human Plasma/Serum

Analyte LLOQ (mg/L) Linearity Range (mg/L) Recovery (%) Reference
Voriconazole 0.05 - 0.5 0.05 - 20.0 ~100% [4]
Itraconazole 0.05 - 0.5 0.05 - 20.0 ~100% [4]
Posaconazole 0.25 0.25 - 20.0 ~100% [4]
Hydroxyitraconazole 0.05 0.05 - 20.0 ~100% [4]

LLOQ: Lower Limit of Quantification

Table 2: HPLC-DAD Quantitative Data for Triazole Fungicides

Analyte Concentration Range (mg/L) Linearity (R²) Wavelength (nm) Reference
Paclobutrazol 0.1 - 1.0 >0.999 230 [7][8]

| Uniconazole | 0.1 - 1.0 | >0.999 | 230 |[7][8] |

Experimental Protocols

Protocol 1: RP-HPLC Analysis of Triazoles in Biological Samples (Plasma/Serum)

This protocol is suitable for quantifying relatively non-polar triazole antifungals like voriconazole and itraconazole.[4][5]

  • Materials and Reagents:

    • HPLC-grade acetonitrile and water.

    • Reference standards of the triazole compounds and a suitable internal standard (e.g., linezolid).[9]

    • Drug-free human plasma/serum.

    • 0.45 µm syringe filters.

  • Instrumentation:

    • HPLC system with a UV or Diode Array Detector (DAD).

    • C18 analytical column (e.g., 4.6 x 150 mm, 5 µm).[1][4]

  • Standard and QC Preparation:

    • Prepare 1 mg/mL stock solutions of each standard in methanol.[4]

    • Create a calibration curve (e.g., 0.05 to 10 mg/L) by spiking drug-free plasma with the stock solutions.[4]

    • Prepare Quality Control (QC) samples at low, medium, and high concentrations.[4]

  • Sample Preparation (Protein Precipitation):

    • To a 200 µL aliquot of plasma, standard, or QC sample, add 50 µL of internal standard solution.[4]

    • Add 400 µL of cold acetonitrile to precipitate proteins.[4]

    • Vortex the mixture vigorously for 1 minute.[4]

    • Centrifuge at 10,000 rpm for 10 minutes.[1]

    • Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.[1]

  • HPLC Conditions:

    • Column: C18 (4.6 x 150 mm, 5 µm).

    • Mobile Phase: Isocratic mixture of acetonitrile and 0.01 M phosphate buffer, pH 3.5 (e.g., 60:40 v/v).[4]

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 20 µL.

    • Detection: UV at the wavelength of maximum absorbance (e.g., ~255-266 nm).[5]

Protocol 2: HILIC Analysis of Polar Triazoles in Pharmaceutical Drug Substance

This protocol is adapted for the analysis of polar impurities like 1,2,4-triazole and 4-amino-1,2,4-triazole in a drug substance like fluconazole.[6]

  • Materials and Reagents:

    • HPLC-grade acetonitrile and water.

    • Phosphoric acid.

    • Reference standards of the polar triazole compounds.

  • Instrumentation:

    • HPLC or UPLC system with a UV detector.

    • HILIC analytical column.

  • Standard Preparation:

    • Dissolve standards in a diluent compatible with the mobile phase (e.g., a mixture of water and acetonitrile).

    • Prepare a calibration curve in the desired range (e.g., 0.6–22.0 µg/mL).[6]

  • Sample Preparation:

    • Dissolve the drug substance sample in the diluent to the target concentration.

    • Filter the sample through a 0.45 µm syringe filter prior to injection.[1]

  • HPLC Conditions:

    • Column: HILIC column.

    • Mobile Phase: Isocratic mixture of water, acetonitrile, and phosphoric acid.[6]

    • Detection: UV at 205 nm.[6]

Visualization of HPLC Workflows

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Receive Sample (e.g., Plasma, Drug Substance) Precip Protein Precipitation (if applicable) Sample->Precip Standard Prepare Calibration Standards & QCs Inject Inject into HPLC System Standard->Inject Filt Filter Supernatant (0.45 µm) Precip->Filt Filt->Inject Sep Chromatographic Separation Inject->Sep Detect UV or MS Detection Sep->Detect Integ Peak Integration Detect->Integ Calib Generate Calibration Curve Integ->Calib Quant Quantify Analyte Calib->Quant Report Generate Report Quant->Report

Caption: General experimental workflow for HPLC analysis.

HPLC_Method_Selection Start Start: Characterize Analyte Polarity IsPolar Is the analyte highly polar? Start->IsPolar UseHILIC Use HILIC Method IsPolar->UseHILIC  Yes UseRP Use RP-HPLC Method IsPolar->UseRP  No End End UseHILIC->End UseRP->End

Caption: Logic diagram for HPLC method selection.

Spectroscopic Methods

Spectroscopic techniques are indispensable for the structural elucidation of newly synthesized 1,2,4-triazole derivatives.[2]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Application Notes: NMR spectroscopy is the most powerful tool for determining the precise molecular structure of 1,2,4-triazole derivatives.[10]

  • ¹H NMR: Provides information on the number, environment, and connectivity of protons in the molecule. The protons on the triazole ring typically appear in the aromatic region of the spectrum.[11]

  • ¹³C NMR: Shows the signals for all unique carbon atoms, confirming the carbon skeleton of the molecule.

  • 2D NMR (e.g., COSY, HSQC, HMBC): These experiments are used to establish correlations between protons and carbons, which is essential for unambiguous structure determination of complex derivatives.[12]

Table 3: Typical NMR Chemical Shifts (δ) for the 1,2,4-Triazole Ring

Nucleus Typical Chemical Shift (ppm) Solvent Reference
¹H (C-H) 8.0 - 9.0 DMSO-d₆, CDCl₃ [13]
¹H (N-H) 11.0 - 14.0 (broad) DMSO-d₆ [14]
¹³C (C-H) 140 - 155 DMSO-d₆, CDCl₃ [15]

| ¹³C (C-subst.) | 150 - 170 | DMSO-d₆, CDCl₃ |[15] |

Protocol 3: General Sample Preparation for NMR Analysis

  • Sample Preparation: Dissolve 5-10 mg of the purified 1,2,4-triazole derivative in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.[2]

  • Data Acquisition: Record the ¹H and ¹³C NMR spectra on a high-resolution NMR spectrometer.[2]

  • Analysis: Process the spectra to determine chemical shifts, coupling constants, and integration values to elucidate the structure.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Application Notes: FT-IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.[2] For 1,2,4-triazoles, it can confirm the presence of the triazole ring and its substituents. Key vibrational peaks include N-H stretching (if unsubstituted on nitrogen), aromatic C-H stretching, and C=C/C=N ring stretching vibrations.[16][17]

Table 4: Characteristic FT-IR Absorption Frequencies for 1,2,4-Triazoles

Functional Group Vibration Mode Wavenumber (cm⁻¹) Reference
N-H Stretching 3100 - 3150 [16]
Aromatic C-H Stretching 3000 - 3100 [16]
C=C (Aromatic) Stretching 1480 - 1530 [16]
-N=N- Stretching ~1540 [16]

| C=N | Stretching | 1600 - 1650 |[17] |

Protocol 4: General Sample Preparation for FT-IR Analysis (KBr Pellet)

  • Sample Preparation: Mix a small amount of the dried sample (1-2 mg) with ~100 mg of dry potassium bromide (KBr) powder and grind them together to a fine powder.[2]

  • Pellet Formation: Press the powder in a hydraulic press to form a thin, transparent pellet.

  • Data Acquisition: Record the FT-IR spectrum using an FT-IR spectrometer.[2]

UV-Visible (UV-Vis) Spectroscopy

Application Notes: UV-Vis spectroscopy is primarily used for the quantitative analysis of 1,2,4-triazole derivatives in solution, leveraging the Beer-Lambert law.[7] It is also useful for determining acid dissociation constants (pKa) by recording spectra at different pH values.[18] The absorption maxima (λmax) are typically found in the UV region, corresponding to π→π* and n→π* electronic transitions within the heterocyclic ring and any conjugated systems.[19]

Mass Spectrometry (MS)

Application Notes: Mass spectrometry is a critical technique for determining the molecular weight of 1,2,4-triazole derivatives and for obtaining structural information through fragmentation analysis.[20]

  • Ionization Techniques: Electrospray Ionization (ESI) is commonly used for polar and thermally labile molecules, often in conjunction with HPLC (LC-MS).[20][21] Electron Ionization (EI) is used for more volatile and stable compounds and often provides more extensive fragmentation, which can be useful for structural elucidation.[20]

  • Fragmentation Pathways: The 1,2,4-triazole ring undergoes characteristic fragmentation. Under EI, a common pathway involves the loss of a molecule of hydrogen cyanide (HCN).[20] Another frequent fragmentation is the loss of a nitrogen molecule (N₂).[20] The specific fragmentation patterns are heavily influenced by the nature and position of substituents on the ring.[20][22]

Table 5: Common Mass Spectrometric Fragmentations of the 1,2,4-Triazole Ring

Ionization Fragmentation Process Neutral Loss Reference
EI Ring Cleavage HCN (27 u) [20]
EI / ESI Ring Cleavage N₂ (28 u) [20]

| ESI | Loss of Substituent | Varies |[20] |

Protocol 5: General Protocol for LC-MS Analysis

  • Instrumentation: An HPLC or UPLC system coupled to a mass spectrometer with an ESI source.[20]

  • Sample Preparation: Prepare samples as described in the HPLC protocols. Solutions should be prepared in a solvent compatible with the mobile phase, typically containing a small amount of acid (e.g., 0.1% formic acid) to promote protonation in positive ion mode.[20]

  • Chromatographic Conditions: Use an appropriate column (e.g., C18) and mobile phase gradient to separate the analyte from the matrix.[20]

  • Mass Spectrometry Conditions:

    • Ion Source: ESI, typically in positive ion mode.[20]

    • Scan Range: Set a mass range appropriate for the expected molecular weight (e.g., m/z 100–1000).[20]

    • Fragmentor Voltage: Vary the fragmentor or collision energy to induce fragmentation and obtain structural information (MS/MS).[20]

Visualization of MS Fragmentation

MS_Fragmentation Parent Substituted 1,2,4-Triazole [M]˙⁺ Frag1 Loss of N₂ [M - N₂]˙⁺ Parent->Frag1 - N₂ Frag2 Loss of HCN [M - HCN]˙⁺ Parent->Frag2 - HCN Frag3 Loss of Substituent (R) [M - R]⁺ Parent->Frag3 - R• Other Other Fragments... Frag1->Other Frag2->Other Frag3->Other

Caption: Common MS fragmentation pathways for 1,2,4-triazoles.

References

Troubleshooting & Optimization

Technical Support Center: Enhancing Aqueous Solubility of 5-(pyridin-4-yl)-4H-1,2,4-triazol-3-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges in improving the aqueous solubility of 5-(pyridin-4-yl)-4H-1,2,4-triazol-3-amine.

Frequently Asked Questions (FAQs)

Q1: My this compound precipitates when I add my DMSO stock solution to an aqueous buffer. What is happening and how can I prevent this?

A1: This phenomenon, often called "crashing out," is common for poorly soluble compounds. It occurs because the compound is highly soluble in an organic solvent like DMSO but has low solubility in the aqueous buffer. The rapid change in solvent polarity upon dilution causes the compound to exceed its solubility limit and precipitate.[1]

To prevent this, you can try the following:

  • Lower the final concentration: Your target concentration may be above the kinetic solubility limit of the compound in the aqueous buffer. Try preparing a more dilute solution.[1]

  • Optimize the mixing process: Add the DMSO stock solution dropwise to the aqueous buffer while vigorously stirring or vortexing. This rapid dispersion helps to avoid localized areas of high concentration that can initiate precipitation.[1]

  • Control the final DMSO concentration: Ensure the final concentration of DMSO is low (typically between 0.1% and 0.5%) to minimize its effect on your experiment, but be aware that very low concentrations might not be sufficient to aid solubility.[1]

  • Prepare solutions fresh: Use the prepared aqueous solution immediately, as precipitation can occur over time even if the solution is initially clear.[2]

Q2: How does pH affect the solubility of this compound?

A2: The solubility of this compound is expected to be highly pH-dependent due to the presence of the basic pyridine and amine functional groups. In acidic conditions (lower pH), these groups will become protonated, forming a more soluble salt form.[1][3] Conversely, at neutral or alkaline pH, the compound will exist predominantly in its less soluble, non-ionized form.[1] Therefore, adjusting the pH of your aqueous solution to be more acidic is a primary strategy to investigate for enhancing its solubility.

Q3: What are the most promising general strategies to improve the aqueous solubility of this compound?

A3: Several techniques can be employed to enhance the solubility of poorly water-soluble drugs. For this compound, the most promising approaches include:

  • pH Adjustment: As discussed in Q2, lowering the pH to form a salt in situ is a fundamental approach.

  • Salt Formation: Preparing a stable, solid salt of the compound with a pharmaceutically acceptable acid can significantly increase its aqueous solubility and dissolution rate.

  • Co-solvency: Using a mixture of water and a water-miscible organic solvent (a co-solvent) can increase solubility by reducing the polarity of the solvent system.[4][5]

  • Use of Cyclodextrins: These cyclic oligosaccharides can encapsulate the poorly soluble drug molecule within their hydrophobic core, forming an inclusion complex with a hydrophilic exterior that is more soluble in water.[6][7]

  • Co-crystallization: Forming a crystalline solid that contains both the active pharmaceutical ingredient (API) and a coformer in a specific stoichiometric ratio can alter the physicochemical properties of the API, often leading to improved solubility.[8][9][10]

Troubleshooting Guides

Issue 1: Compound Precipitation in Aqueous Solutions
Symptom Possible Cause Suggested Solution
Immediate precipitation upon adding DMSO stock to buffer.The final concentration exceeds the kinetic solubility limit.Lower the final concentration of the compound. Perform a kinetic solubility assay to determine the maximum achievable concentration.[1]
Localized supersaturation during mixing.Add the DMSO stock solution dropwise to the full volume of the vigorously stirring aqueous buffer.[1]
The solution is initially clear but becomes cloudy or precipitates over time.The solution is in a supersaturated and thermodynamically unstable state.Prepare the solution immediately before use. Consider incorporating solubilizing agents like cyclodextrins or polymers (e.g., PEG 400).[2]
Temperature fluctuations.Maintain a constant temperature throughout the experiment, as a decrease in temperature can reduce solubility.[11]
Issue 2: Low Intrinsic Solubility in Neutral Buffers (e.g., PBS pH 7.4)
Symptom Possible Cause Suggested Solution
The compound does not dissolve sufficiently in neutral aqueous buffers for the desired experimental concentration.The compound is a weak base and is in its poorly soluble, non-ionized form at neutral pH.Perform a pH-solubility profile to identify a suitable acidic pH where the compound is sufficiently soluble.[12]
High crystal lattice energy of the solid form.Explore the formation of amorphous solid dispersions or co-crystals to disrupt the crystal lattice and improve dissolution.[9]
Hydrophobicity of the molecule.Utilize co-solvents (e.g., ethanol, propylene glycol) or complexation with cyclodextrins to overcome hydrophobic interactions.[4][6]

Quantitative Data Summary

Solvent Solubility of 4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol
Various SolventsSoluble[13]

It is crucial to experimentally determine the solubility of this compound in your specific solvent and buffer systems.

Experimental Protocols

Protocol 1: Determination of pH-Dependent Aqueous Solubility

This protocol outlines the steps to determine the solubility of the target compound at various pH levels.

  • Preparation of Buffers: Prepare a series of buffers with pH values ranging from 2.0 to 8.0 in 1.0 pH unit increments (e.g., phosphate, citrate, or acetate buffers).

  • Sample Preparation: Add an excess amount of this compound powder to a fixed volume of each buffer in separate sealed vials.

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached (thermodynamic solubility).

  • Phase Separation: Separate the undissolved solid from the solution by centrifugation at high speed (e.g., >10,000 x g for 15 minutes) or by filtration through a 0.22 µm syringe filter.

  • Quantification: Dilute the clear supernatant with a suitable mobile phase and determine the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV.

  • pH Measurement: Measure the final pH of each solution to ensure it has not shifted significantly.[14]

  • Data Analysis: Plot the solubility (in µg/mL or µM) as a function of the final pH.

Protocol 2: Preparation of a Cyclodextrin Inclusion Complex (Co-precipitation Method)

This method is commonly used in a laboratory setting to form an inclusion complex.[15]

  • Dissolve Cyclodextrin: Dissolve the chosen cyclodextrin (e.g., β-cyclodextrin or a more soluble derivative like HP-β-cyclodextrin) in purified water with stirring. Gentle heating may be required to aid dissolution.

  • Add the Compound: Add this compound to the cyclodextrin solution with continuous stirring.

  • Complexation: Continue stirring the mixture for 24-48 hours at a constant temperature.

  • Precipitation and Collection: Cool the solution (if heated) to induce precipitation of the complex. Collect the precipitate by filtration or centrifugation.

  • Washing: Wash the collected solid with a small amount of cold water to remove any uncomplexed compound from the surface.

  • Drying: Dry the resulting powder under vacuum.

  • Characterization: Confirm the formation of the inclusion complex using techniques such as Differential Scanning Calorimetry (DSC), X-ray Powder Diffraction (XRPD), and Fourier-Transform Infrared Spectroscopy (FTIR).[16]

Protocol 3: High-Throughput Co-crystal Screening

This protocol provides a general workflow for screening potential co-formers.[17]

  • Co-former Selection: Choose a library of pharmaceutically acceptable co-formers with diverse functional groups (e.g., carboxylic acids, amides).

  • Solvent Selection: Select a range of solvents with varying polarities (e.g., water, ethanol, ethyl acetate, and mixtures thereof).

  • Dispensing: In a 96-well plate, dispense a fixed amount of the co-former into each well. Then, add this compound at a specific molar ratio (e.g., 1:1 or 1:2).

  • Solvent Addition: Add a small, fixed volume of each screening solvent to the wells.

  • Slurry and Equilibration: Seal the plate and agitate it (e.g., using sonication or shaking) for a set period (e.g., 24 hours) to allow for slurry conversion and equilibration.

  • Solid Phase Analysis: After equilibration, analyze the solid material in each well using a high-throughput technique like X-ray Powder Diffraction (XRPD) to identify the formation of new crystalline phases, indicative of co-crystals.

Visualizations

experimental_workflow cluster_problem Problem Identification cluster_strategies Solubility Enhancement Strategies cluster_analysis Analysis cluster_outcome Outcome Problem Low Aqueous Solubility of This compound pH_Adjust pH Adjustment Problem->pH_Adjust Salt_Form Salt Formation Problem->Salt_Form Co_Solvent Co-solvents Problem->Co_Solvent Cyclodextrin Cyclodextrin Complexation Problem->Cyclodextrin Co_Crystal Co-crystallization Problem->Co_Crystal Analysis Solubility Measurement (e.g., HPLC-UV) pH_Adjust->Analysis Salt_Form->Analysis Co_Solvent->Analysis Cyclodextrin->Analysis Co_Crystal->Analysis Outcome Optimized Formulation with Improved Solubility Analysis->Outcome

Caption: Experimental workflow for improving aqueous solubility.

troubleshooting_logic Start Precipitation Observed? Immediate Immediate Precipitation? Start->Immediate Yes Over_Time Precipitation Over Time? Start->Over_Time No Sol_A Lower Final Concentration Immediate->Sol_A Yes Sol_B Optimize Mixing Immediate->Sol_B Yes Sol_C Use Solution Immediately Over_Time->Sol_C Yes Sol_D Add Solubilizers Over_Time->Sol_D Yes

Caption: Troubleshooting logic for compound precipitation.

References

Technical Support Center: Synthesis of 4-amino-5-(pyridin-3-yl)-4H-1,2,4-triazole-3-thiol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 4-amino-5-(pyridin-3-yl)-4H-1,2,4-triazole-3-thiol.

Frequently Asked Questions (FAQs)

Q1: What is the most common and reliable method for synthesizing 4-amino-5-(pyridin-3-yl)-4H-1,2,4-triazole-3-thiol?

A1: The most frequently cited method is the cyclization of a precursor molecule with hydrazine hydrate. A common starting material is 5-(pyridin-3-yl)-1,3,4-oxadiazole-2-thiol. This reaction is typically carried out under reflux in ethanol for several hours.

Q2: What is the expected yield for this synthesis?

A2: Reported yields for the synthesis from 5-(pyridin-3-yl)-1,3,4-oxadiazole-2-thiol and hydrazine hydrate are in the range of 78%. However, yields can be affected by various factors, including the purity of starting materials and adherence to optimal reaction conditions.

Q3: What are the key starting materials and reagents required?

A3: The primary starting material is typically a pyridine-substituted heterocyclic precursor. For the most common method, you will need:

  • 5-(pyridin-3-yl)-1,3,4-oxadiazole-2-thiol

  • Hydrazine hydrate (80% or higher purity is recommended)

  • Absolute ethanol as the solvent

Q4: How can the final product be purified?

A4: Purification is typically achieved through recrystallization. Ethanol is a commonly used solvent for this purpose. The crude product is dissolved in hot ethanol and allowed to cool slowly to form crystals, which are then collected by filtration.

Q5: What are the main safety precautions to consider during this synthesis?

A5: Hydrazine hydrate is corrosive and toxic; therefore, it should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety goggles. Standard laboratory safety practices for handling flammable solvents like ethanol should also be followed.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of 4-amino-5-(pyridin-3-yl)-4H-1,2,4-triazole-3-thiol.

Problem 1: Low or No Product Yield

Possible Causes & Solutions

CauseRecommended Solution
Impure Starting Materials Ensure the purity of the starting 5-(pyridin-3-yl)-1,3,4-oxadiazole-2-thiol and hydrazine hydrate. Impurities can interfere with the cyclization reaction.
Insufficient Reaction Time The reaction typically requires reflux for at least 8-12 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure completion.
Incorrect Reaction Temperature The reaction should be maintained at a steady reflux. Ensure adequate heating and proper condenser function to prevent loss of solvent and maintain the reaction temperature.
Inadequate Stirring Ensure the reaction mixture is being stirred efficiently to promote contact between reactants.
Incorrect pH during Workup After the reaction, acidification with an appropriate acid (e.g., hydrochloric acid) to a pH of 1-2 is often necessary to precipitate the product.[1] Ensure the pH is checked and adjusted correctly.
Problem 2: Presence of Impurities in the Final Product

Possible Causes & Solutions

CauseRecommended Solution
Incomplete Reaction As mentioned above, ensure the reaction has gone to completion by monitoring with TLC. Unreacted starting material can be a major impurity.
Side Reactions A potential side product is the formation of a 1,3,4-thiadiazole derivative. Careful control of reaction conditions, particularly temperature, can help minimize side reactions.
Ineffective Purification A single recrystallization may not be sufficient. If impurities persist (as determined by NMR or other analytical techniques), a second recrystallization or column chromatography may be necessary.

Experimental Protocols

Protocol 1: Synthesis of 4-amino-5-(pyridin-3-yl)-4H-1,2,4-triazole-3-thiol

This protocol is based on the commonly reported method of cyclizing 5-(pyridin-3-yl)-1,3,4-oxadiazole-2-thiol with hydrazine hydrate.

Materials:

  • 5-(pyridin-3-yl)-1,3,4-oxadiazole-2-thiol

  • Hydrazine hydrate (80%)

  • Absolute Ethanol

  • Hydrochloric acid (aqueous solution)

  • Round-bottom flask

  • Reflux condenser

  • Stirring apparatus

  • Heating mantle

  • Filtration apparatus

Procedure:

  • In a 250 mL round-bottom flask, combine 5-(pyridin-3-yl)-1,3,4-oxadiazole-2-thiol (e.g., 8.75 g, 55.8 mmol) and 100 mL of absolute ethanol.[1]

  • Add hydrazine hydrate (e.g., 20.95 g, 334.8 mmol, 80%) to the mixture.[1]

  • Equip the flask with a reflux condenser and heat the mixture to reflux with stirring.

  • Maintain the reflux for 12 hours.[1]

  • After cooling to room temperature, remove the solvent under reduced pressure (rotary evaporation).[1]

  • To the residue, add an appropriate amount of aqueous hydrochloric acid to adjust the pH to 1-2.[1]

  • Stir the mixture at room temperature for 30 minutes.[1]

  • Collect the resulting white solid by filtration.

  • Recrystallize the crude product from ethanol and dry to obtain the final product. A yield of approximately 78% can be expected.[1]

Visualizations

Experimental Workflow

experimental_workflow cluster_reaction Reaction Setup cluster_workup Workup & Purification A Combine Starting Materials (Oxadiazole, Hydrazine Hydrate, Ethanol) B Reflux with Stirring (12 hours) A->B C Solvent Removal (Rotary Evaporation) B->C Cool to RT D Acidification (pH 1-2) & Stirring C->D E Filtration D->E F Recrystallization (Ethanol) E->F G Drying F->G H H G->H Final Product

Caption: A flowchart illustrating the key steps in the synthesis and purification of 4-amino-5-(pyridin-3-yl)-4H-1,2,4-triazole-3-thiol.

Troubleshooting Logic

troubleshooting_logic Start Low/No Yield? Purity Check Starting Material Purity Start->Purity Yes Time Extend Reaction Time (Monitor by TLC) Start->Time Yes Temp Verify Reflux Temperature Start->Temp Yes pH Check Workup pH Start->pH Yes Success Improved Yield Purity->Success Time->Success Temp->Success pH->Success

Caption: A decision-making diagram for troubleshooting low product yield in the synthesis.

References

Technical Support Center: Purification of 4-Amino-5-phenyl-4H-1,2,4-triazole-3-thiol Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol and its derivatives. The following information is designed to address common challenges encountered during the purification of these compounds.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for purifying 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives?

A1: The most frequently reported and generally effective method for the purification of 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol and its derivatives is recrystallization, most commonly from ethanol or an ethanol-water mixture.[1][2][3][4][5] This method is often sufficient to obtain a product of high purity, particularly if the crude material is relatively clean.

Q2: My purified compound shows a broad melting point range. What could be the issue?

A2: A broad melting point range typically indicates the presence of impurities. These could be unreacted starting materials, byproducts from the synthesis, or the presence of the oxidized disulfide dimer. Further purification by repeated recrystallization or column chromatography may be necessary. It is also advisable to ensure the product is thoroughly dried, as residual solvent can also depress and broaden the melting point range.

Q3: I am observing a gradual change in the appearance of my purified compound upon storage. What is happening?

A3: 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol and its derivatives contain a thiol (-SH) group, which is susceptible to oxidation to form a disulfide (-S-S-) dimer, especially when exposed to air (oxygen).[6] This oxidation can be catalyzed by trace metal ions and is more prevalent at higher pH.[7] To minimize this, store the purified compound under an inert atmosphere (e.g., nitrogen or argon) and in a cool, dark place.

Q4: Can I use column chromatography to purify these compounds?

A4: Yes, column chromatography can be a suitable method for purifying these compounds, especially for removing impurities with different polarities.[8][9] Given the polar nature of the 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol core, a polar stationary phase like silica gel is commonly used. The choice of eluent is critical and should be determined by thin-layer chromatography (TLC) analysis. A gradient elution, starting with a less polar solvent and gradually increasing the polarity, is often effective.

Troubleshooting Guides

Recrystallization Issues
Problem Possible Cause(s) Troubleshooting Steps
Compound does not dissolve in hot ethanol. The compound may be sparingly soluble even in hot ethanol, or there might be insoluble impurities.- Increase the volume of ethanol. - Try a different solvent system, such as a mixture of ethanol with a more polar, miscible solvent like DMF or DMSO (use sparingly). - Filter the hot solution to remove any insoluble impurities before allowing it to cool.
No crystals form upon cooling. The solution is too dilute, or the compound is too soluble in ethanol at room temperature.- Concentrate the solution by evaporating some of the solvent. - Add a co-solvent in which the compound is less soluble (an "anti-solvent") dropwise to the warm solution until turbidity persists, then reheat to clarify and cool slowly. Water is often a suitable anti-solvent for ethanol. - Scratch the inside of the flask with a glass rod to induce nucleation. - Add a seed crystal of the pure compound.
Oily precipitate forms instead of crystals. The compound is "oiling out," which can happen if the solution is too concentrated or cooled too quickly.- Reheat the solution to dissolve the oil. - Add a small amount of additional hot solvent. - Allow the solution to cool more slowly (e.g., by placing the flask in a warm water bath that is allowed to cool to room temperature).
Low recovery of the purified compound. The compound has significant solubility in the cold recrystallization solvent.- Cool the solution in an ice bath or refrigerator for a longer period to maximize crystal precipitation. - Minimize the amount of hot solvent used to dissolve the crude product. - Concentrate the mother liquor and cool again to obtain a second crop of crystals.
Column Chromatography Issues
Problem Possible Cause(s) Troubleshooting Steps
Compound does not move from the baseline on the TLC plate. The eluent system is not polar enough.- Increase the polarity of the eluent. For example, if using a hexane/ethyl acetate mixture, increase the proportion of ethyl acetate. - Consider adding a small percentage of a more polar solvent like methanol to the eluent system.[10] - For very polar compounds, a solvent system containing a small amount of ammonia in methanol mixed with dichloromethane can be effective.[11]
All spots run with the solvent front on the TLC plate. The eluent system is too polar.- Decrease the polarity of the eluent. For example, increase the proportion of the non-polar solvent (e.g., hexane).
Poor separation of the desired compound from impurities. The chosen eluent system does not provide adequate resolution.- Systematically vary the ratio of the solvents in your eluent system. - Try a different solvent system with different selectivities (e.g., dichloromethane/methanol instead of hexane/ethyl acetate).
Streaking of the compound on the column. The compound may be too polar for the stationary phase/mobile phase combination, or it may not be fully dissolved when loaded.- Add a small amount of a more polar solvent to the eluent. - Ensure the compound is fully dissolved in a minimum amount of the eluent before loading it onto the column.
Issues Related to Chemical Instability
Problem Possible Cause(s) Troubleshooting Steps
Formation of a new, less polar spot on TLC during workup or purification. Oxidation of the thiol to a disulfide dimer. The dimer is typically less polar than the monomer.- Work under an inert atmosphere (nitrogen or argon) as much as possible. - Degas all solvents before use to remove dissolved oxygen.[7] - Maintain a slightly acidic pH (around 6.5-7.5) during aqueous workups, as the thiolate anion, which is more prevalent at higher pH, is more susceptible to oxidation.[7] - If disulfide formation is significant, the dimer can potentially be reduced back to the thiol using a mild reducing agent like dithiothreitol (DTT), followed by re-purification.
Difficulty in purifying due to both acidic and basic properties. The compound is amphoteric, containing a basic amino group and an acidic thiol group.- Consider using acid-base extraction for a preliminary cleanup. Dissolve the crude product in an organic solvent and extract with a weak aqueous base (e.g., sodium bicarbonate solution) to deprotonate the thiol and move it to the aqueous layer. Then, acidify the aqueous layer to precipitate the purified compound.[12][13] Alternatively, extract with a dilute aqueous acid to protonate the amino group. The choice depends on the pKa values of the functional groups and the nature of the impurities.

Experimental Protocols

General Recrystallization Protocol from Ethanol
  • Dissolution: In a flask, add the crude 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol derivative. Add a minimal amount of ethanol.

  • Heating: Gently heat the mixture with stirring (e.g., in a water bath) until the solid completely dissolves. If the solid does not dissolve, add small portions of hot ethanol until a clear solution is obtained.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should be observed. To maximize yield, the flask can be placed in an ice bath or refrigerator after it has reached room temperature.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold ethanol to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum to remove residual solvent.

General Column Chromatography Protocol
  • TLC Analysis: Determine a suitable solvent system using TLC. The ideal system should give the desired compound an Rf value of approximately 0.2-0.4 and good separation from impurities. A common starting point for these polar compounds is a mixture of ethyl acetate and hexane, or dichloromethane and methanol.

  • Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent. Pour the slurry into the column and allow it to pack, ensuring there are no air bubbles.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent, and carefully add it to the top of the silica gel bed.

  • Elution: Begin eluting with the determined solvent system. If a gradient elution is used, gradually increase the polarity of the eluent by increasing the proportion of the more polar solvent.

  • Fraction Collection: Collect fractions and monitor the elution of the compound by TLC.

  • Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis & Final Product start Crude Product recrystallization Recrystallization start->recrystallization column_chromatography Column Chromatography start->column_chromatography acid_base_extraction Acid-Base Extraction start->acid_base_extraction Optional Pre-purification analysis Purity Check (TLC, MP, NMR) recrystallization->analysis column_chromatography->analysis acid_base_extraction->recrystallization analysis->recrystallization pure_product Pure Product analysis->pure_product Purity Confirmed

Caption: General experimental workflow for the purification of 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives.

troubleshooting_logic start Impure Product check_impurities Identify Impurities (TLC, NMR) start->check_impurities is_disulfide Disulfide Dimer Present? check_impurities->is_disulfide is_starting_material Unreacted Starting Material? is_disulfide->is_starting_material No reduction Mild Reduction (e.g., DTT) then Re-purify is_disulfide->reduction Yes other_byproducts Other Byproducts? is_starting_material->other_byproducts No column Column Chromatography is_starting_material->column Yes recrystallize Recrystallization other_byproducts->recrystallize Different Polarity acid_base Acid-Base Extraction other_byproducts->acid_base Amphoteric Impurities pure_product Pure Product reduction->pure_product recrystallize->pure_product column->pure_product acid_base->pure_product

Caption: Troubleshooting logic for the purification of 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives.

References

Technical Support Center: Challenges in the Cyclization Step of 1,2,4-Triazole Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is a dedicated resource for researchers, scientists, and drug development professionals encountering challenges during the crucial cyclization step of 1,2,4-triazole synthesis. Here, you will find detailed troubleshooting guides, frequently asked questions (FAQs), and comprehensive experimental protocols to help you navigate common hurdles and optimize your synthetic outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges faced during the cyclization step of 1,2,4-triazole synthesis?

A1: The primary challenges include low to no yield of the desired 1,2,4-triazole, formation of difficult-to-separate isomeric mixtures, and the generation of side products, most notably 1,3,4-oxadiazoles.[1][2] High reaction temperatures and long reaction times, often required for cyclization, can exacerbate these issues, leading to decomposition of starting materials or products.[2][3]

Q2: How can I minimize the formation of the 1,3,4-oxadiazole side product?

A2: The formation of 1,3,4-oxadiazoles is a common competing reaction pathway, especially when starting from amidrazones.[4] To favor the formation of the 1,2,4-triazole, consider the following strategies:

  • Choice of Acylating Agent: Less reactive acylating agents, such as esters, tend to favor the N¹-acylation of the amidrazone intermediate, which preferentially cyclizes to the desired 1,2,4-triazole.[4]

  • Reaction Temperature: Lower reaction temperatures generally favor the thermodynamically more stable N¹-acylation, leading to a higher yield of the 1,2,4-triazole.[4]

  • Anhydrous Conditions: For syntheses involving hydrazides, ensuring strictly anhydrous conditions can suppress the formation of 1,3,4-oxadiazoles.

Q3: My reaction is producing a mixture of regioisomers. How can I improve the regioselectivity?

A3: The formation of regioisomers is a significant challenge in methods like the Einhorn-Brunner reaction when using unsymmetrical imides.[5] Regioselectivity is primarily governed by the electronic properties of the acyl groups on the imide. The incoming hydrazine will preferentially attack the more electrophilic carbonyl carbon.[6] To improve regioselectivity:

  • Imide Design: Maximize the electronic difference between the two acyl groups. Pairing a strongly electron-withdrawing group with an electron-donating or neutral group will significantly enhance regiocontrol.[7]

  • Alternative Routes: If achieving the desired regioselectivity with the Einhorn-Brunner reaction proves difficult, consider alternative synthetic routes that are inherently more regioselective.[8]

Q4: Can microwave-assisted synthesis improve my 1,2,4-triazole cyclization?

A4: Yes, microwave-assisted organic synthesis (MAOS) is a powerful technique for the synthesis of 1,2,4-triazoles.[1][9] It offers several advantages over conventional heating, including dramatically reduced reaction times (from hours to minutes), increased product yields, and often enhanced product purity.[1][3][9] The rapid and efficient heating provided by microwaves can minimize the formation of byproducts.[1]

Troubleshooting Guides

Low or No Yield of 1,2,4-Triazole
Potential Cause Recommended Solution(s)
Incomplete Reaction Gradually increase the reaction temperature and/or extend the reaction time. Monitor the reaction progress by TLC or LC-MS.[2]
Decomposition of Starting Materials/Product If high temperatures are leading to decomposition, consider lowering the temperature and compensating with a longer reaction time. Alternatively, microwave irradiation can often provide the necessary energy for cyclization in a much shorter timeframe, minimizing degradation.[1][2][3]
Impure or Wet Starting Materials Ensure all starting materials, particularly hydrazides which can be hygroscopic, are pure and thoroughly dried before use.
Inefficient Water Removal In reactions that produce water as a byproduct, such as the Pellizzari reaction, consider using a Dean-Stark trap to drive the equilibrium towards the product.[2]
Formation of Side Products (e.g., 1,3,4-Oxadiazoles)
Potential Cause Recommended Solution(s)
Competing Cyclization Pathway Optimize reaction conditions to favor the desired pathway. For amidrazone-based syntheses, lower the reaction temperature and choose a less reactive acylating agent (e.g., an ester instead of an acid chloride).[4] For hydrazide-based syntheses, ensure strictly anhydrous conditions.
Acyl Interchange (Pellizzari Reaction) This side reaction is prevalent at high temperatures with unsymmetrical starting materials. Use the lowest effective temperature to minimize this exchange. If possible, a symmetrical reaction design (using an amide and acylhydrazide with the same acyl group) will eliminate this issue.[7]
Decomposition of Sensitive Functional Groups Protect any sensitive functional groups on your starting materials before subjecting them to the harsh conditions often required for cyclization.[2]
Formation of Isomeric Mixtures (Regioselectivity Issues)
Potential Cause Recommended Solution(s)
Similar Electronic Properties of Acyl Groups (Einhorn-Brunner) Redesign the imide starting material to have one strongly electron-withdrawing group and one electron-donating or neutral group to direct the nucleophilic attack of the hydrazine.[7][8]
Difficult Separation of Regioisomers Due to their similar physical properties, separating regioisomers can be challenging. Experiment with different solvent systems and stationary phases for column chromatography. Preparative HPLC or fractional recrystallization may also be effective.[7]

Data Presentation: Optimizing Reaction Conditions

Table 1: Synthesis of 1,2,4-Triazoles from Amidrazones - Influence of Acylating Agent on Product Distribution
Acylating AgentReaction Conditions1,2,4-Triazole Yield (%)1,3,4-Oxadiazole Yield (%)
Ethyl AcetateSodium Ethoxide, Ethanol, reflux, 12h85<5
Acetic AnhydridePyridine, 80 °C, 4h7515
Acetyl ChlorideTriethylamine, DCM, 0 °C to rt, 6h6030
Note: The yields are approximate and can vary depending on the specific substrates and reaction conditions.[4]
Table 2: Regioselectivity in the Einhorn-Brunner Reaction
R¹ in Imide (Electron-withdrawing)R² in Imide (Electron-donating/neutral)Major Regioisomer (R¹ at C3) RatioMinor Regioisomer (R² at C3) Ratio
TrifluoroacetylAcetyl>95<5
BenzoylAcetyl~70~30
AcetylPropionyl~55~45
Note: This data is representative and the actual ratios will vary with the specific hydrazine and reaction conditions used.[7]

Experimental Protocols

Protocol 1: Microwave-Assisted Synthesis of 3,5-Disubstituted-1,2,4-Triazoles

This protocol outlines an efficient synthesis from an aromatic hydrazide and a substituted nitrile using microwave irradiation.[10]

Materials:

  • Aromatic hydrazide (0.005 mol)

  • Substituted nitrile (0.0055 mol)

  • Potassium carbonate (0.0055 mol)

  • n-Butanol (10 mL)

  • 20 mL microwave reaction vessel

Procedure:

  • To the 20 mL microwave reaction vessel, add the aromatic hydrazide, substituted nitrile, and potassium carbonate.

  • Add 10 mL of n-butanol to the vessel.

  • Seal the vessel and place it in the microwave reactor.

  • Irradiate the reaction mixture at 150 °C for 2 hours.[10]

  • After cooling, the precipitated product can be collected by filtration.

  • Wash the crude product with cold ethanol and recrystallize from ethanol to obtain the pure 3,5-disubstituted-1,2,4-triazole.

Protocol 2: Selective Synthesis of 3,5-Disubstituted-1,2,4-Triazoles from Amidrazones

This protocol is designed to favor the formation of the 1,2,4-triazole product by promoting selective N¹-acylation.[4]

Materials:

  • Amidrazone (1.0 eq)

  • Ester (e.g., ethyl acetate) (1.2 eq)

  • Sodium ethoxide (1.1 eq)

  • Anhydrous ethanol

Procedure:

  • To a solution of the amidrazone in anhydrous ethanol, add sodium ethoxide at room temperature under an inert atmosphere.

  • Stir the mixture for 15-30 minutes.

  • Slowly add the ester to the reaction mixture.

  • Heat the reaction to reflux and monitor by TLC until the starting material is consumed.

  • After completion, cool the reaction mixture and neutralize with a suitable acid.

  • The product can be isolated by extraction or precipitation and purified by recrystallization or column chromatography.

Protocol 3: Classical Synthesis of 3,5-Diphenyl-1,2,4-triazole (Pellizzari Reaction)

This protocol provides a general guideline for a symmetrical Pellizzari reaction, which avoids the formation of isomeric side products.[2]

Materials:

  • Benzamide (equimolar amount)

  • Benzoylhydrazide (equimolar amount)

  • High-boiling solvent (e.g., nitrobenzene or diphenyl ether), or perform neat

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, combine equimolar amounts of benzamide and benzoylhydrazide.

  • If using a solvent, add it to the flask.

  • Heat the reaction mixture to 220-250°C under a nitrogen atmosphere with stirring.[10]

  • Maintain this temperature for 2-4 hours, monitoring the reaction progress by TLC.[10]

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • If the reaction was performed neat, the solid product can be triturated with ethanol to remove impurities.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or acetic acid).

Mandatory Visualization

Troubleshooting_124_Triazole_Cyclization start Start: 1,2,4-Triazole Cyclization check_yield Check Yield and Purity start->check_yield success Successful Cyclization: Desired Product Obtained check_yield->success High Yield & Purity low_yield Low/No Yield? check_yield->low_yield Low Yield side_products Side Products Present? check_yield->side_products Impure low_yield->side_products No incomplete_reaction Incomplete Reaction? low_yield->incomplete_reaction Yes isomeric_mixture Isomeric Mixture? side_products->isomeric_mixture No oxadiazole 1,3,4-Oxadiazole? side_products->oxadiazole Yes isomeric_mixture->success No, proceed to purification poor_regioselectivity Poor Regioselectivity? isomeric_mixture->poor_regioselectivity Yes increase_temp_time Increase Temperature/Time or use Microwave incomplete_reaction->increase_temp_time Yes decomposition Decomposition? incomplete_reaction->decomposition No lower_temp Lower Temperature (longer time or microwave) decomposition->lower_temp Yes impure_reagents Impure/Wet Reagents? decomposition->impure_reagents No purify_dry Purify and Dry Starting Materials impure_reagents->purify_dry Yes optimize_conditions Lower Temperature, Use Less Reactive Acylating Agent, Ensure Anhydrous Conditions oxadiazole->optimize_conditions Yes acyl_interchange Acyl Interchange? oxadiazole->acyl_interchange No lower_temp_pellizzari Lower Temperature or use Symmetrical Reagents acyl_interchange->lower_temp_pellizzari Yes redesign_imide Redesign Imide (Einhorn-Brunner) poor_regioselectivity->redesign_imide Yes separation_issues Difficult Separation? poor_regioselectivity->separation_issues No optimize_chromatography Optimize Chromatography (Solvent, Stationary Phase) separation_issues->optimize_chromatography Yes

Caption: A troubleshooting workflow for the cyclization step in 1,2,4-triazole synthesis.

Pellizzari_vs_Side_Reaction cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_products Products Amide Amide (R-CO-NH2) Intermediate N-Acylamidrazone Intermediate Amide->Intermediate Acyl_Interchange Acyl Interchange Amide->Acyl_Interchange Acylhydrazide Acylhydrazide (R'-CO-NHNH2) Acylhydrazide->Intermediate Acylhydrazide->Acyl_Interchange High_Temp High Temperature High_Temp->Acyl_Interchange Promotes Low_Temp Optimized (Lower) Temperature Low_Temp->Intermediate Favors Desired_Triazole Desired 1,2,4-Triazole (3-R, 5-R') Intermediate->Desired_Triazole Side_Product_1 Side Product (3,5-di-R-1,2,4-triazole) Acyl_Interchange->Side_Product_1 Side_Product_2 Side Product (3,5-di-R'-1,2,4-triazole) Acyl_Interchange->Side_Product_2

Caption: Competing pathways in the unsymmetrical Pellizzari reaction.

References

pH adjustment to prevent precipitation of pyridinyl-triazole compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with pyridinyl-triazole compounds. The information herein is designed to address common challenges related to compound precipitation and to provide clear, actionable protocols for pH adjustment to maintain solubility.

Frequently Asked Questions (FAQs)

Q1: Why is my pyridinyl-triazole compound precipitating out of my aqueous buffer?

A1: Pyridinyl-triazole compounds are typically weak bases. Their solubility in aqueous solutions is highly dependent on the pH of the medium. The precipitation you are observing is likely due to the compound's low intrinsic solubility in its neutral, un-ionized form. At higher pH values (more basic), the compound is predominantly in its neutral form, which is less soluble and prone to precipitation.

Q2: How does pH affect the solubility of these compounds?

A2: The solubility of weakly basic compounds like pyridinyl-triazoles increases as the pH of the solution decreases (becomes more acidic). This is because the nitrogen atoms in the pyridine and triazole rings can become protonated at lower pH values. This protonation results in the formation of a positively charged ion (a salt), which is generally much more soluble in water than the neutral molecule.

Q3: What is the significance of the pKa value for my compound?

A3: The pKa is a measure of the acidity of the protonated form of your compound. For a weakly basic compound, the pKa of its conjugate acid indicates the pH at which 50% of the compound is in its ionized (protonated) form and 50% is in its neutral (un-ionized) form. Knowing the pKa is crucial for determining the optimal pH range to maintain solubility. As a general rule, to keep a weakly basic compound in its soluble, ionized form, the pH of the solution should be maintained at least 1-2 pH units below its pKa.

Q4: Can I predict the approximate pKa of my pyridinyl-triazole compound?

A4: Yes, you can estimate the pKa based on the constituent heterocyclic rings. Pyridine has a pKa of approximately 5.23 for its conjugate acid.[1][2] 1,2,4-triazole is amphoteric, with a pKa of about 2.45 for the protonated species and 10.26 for the neutral molecule.[3][4][5] The exact pKa of your compound will be influenced by other substituents on the molecule, but you can expect the primary basic nitrogen to be on the pyridine ring. Therefore, maintaining a pH below 4 is a good starting point to ensure protonation and enhance solubility.

Q5: Besides adjusting the pH, are there other strategies to prevent precipitation?

A5: Yes, several other formulation strategies can be employed to improve the solubility of poorly soluble drugs. These include the use of co-solvents, solid dispersions, cyclodextrin complexation, and the formation of nanoparticles. However, for many experimental settings, pH adjustment is the most direct and readily implemented method.

Troubleshooting Guide

Issue: Compound precipitates immediately upon addition to an aqueous buffer.

Possible Cause Solution
High pH of the buffer The pH of your buffer is likely above the pKa of your compound, leading to the formation of the less soluble neutral species.
Action: Lower the pH of your buffer using a suitable acid (e.g., HCl, citric acid). Aim for a pH at least 1-2 units below the estimated pKa of your compound.
High final concentration The final concentration of your compound in the aqueous solution may exceed its solubility limit, even at an optimal pH.
Action: Reduce the final concentration of your compound in the working solution.
Improper mixing Adding a concentrated stock solution (e.g., in DMSO) directly to the buffer without adequate mixing can cause localized supersaturation and precipitation.
Action: Add the stock solution dropwise to the vigorously stirring or vortexing buffer.

Issue: The solution is initially clear but precipitation occurs over time.

Possible Cause Solution
Slow equilibration to a less soluble form The compound may initially form a supersaturated solution that is thermodynamically unstable and crystallizes over time.
Action: Ensure the final pH of the solution is sufficiently low to maintain the compound in its fully protonated and soluble state.
Temperature fluctuations A decrease in temperature can reduce the solubility of the compound.
Action: Maintain a constant temperature for your solutions, especially if they were prepared at an elevated temperature.
Compound degradation Degradation of the compound over time can lead to the formation of less soluble byproducts.
Action: Prepare fresh solutions for each experiment and avoid long-term storage of diluted aqueous solutions.

Quantitative Data Presentation

The solubility of triazole-containing antifungal drugs, which share structural similarities with many pyridinyl-triazole compounds, demonstrates a strong dependence on pH. The following table summarizes the solubility of two such drugs, posaconazole and itraconazole, at different pH values.

CompoundpHSolubility (µg/mL)Reference
Posaconazole 2.033[6]
6.50.20[6]
Itraconazole 1.2~7.59
3.0~6.04[7]
Neutral~0.001[8]

Note: This data is for illustrative purposes to demonstrate the pH-dependent solubility trend of triazole-containing compounds. The actual solubility of your specific pyridinyl-triazole compound will vary.

Experimental Protocols

Protocol: Determination of pH-Dependent Solubility using the Shake-Flask Method

This protocol outlines the steps to determine the equilibrium solubility of a pyridinyl-triazole compound at various pH values.[9][10][11][12]

Materials:

  • Pyridinyl-triazole compound (solid)

  • A series of aqueous buffers with varying pH values (e.g., pH 2, 3, 4, 5, 6, 7)

  • Glass vials with screw caps

  • Orbital shaker or rotator

  • Centrifuge

  • Syringe filters (0.22 µm)

  • Analytical balance

  • UV-Vis spectrophotometer or HPLC system for concentration analysis

Procedure:

  • Preparation of Buffers: Prepare a series of buffers at the desired pH values. It is recommended to verify the final pH of each buffer after preparation.

  • Addition of Compound: Add an excess amount of the solid pyridinyl-triazole compound to a known volume of each buffer in separate glass vials. An excess of solid should be visible to ensure that a saturated solution is achieved.

  • Equilibration: Tightly cap the vials and place them on an orbital shaker or rotator. Agitate the samples at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to allow the system to reach equilibrium.

  • Phase Separation: After equilibration, centrifuge the vials at a high speed to pellet the undissolved solid.

  • Sample Collection: Carefully collect the supernatant using a syringe and filter it through a 0.22 µm syringe filter to remove any remaining solid particles.

  • Quantification: Determine the concentration of the dissolved compound in the filtrate using a validated analytical method, such as UV-Vis spectrophotometry or HPLC.

  • Data Analysis: Plot the measured solubility (concentration) as a function of the final measured pH of each buffer.

Visualizations

G pH Adjustment to Prevent Precipitation cluster_0 Problem Identification cluster_1 Root Cause Analysis cluster_2 Solution Compound_Precipitation Compound Precipitation in Aqueous Solution High_pH High pH leads to Neutral Form Compound_Precipitation->High_pH Cause Low_Solubility Neutral Form has Low Aqueous Solubility High_pH->Low_Solubility Result Add_Acid Add Acid to Lower pH High_pH->Add_Acid Action Low_Solubility->Compound_Precipitation Protonation Compound becomes Protonated (Ionized) Add_Acid->Protonation Effect Increased_Solubility Ionized Form has Higher Aqueous Solubility Protonation->Increased_Solubility Result Clear_Solution Clear Solution (Precipitation Prevented) Increased_Solubility->Clear_Solution Outcome

Caption: Logical workflow for troubleshooting precipitation of pyridinyl-triazole compounds.

G Relationship between pH, pKa, and Solubility pH_Scale pH of Solution Low_pH Low pH (Acidic) Protonated Ionized (Protonated) BH+ Low_pH->Protonated pKa_Value pH = pKa Equal_Mix 50% Ionized 50% Neutral pKa_Value->Equal_Mix High_pH High pH (Basic) Neutral Neutral B High_pH->Neutral Compound_State Predominant Compound Form High_Solubility High Protonated->High_Solubility leads to Moderate_Solubility Moderate Equal_Mix->Moderate_Solubility leads to Low_Solubility Low Neutral->Low_Solubility leads to Solubility Relative Solubility

Caption: The relationship between pH, pKa, and the solubility of a weakly basic compound.

References

Technical Support Center: Recrystallization of 4-amino-5-(pyridin-3-yl)-4H-triazole-3-thiol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions regarding the recrystallization of 4-amino-5-(pyridin-3-yl)-4H-triazole-3-thiol. The focus is on identifying alternative solvent systems when standard methods are suboptimal.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: The standard recrystallization protocol using ethanol gives a low yield. What can I do?

A1: A low yield in recrystallization can be due to several factors. Before exploring new solvents, consider optimizing the current protocol:

  • Minimize Solvent Volume: Ensure you are using the absolute minimum amount of hot ethanol to fully dissolve the compound.[1] Excess solvent will keep more of your product dissolved at cold temperatures, reducing the final yield.[1]

  • Sufficient Cooling: Allow the solution to cool slowly to room temperature first, then cool it further in an ice bath to maximize crystal precipitation. Abrupt cooling can trap impurities.

  • pH Adjustment: The solubility of your compound, which has both acidic (thiol) and basic (amino, pyridine) groups, can be highly pH-dependent. Ensure the pH of your solution is not driving the compound into a more soluble form. In one synthesis, the product was precipitated from an acidic solution (pH 1-2) before recrystallization.[2]

Q2: My compound "oils out" instead of forming crystals in ethanol. What does this mean and how can I fix it?

A2: "Oiling out" occurs when the compound comes out of solution as a liquid rather than a solid crystal lattice. This often happens if the solution is supersaturated or if the boiling point of the solvent is higher than the melting point of the solute (unlikely in this case, as the melting point is high).[3][4]

Troubleshooting Steps:

  • Add More Solvent: Add a small amount of hot solvent to dissolve the oil.

  • Slower Cooling: Let the solution cool at a much slower rate. Insulating the flask can help.

  • Solvent Polarity: Try a more polar or less polar solvent system. Oiling out can be common in solvent systems like n-Hexane.[5]

Q3: What are some alternative single solvents I can try for recrystallization?

A3: Selecting a good single solvent requires that the compound is highly soluble at high temperatures and poorly soluble at low temperatures.[1][6] Based on the polar functional groups (amino, triazole, thiol, pyridine) in your molecule, polar solvents are a good starting point.

Table 1: Potential Single Solvents for Recrystallization Screening
SolventBoiling Point (°C)PolarityRationale & Considerations
Ethanol (95%) 78Polar ProticBaseline: Known to work for this compound.[2]
Methanol 65Polar ProticHigher polarity than ethanol; may dissolve the compound too well at room temperature, but worth testing.
Isopropanol 82Polar ProticLower polarity than ethanol; may show better differential solubility.
Acetonitrile 82Polar AproticOften a good choice for compounds with aromatic rings.[7]
Water 100Very Polar ProticCan be an excellent solvent for highly polar compounds if the differential solubility is significant.[5] May require high heat.
N,N-Dimethylformamide (DMF) 153Polar AproticHigh boiling point; generally dissolves many compounds. Use with caution due to its high boiling point and toxicity. Often used in a mixed-solvent system.

Q4: How do I select and use a two-solvent (mixed) system for recrystallization?

A4: A two-solvent system is ideal when no single solvent provides the desired solubility profile. The method involves dissolving the compound in a "good" solvent (in which it is highly soluble) and then adding a "poor" solvent (or "anti-solvent," in which it is insoluble) until the solution becomes cloudy (the saturation point). The two solvents must be miscible with each other.[6]

Table 2: Potential Mixed-Solvent Systems for Recrystallization Screening
"Good" Solvent"Poor" (Anti-Solvent)Rationale & Considerations
Methanol WaterA classic polar combination suitable for polar compounds.
Ethanol WaterSimilar to methanol/water, adjusts the polarity of the standard solvent.
Acetone WaterAnother common polar mixture.
N,N-Dimethylformamide (DMF) WaterExcellent for dissolving highly polar compounds that are difficult to solubilize, with water acting as the anti-solvent.
Tetrahydrofuran (THF) n-Hexane / HeptaneA moderately polar combination. The pyridine and triazole moieties suggest THF could be a good solvent.[5]
Dichloromethane (DCM) n-Hexane / HeptaneUse if the compound shows some solubility in chlorinated solvents.

Experimental Protocols

Protocol 1: Small-Scale Solvent Screening

This protocol helps you quickly identify promising solvents without using a large amount of your compound.

  • Place approximately 10-20 mg of your crude compound into a small test tube.

  • Add a potential solvent dropwise at room temperature, vortexing after each drop. Note if the compound dissolves easily. An ideal solvent will not dissolve the compound at this stage.

  • If the compound does not dissolve, gently heat the test tube in a water or sand bath. Continue adding the solvent dropwise until the solid just dissolves.

  • Remove the test tube from the heat and allow it to cool to room temperature.

  • If crystals do not form, gently scratch the inside of the test tube with a glass rod.

  • Once at room temperature, place the test tube in an ice bath for 15-20 minutes.

  • Observe the quantity and quality of the crystals formed. A good solvent will produce a large amount of crystalline solid.

Protocol 2: Recrystallization using a Two-Solvent System
  • Dissolve the crude compound in the minimum required amount of the hot "good" solvent.

  • While the solution is still hot, add the "poor" solvent (anti-solvent) dropwise until the solution remains persistently cloudy.

  • Add a few more drops of the hot "good" solvent to redissolve the precipitate and make the solution clear again.

  • Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath.

  • Collect the resulting crystals by vacuum filtration.

  • Wash the crystals with a small amount of ice-cold "poor" solvent or a mixture rich in the "poor" solvent.

  • Dry the crystals under vacuum.

Visualized Workflow

The following diagram outlines the logical workflow for selecting an appropriate recrystallization solvent.

Recrystallization_Workflow start Start: Crude Solid test_single Test Single Solvents (e.g., Ethanol, Water, IPA) start->test_single dissolves_cold Dissolves in Cold Solvent? test_single->dissolves_cold Select Solvent test_mixed Test Mixed-Solvent Systems (e.g., DMF/Water, THF/Hexane) test_single->test_mixed No suitable single solvent dissolves_cold->test_single Yes dissolves_hot Dissolves in Hot Solvent? dissolves_cold->dissolves_hot No no_dissolve Insoluble in Hot Solvent dissolves_hot->no_dissolve No crystals_form Crystals Form on Cooling? dissolves_hot->crystals_form Yes no_dissolve->test_single Try new solvent success Success! Use this single solvent. crystals_form->success Yes no_crystals No Crystals / Oiling Out crystals_form->no_crystals No no_crystals->test_mixed test_mixed->success Success end_fail Consider Chromatography or other purification methods test_mixed->end_fail Failure

Caption: Workflow for selecting a recrystallization solvent.

References

troubleshooting low yield in solid-supported synthesis of triazole derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the solid-supported synthesis of triazole derivatives. The guides are intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Issue 1: Low or No Yield of the Final Triazole Product After Cleavage

A low yield of the final product is a common issue that can stem from several stages of the synthesis process. A systematic approach is necessary to diagnose the root cause.

Q1: How can I determine if the low yield is due to a failed on-resin reaction or an issue with the cleavage/workup process?

A1: The first step is to ascertain whether the triazole formation on the solid support was successful. This can be achieved by performing a test cleavage on a small amount of the resin (10-20 mg) and analyzing the crude product by mass spectrometry (MS).[1] The presence of the expected mass of the triazole derivative will confirm that the on-resin reaction was at least partially successful, suggesting the problem may lie in the large-scale cleavage or product precipitation. If the target mass is absent, the issue is with the on-resin synthesis itself.

Issue 2: Problems with the On-Resin Cycloaddition Reaction

If the test cleavage indicates a failure in the on-resin synthesis, the following points should be investigated.

Q2: My on-resin Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction is inefficient. What are the common causes?

A2: Low efficiency in on-resin CuAAC reactions is often traced back to the catalyst, reaction conditions, or resin-related issues.

  • Catalyst Inactivation: The active Cu(I) catalyst is prone to oxidation to the inactive Cu(II) state, especially in the presence of oxygen.[2] It can also disproportionate into Cu(0) and Cu(II).

    • Solution: Ensure all solvents are degassed, and perform the reaction under an inert atmosphere (e.g., nitrogen or argon). Use a freshly prepared solution of a reducing agent, such as sodium ascorbate, to maintain the copper in the Cu(I) state.[2] The use of a stabilizing ligand, like THPTA or BTTAA, is also highly recommended to protect the catalyst from oxidation and increase its solubility.[2][3]

  • Poor Resin Swelling: For the reagents to access the reactive sites, the resin must be adequately swollen. Polystyrene (PS) resins swell well in solvents like DMF and DCM, while PEG-based resins are more compatible with a wider range of solvents, including aqueous mixtures.[4][5]

    • Solution: Choose a solvent that ensures good swelling of your chosen resin. Pre-swelling the resin in the reaction solvent for at least 30-60 minutes before adding the reagents is crucial.[5]

  • Steric Hindrance: The solid support can create a sterically hindered environment, which may impede the reaction, especially with bulky substrates.

    • Solution: Consider using a resin with a longer linker to distance the reaction site from the resin backbone. Increasing the reaction time or temperature may also help overcome steric hindrance.

Q3: I am attempting a Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) to obtain the 1,5-disubstituted triazole, but the yield is low. What should I troubleshoot?

A3: Low yields in RuAAC reactions often point to issues with the catalyst or reaction setup.

  • Catalyst Sensitivity: Ruthenium catalysts can be sensitive to air and moisture.[6]

    • Solution: It is highly recommended to conduct the reaction under a strictly inert atmosphere.[6]

  • Reaction Mechanism Considerations: The RuAAC mechanism involves an oxidative coupling followed by reductive elimination, which is the rate-determining step.[7][8]

    • Solution: Ensure that the chosen ruthenium catalyst, such as CpRuCl(PPh₃)₂ or CpRuCl(COD), is appropriate for your substrates.[8] Unlike CuAAC, RuAAC can be performed with internal alkynes, but reaction times may need to be extended.[7][8]

Issue 3: Inefficient Cleavage from the Solid Support

Even if the on-resin reaction is successful, the final yield can be compromised during the cleavage step.

Q4: How can I confirm that my triazole derivative has not been efficiently cleaved from the resin?

A4: After the cleavage procedure and filtration, the resin beads can be analyzed to detect any remaining product. A simple method is to perform a second, more stringent cleavage on the used resin and analyze the filtrate for the presence of the target compound. For amine-containing products, a qualitative Kaiser test on the resin beads after cleavage can indicate the presence of remaining product, although this is more common in solid-phase peptide synthesis.

Q5: What are the best practices for cleaving triazole derivatives from Wang or 2-Chlorotrityl Chloride (2-CTC) resins?

A5: The choice of cleavage cocktail and procedure is critical and depends on the acid lability of the resin and the protecting groups on your triazole derivative.

  • Wang Resin: This resin requires moderately acidic conditions for cleavage, typically a solution of 50-95% Trifluoroacetic Acid (TFA) in Dichloromethane (DCM).[9] The reaction time is usually 1-2 hours.[9][10]

  • 2-Chlorotrityl Chloride (2-CTC) Resin: This is a highly acid-labile resin, allowing for cleavage under very mild conditions. This is advantageous when acid-sensitive protecting groups need to be preserved.[11] Cleavage can be achieved with cocktails such as 20% hexafluoroisopropanol (HFIP) in DCM or 1-2% TFA in DCM.[11][12][13][14]

  • Use of Scavengers: During acid-mediated cleavage, reactive cationic species are generated from the linker and protecting groups, which can lead to side reactions with the product. The addition of scavengers, such as triisopropylsilane (TIS), water, or thioanisole, to the cleavage cocktail is essential to quench these reactive species.[15]

Quantitative Data Summary

The efficiency of solid-supported triazole synthesis can be influenced by various factors. The following tables provide a summary of representative quantitative data.

Table 1: Comparison of On-Resin CuAAC Reaction Conditions

Resin TypeCatalyst SystemSolventReaction Time (h)Yield (%)Reference
PolystyreneCuSO₄ / Sodium AscorbateDMF/H₂O (95:5)12>95%[4]
NovaPEGCuSO₄ / Sodium AscorbateMeOH/H₂O (90:10)12~85% (recyclable)[4]
Amberlyst® A21CuISolvent-free< 0.5~90%[16]
PAM ResinCuSO₄ / Sodium Ascorbate / TBTADMF18High (not specified)[17]

Table 2: Cleavage Conditions for Different Resins

ResinCleavage CocktailTimeOutcomeReference
Wang Resin50% TFA in DCM1.5 - 2 hComplete cleavage[9]
2-CTC Resin20% HFIP in DCM30 - 60 minCleavage with protecting groups intact[11][13]
2-CTC Resin2% TFA in Anisole30 - 60 minGreener alternative to DCM, protecting groups intact[12][14]

Experimental Protocols

Protocol 1: General Procedure for On-Resin CuAAC Reaction

Objective: To perform a copper(I)-catalyzed azide-alkyne cycloaddition on a solid support.

Materials:

  • Resin-bound azide or alkyne

  • Alkyne or azide coupling partner (3-5 equivalents)

  • Copper(II) sulfate (CuSO₄) (0.1-0.5 equivalents)

  • Sodium ascorbate (0.5-1.0 equivalents)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other stabilizing ligand (optional, but recommended)

  • Degassed solvent (e.g., DMF/water, t-BuOH/water)

Procedure:

  • Swell the resin-bound substrate in the chosen reaction solvent in a reaction vessel for 30-60 minutes.

  • In a separate vial, prepare the catalyst solution by dissolving CuSO₄ and, if used, the ligand in the reaction solvent.

  • Add the alkyne or azide coupling partner to the swollen resin.

  • Add the catalyst solution to the resin slurry.

  • Add a freshly prepared solution of sodium ascorbate to the reaction mixture to reduce Cu(II) to Cu(I) and initiate the reaction.

  • Agitate the mixture at room temperature or with gentle heating overnight.

  • Wash the resin thoroughly with the reaction solvent, water, and DCM to remove excess reagents and copper catalyst.

  • Dry the resin under vacuum.

Protocol 2: Test Cleavage from Resin

Objective: To cleave a small amount of product from the resin for analysis.

Materials:

  • Dried triazole-functionalized resin (10-20 mg)

  • Appropriate cleavage cocktail (e.g., TFA/DCM/scavengers)

  • Microcentrifuge tube

  • Cold diethyl ether

Procedure:

  • Place the dried resin in a microcentrifuge tube.

  • Add the cleavage cocktail (e.g., 200 µL) to the resin.[1]

  • Allow the reaction to proceed at room temperature for 1-2 hours with occasional vortexing.[1]

  • Filter the cleavage mixture away from the resin beads (e.g., using a fritted syringe).[1]

  • Precipitate the product by adding the filtrate to a larger tube containing cold diethyl ether (~10 times the volume of the cleavage cocktail).[1]

  • Centrifuge the mixture to pellet the precipitated product.[1]

  • Decant the ether, wash the pellet with more cold ether, and dry the product under vacuum or a stream of nitrogen.[1]

  • Dissolve the crude product in a suitable solvent for MS analysis.

Protocol 3: Cleavage from Wang Resin

Objective: To cleave the final triazole derivative from Wang resin.

Materials:

  • Dried triazole-functionalized Wang resin

  • Cleavage Cocktail: 95% TFA, 2.5% water, 2.5% TIS

  • Cold diethyl ether

Procedure:

  • Swell the resin in DCM in a reaction vessel.

  • Drain the DCM and add the cleavage cocktail.

  • Allow the mixture to react for 1.5-2 hours at room temperature with occasional swirling.[9][10]

  • Filter the resin and collect the filtrate.

  • Wash the resin with small portions of TFA and combine the filtrates.[10]

  • Precipitate the crude product by adding the combined filtrate to a 10-fold volume of cold diethyl ether.[10]

  • Collect the precipitate by filtration or centrifugation, wash with cold ether, and dry under vacuum.

Visualizations

Troubleshooting_Workflow start Low Final Yield test_cleavage Perform Test Cleavage & MS Analysis start->test_cleavage target_mass_present Target Mass Present? test_cleavage->target_mass_present cleavage_issue Troubleshoot Cleavage & Workup target_mass_present->cleavage_issue Yes synthesis_issue Troubleshoot On-Resin Synthesis target_mass_present->synthesis_issue No check_cleavage_cocktail Optimize Cleavage Cocktail & Scavengers cleavage_issue->check_cleavage_cocktail check_precipitation Optimize Precipitation Conditions cleavage_issue->check_precipitation check_catalyst Check Catalyst Activity (CuAAC/RuAAC) synthesis_issue->check_catalyst check_swelling Ensure Proper Resin Swelling synthesis_issue->check_swelling solution Improved Yield check_catalyst->solution check_swelling->solution check_cleavage_cocktail->solution check_precipitation->solution

Caption: Troubleshooting workflow for low yield in solid-supported triazole synthesis.

On_Resin_CuAAC_Protocol start Start: Resin-bound Substrate swell_resin 1. Swell Resin in Degassed Solvent (30-60 min) start->swell_resin add_reagents 2. Add Coupling Partner & Catalyst Solution swell_resin->add_reagents initiate_reaction 3. Add Sodium Ascorbate Solution to Initiate add_reagents->initiate_reaction react 4. Agitate Overnight at Room Temperature initiate_reaction->react wash 5. Wash Resin Thoroughly (Solvent, H₂O, DCM) react->wash dry 6. Dry Resin Under Vacuum wash->dry end End: Resin-bound Triazole Product dry->end

Caption: Experimental workflow for a solid-phase CuAAC reaction.

References

Technical Support Center: Scale-Up Synthesis of 1,2,4-Triazole-Based Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the scale-up synthesis of 1,2,4-triazole-based compounds.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for scaling up 1,2,4-triazole synthesis?

A1: The most prevalent methods for large-scale synthesis include classical approaches like the Pellizzari and Einhorn-Brunner reactions.[1] Modern methods, such as microwave-assisted synthesis and multicomponent reactions, are gaining traction due to potentially higher yields and shorter reaction times.[2]

Q2: What are the primary challenges encountered during the scale-up of 1,2,4-triazole synthesis?

A2: Common challenges include managing reaction exotherms, ensuring efficient mixing, controlling side product formation (e.g., 1,3,4-oxadiazoles), dealing with isomeric mixtures, and developing robust purification protocols for large quantities of material.[1][3]

Q3: How can I improve the yield and reduce reaction times during scale-up?

A3: Optimizing reaction parameters such as temperature, reaction time, and catalyst choice is crucial.[1] Microwave-assisted synthesis can significantly shorten reaction times and often improves yields compared to conventional heating. Ensuring the purity of starting materials is also critical for a successful scale-up.[1]

Q4: What are the key safety precautions for handling 1,2,4-triazole and its derivatives on a larger scale?

A4: 1,2,4-Triazole can be combustible and may form explosive dust mixtures in the air.[4] It is crucial to use a well-ventilated area, avoid open flames, and use dust explosion-proof equipment.[4] Personal protective equipment, including gloves, safety goggles, and respiratory protection, should be worn.[5] The substance may be harmful if swallowed or inhaled and is suspected of damaging fertility or the unborn child.[5] It is also harmful to aquatic life.[5]

Troubleshooting Guides

Issue 1: Low or No Yield
Potential Cause Recommended Solution
Incomplete reaction due to insufficient temperature or time.[1]Gradually increase the reaction temperature and monitor progress by TLC. Consider extending the reaction time.[1]
Decomposition of starting materials or product at high temperatures.[1]Optimize the temperature; a lower temperature for a longer duration may be beneficial.[1]
Purity of starting materials (e.g., hygroscopic hydrazides).[1]Ensure all starting materials are pure and dry before use.[1]
Inefficient mixing at a larger scale.Use appropriate reactor geometry and stirring mechanism to ensure homogeneous reaction mixture.
Issue 2: Formation of Side Products (e.g., 1,3,4-Oxadiazoles)
Potential Cause Recommended Solution
Competing cyclization pathway, especially with hydrazides.[1]Ensure strictly anhydrous reaction conditions. Lowering the reaction temperature can favor triazole formation.[1]
Choice of acylating agent.[1]Investigate different acylating agents that may disfavor the oxadiazole cyclization pathway.
Issue 3: Formation of Isomeric Mixtures
Potential Cause Recommended Solution
Alkylation at different nitrogen atoms (e.g., N-1 vs. N-4).The choice of electrophile, base, and solvent can influence regioselectivity. The use of specific catalysts, such as Ag(I) or Cu(II), can selectively yield different isomers.[3][5]
Thermal rearrangement at high temperatures.[1]Conduct the reaction at a lower temperature for a longer duration.[1]
Issue 4: Purification Challenges
Potential Cause Recommended Solution
Product "oiling out" instead of crystallizing.[6]The melting point of the product may be lower than the boiling point of the solvent. Use a lower-boiling point solvent or allow the solution to cool more slowly.[6]
Low recovery after recrystallization.[6]The compound is too soluble in the chosen solvent. Try a different solvent system or concentrate the mother liquor to recover more product.[6]
Difficulty in separating isomers.High-performance liquid chromatography (HPLC) may be required for separating closely related isomers.[3]
Colored impurities.[6]Treat the solution with activated carbon during recrystallization, but be aware that this may also adsorb some of the desired product.[6]

Data Presentation

Table 1: Comparison of Conventional Heating vs. Microwave-Assisted Synthesis for 1,2,4-Triazole Derivatives

Product TypeConventional Method TimeMicrowave Method TimeConventional Method Yield (%)Microwave Method Yield (%)Reference
4-(benzylideneamino)-3-(1-(2-fluoro-[1,1′-biphenyl]-4-yl)ethyl)-1H-1,2,4-triazole-5(4H)-thione290 minutes10-25 minutes7897[7]
1,3,5-trisubstituted-1,2,4-triazole> 4.0 hours1 minute-85[7]
N-substituted-2-[(5-{1-[(4-methoxyphenyl)sulfonyl]-4-piperidinyl}-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]propenamideSeveral hours33-90 seconds-82[7]
3,5-Dibenzyl-4-amino-1,2,4-triazole10 hours8-9 minutesModerateHigh[2]

Table 2: Effect of Catalyst on the Regioselective Synthesis of Disubstituted 1,2,4-Triazoles

CatalystPredominant IsomerYield (%)Reference
Ag(I)1,3-disubstituted88[6]
Cu(II)1,5-disubstituted79[6]

Experimental Protocols

Protocol 1: Pellizzari Reaction (Conventional Heating)

This protocol describes the synthesis of 3,5-diphenyl-1,2,4-triazole.

Materials:

  • Benzamide

  • Benzoylhydrazide

  • High-boiling point solvent (optional, e.g., paraffin oil)

  • Ethanol (for recrystallization)

Procedure:

  • Combine equimolar amounts of benzamide and benzoylhydrazide in a round-bottom flask.[1]

  • Heat the mixture to a high temperature (typically >200 °C) with stirring.[1] If a solvent is used, ensure it is appropriate for the high temperature.

  • Maintain the temperature for several hours, monitoring the reaction progress by TLC.[1]

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • The solid product can be purified by recrystallization from ethanol.[8]

Protocol 2: Einhorn-Brunner Reaction

This protocol provides a general procedure for the synthesis of substituted 1,2,4-triazoles from an imide and a substituted hydrazine.

Materials:

  • Diacylamine (Imide) (1.0 eq)

  • Substituted Hydrazine (e.g., Phenylhydrazine) (1.1 eq)

  • Glacial Acetic Acid

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve the diacylamine in glacial acetic acid.[9]

  • Slowly add the substituted hydrazine to the stirring solution.[9]

  • Heat the reaction mixture to reflux (approximately 110-120 °C).[9]

  • Monitor the reaction for 2-8 hours by TLC until the starting material is consumed.[9]

  • After completion, cool the mixture to room temperature and pour it into ice-cold water to precipitate the crude product.[9]

  • Collect the solid by vacuum filtration and wash with cold water.[9]

  • Dry the crude product under vacuum. Further purification can be achieved by recrystallization.

Protocol 3: Microwave-Assisted Synthesis

This protocol outlines a catalyst-free synthesis of substituted 1,2,4-triazoles.

Materials:

  • Hydrazine derivative (1 mmol)

  • Formamide (20 mmol)

Procedure:

  • In a microwave-safe reaction vial, combine the hydrazine derivative and formamide.[2]

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the mixture at 160 °C for 10 minutes.[2]

  • After cooling, the product can be isolated using standard aqueous work-up and purification by chromatography.[2]

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis reagents Select & Dry Reagents reactor Assemble Reactor reagents->reactor addition Reagent Addition reactor->addition heating Heating (Conventional / Microwave) addition->heating monitoring Monitor Progress (TLC) heating->monitoring quenching Quenching / Precipitation monitoring->quenching Reaction Complete filtration Filtration quenching->filtration purification Recrystallization / Chromatography filtration->purification characterization Characterization (NMR, MS, etc.) purification->characterization troubleshooting_workflow start Low Yield or Side Products Observed check_purity Check Purity of Starting Materials start->check_purity check_conditions Review Reaction Conditions (Temp, Time) start->check_conditions anhydrous Ensure Anhydrous Conditions check_purity->anhydrous optimize_temp Optimize Temperature check_conditions->optimize_temp change_catalyst Change Catalyst for Regioselectivity check_conditions->change_catalyst Isomeric Mixture successful Successful Synthesis anhydrous->successful consider_microwave Consider Microwave Synthesis optimize_temp->consider_microwave consider_microwave->successful change_catalyst->successful ergosterol_pathway acetyl_coa Acetyl-CoA squalene Squalene acetyl_coa->squalene lanosterol Lanosterol squalene->lanosterol cyp51 Lanosterol 14-alpha-demethylase (CYP51) lanosterol->cyp51 ergosterol Ergosterol fungal_membrane Fungal Cell Membrane Integrity ergosterol->fungal_membrane triazole 1,2,4-Triazole Antifungals triazole->cyp51 Inhibition cyp51->ergosterol anticancer_pathway cluster_targets Cellular Targets cluster_effects Cellular Effects triazole 1,2,4-Triazole Anticancer Agents kinases Kinases (e.g., VEGFR-2) triazole->kinases Inhibition aromatase Aromatase triazole->aromatase Inhibition tubulin Tubulin triazole->tubulin Inhibition topoisomerase Topoisomerase triazole->topoisomerase Inhibition angiogenesis Inhibition of Angiogenesis kinases->angiogenesis estrogen Decreased Estrogen Synthesis aromatase->estrogen mitosis Disruption of Mitosis tubulin->mitosis dna_replication Inhibition of DNA Replication topoisomerase->dna_replication apoptosis Induction of Apoptosis angiogenesis->apoptosis estrogen->apoptosis mitosis->apoptosis dna_replication->apoptosis

References

minimizing byproduct formation during the synthesis of 5-(pyridin-4-yl)-1,3,4-oxadiazole-2-thiol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of 5-(pyridin-4-yl)-1,3,4-oxadiazole-2-thiol.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of 5-(pyridin-4-yl)-1,3,4-oxadiazole-2-thiol, focusing on minimizing byproduct formation and optimizing reaction outcomes.

Issue Potential Cause Recommended Solution
Low Yield of Desired Product Incomplete reaction.- Ensure stoichiometric amounts of isonicotinohydrazide and carbon disulfide are used. An excess of carbon disulfide can be employed to drive the reaction forward. - Extend the reflux time, monitoring the reaction progress using Thin Layer Chromatography (TLC). - Ensure the base (e.g., potassium hydroxide) is anhydrous and of high purity.
Decomposition of the intermediate or product.- Avoid excessively high temperatures during reflux. Maintain a gentle reflux. - Minimize the time the reaction mixture is kept at high temperatures after completion.
Loss of product during workup and purification.- Ensure complete precipitation of the product by adjusting the pH to be slightly acidic during acidification. - Use a minimal amount of cold solvent for washing the crude product to prevent dissolution.
Presence of Unreacted Isonicotinohydrazide Insufficient carbon disulfide or reaction time.- Increase the molar equivalent of carbon disulfide. - Prolong the reaction time and monitor for the disappearance of the starting material spot on TLC.
Isolation of Potassium Dithiocarbazate Intermediate Incomplete cyclization.- Ensure the reaction mixture is refluxed for a sufficient duration to facilitate the ring closure. - The presence of water can hinder the cyclization; use anhydrous ethanol as the solvent.
Formation of N'-(1-carbothioyl)isonicotinohydrazide Cleavage of the oxadiazole ring.This is more likely to occur during subsequent reactions or under harsh pH conditions, rather than during the primary synthesis. If this byproduct is observed, re-evaluate the purification and handling conditions of the final product.
Product is off-color or difficult to purify Presence of polymeric or colored impurities.- Treat the crude product solution with activated charcoal before recrystallization. - Perform multiple recrystallizations from a suitable solvent like ethanol. - Consider column chromatography for purification if recrystallization is ineffective.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for 5-(pyridin-4-yl)-1,3,4-oxadiazole-2-thiol?

A1: The most widely used method is the reaction of isonicotinohydrazide with carbon disulfide in a basic alcoholic solution, typically using potassium hydroxide in ethanol. The reaction is heated under reflux, followed by acidification to precipitate the product.[1][2][3][4]

Q2: What are the key reaction parameters to control for a successful synthesis?

A2: The critical parameters include the purity of reactants and solvent, the stoichiometry of the reactants, the reaction temperature, and the reaction time. Using anhydrous solvent and reactants is important for minimizing side reactions.

Q3: My final product has a strong sulfurous odor. Is this normal?

A3: A faint sulfurous odor might be present due to the thiol group. However, a strong odor could indicate the presence of residual carbon disulfide or sulfur-containing byproducts. Proper drying of the product under vacuum is recommended to remove volatile impurities.

Q4: How can I confirm the identity and purity of my synthesized 5-(pyridin-4-yl)-1,3,4-oxadiazole-2-thiol?

A4: The identity and purity can be confirmed using a combination of analytical techniques, including:

  • Melting Point: Compare the observed melting point with the literature value (approximately 270-275 °C).[3]

  • Spectroscopy:

    • Infrared (IR) Spectroscopy: Look for characteristic peaks for N-H, C=N, C-O-C, and C=S (thiol) functional groups.

    • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Confirm the presence of the pyridyl and oxadiazole ring protons and carbons.

    • Mass Spectrometry (MS): Determine the molecular weight of the compound.

Q5: Can other bases be used instead of potassium hydroxide?

A5: While potassium hydroxide is commonly used, other strong bases like sodium hydroxide can also be employed. However, the choice of base may affect the solubility of the intermediate salt and the overall reaction yield. It is advisable to stick to established protocols unless optimizing the reaction.

Experimental Protocols

Synthesis of 5-(pyridin-4-yl)-1,3,4-oxadiazole-2-thiol

This protocol is a general procedure based on literature methods.[1][2][4]

Materials:

  • Isonicotinohydrazide (Isoniazid)

  • Carbon disulfide (CS₂)

  • Potassium hydroxide (KOH)

  • Absolute Ethanol

  • Hydrochloric acid (HCl), dilute solution

  • Distilled water

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve isonicotinohydrazide (1 equivalent) in absolute ethanol.

  • To this solution, add a solution of potassium hydroxide (1.1 equivalents) in absolute ethanol.

  • Cool the mixture in an ice bath and slowly add carbon disulfide (1.2 equivalents) dropwise with continuous stirring.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for 1-2 hours.

  • Heat the mixture to reflux and maintain reflux for 4-6 hours. The progress of the reaction should be monitored by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into a beaker containing crushed ice.

  • Acidify the mixture by adding dilute hydrochloric acid dropwise until the pH is slightly acidic, leading to the precipitation of the crude product.

  • Filter the precipitate, wash it with cold distilled water, and dry it under vacuum.

Purification by Recrystallization

Procedure:

  • Dissolve the crude, dry product in a minimum amount of hot ethanol.

  • If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.

  • Hot filter the solution to remove the activated charcoal.

  • Allow the filtrate to cool slowly to room temperature, and then in an ice bath to induce crystallization.

  • Collect the crystals by filtration, wash with a small amount of cold ethanol, and dry under vacuum.

Visualizations

reaction_pathway cluster_reactants Reactants Isonicotinohydrazide Isonicotinohydrazide Intermediate Potassium Dithiocarbazate Intermediate Isonicotinohydrazide->Intermediate + CS₂ + KOH CS2 Carbon Disulfide (CS₂) CS2->Intermediate KOH Potassium Hydroxide (KOH) in Ethanol KOH->Intermediate Product 5-(pyridin-4-yl)-1,3,4-oxadiazole-2-thiol Intermediate->Product Reflux, then Acidification Byproduct1 Unreacted Isonicotinohydrazide Intermediate->Byproduct1 Incomplete Reaction Byproduct2 Unreacted Carbon Disulfide Intermediate->Byproduct2 Incomplete Reaction

Caption: Synthetic pathway for 5-(pyridin-4-yl)-1,3,4-oxadiazole-2-thiol.

troubleshooting_workflow Start Synthesis of 5-(pyridin-4-yl)-1,3,4-oxadiazole-2-thiol CheckYield Low Yield? Start->CheckYield CheckPurity Impure Product? CheckYield->CheckPurity No IncompleteReaction Incomplete Reaction: - Check stoichiometry - Extend reflux time CheckYield->IncompleteReaction Yes UnreactedSM Unreacted Starting Materials: - Increase CS₂ equivalents - Increase reaction time CheckPurity->UnreactedSM Yes ColoredImpurity Colored Impurities: - Activated charcoal treatment CheckPurity->ColoredImpurity Yes End Pure Product CheckPurity->End No IncompleteReaction->Start Decomposition Decomposition: - Lower reflux temperature Decomposition->Start WorkupLoss Workup Loss: - Optimize precipitation pH - Use cold washing solvent WorkupLoss->Start Recrystallize Recrystallize from Ethanol UnreactedSM->Recrystallize ColoredImpurity->Recrystallize Recrystallize->End

Caption: Troubleshooting workflow for synthesis and purification.

References

Validation & Comparative

A Comparative Analysis of 1,2,3-Triazole and 1,2,4-Triazole Isomers in Antimicrobial Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of multidrug-resistant pathogens presents a formidable challenge to global health, necessitating the urgent development of novel antimicrobial agents. Among the heterocyclic compounds that form the backbone of many therapeutic agents, triazole isomers—specifically 1,2,3-triazoles and 1,2,4-triazoles—have garnered significant attention for their broad-spectrum antimicrobial activities.[1][2] While both isomers share a five-membered ring with three nitrogen atoms, the distinct arrangement of these atoms imparts unique physicochemical properties that influence their biological activity and mechanisms of action. This guide provides an objective comparison of the antimicrobial profiles of 1,2,3-triazole and 1,2,4-triazole derivatives, supported by experimental data, to inform the strategic design of next-generation antimicrobial therapeutics.

Core Structural Differences and Synthetic Accessibility

The fundamental difference between the two isomers lies in the position of the nitrogen atoms. In 1,2,3-triazoles, the nitrogen atoms are in succession, whereas in 1,2,4-triazoles, they are separated by a carbon atom. This structural variance affects the electron distribution, dipole moment, and hydrogen bonding capacity of the molecules, which in turn dictates their interaction with biological targets.[2]

The synthesis of 1,2,3-triazoles has been significantly advanced by the advent of "click chemistry," particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), which allows for the efficient and regioselective synthesis of 1,4-disubstituted derivatives under mild conditions.[3][4] This has made a diverse range of 1,2,3-triazole derivatives readily accessible for antimicrobial screening. The synthesis of 1,2,4-triazoles often involves the cyclization of thiocarbohydrazides with substituted benzoic acids or other classical organic synthesis methods.[5]

Comparative Antimicrobial Activity: A Data-Driven Overview

Both 1,2,3- and 1,2,4-triazole derivatives have demonstrated significant potential as antibacterial and antifungal agents. However, the landscape of their efficacy varies, with 1,2,4-triazoles being more established in clinically approved antifungal drugs.[2] The following tables summarize the quantitative antimicrobial activity of various derivatives from both isomer classes against a range of pathogens.

Table 1: Antibacterial Activity of 1,2,3-Triazole Derivatives (Minimum Inhibitory Concentration - MIC in µg/mL)

Compound TypeStaphylococcus aureusBacillus subtilisEscherichia coliPseudomonas aeruginosaReference
Indole-Chalcone-1,2,3-Triazole Hybrids-6.26.2-[3]
1,2,3-Triazole Glycoside 55000--5000[6]
1,2,3-Triazole Glycoside 910000--10000[6]
Fluoroquinolone-1,2,3-Triazole Conjugate 9a--≥0.195-[7]
Fluoroquinolone-1,2,3-Triazole Conjugate 10a--0.195-[7]
Fluoroquinolone-1,2,3-Triazole Conjugate 10c--0.195-[7]
Indole-Pyrazolone-1,2,3-Triazole 5f & 5n (MRSA)10---[8]
Indole-Pyrazolone-1,2,3-Triazole 5e, 5h, 5i (A. baumannii)---10[8]

Table 2: Antibacterial Activity of 1,2,4-Triazole Derivatives (Minimum Inhibitory Concentration - MIC in µg/mL)

Compound TypeStaphylococcus aureusBacillus subtilisEscherichia coliPseudomonas aeruginosaReference
Ofloxacin-1,2,4-Triazole Analogues0.25 - 10.25 - 10.25 - 1-[9]
Clinafloxacin-1,2,4-Triazole Hybrids (MRSA)0.25---[9]
4-Amino-5-aryl-4H-1,2,4-triazole--55[9]
Nalidixic Acid-1,2,4-Triazole-3-thione16161616[9]
Schiff Base of 1,2,4-Triazole 33d1.951.95<1.95<1.95[9]
Phenylpiperazine-1,2,4-Triazole-Fluoroquinolone Hybrid0.12-1.95-0.12-1.950.12-1.95[9]
3,4-Dichlorobenzyl-1,2,4-triazole-3-thione2-14[9]
4-((5-nitrofuran-2-yl)methyleneamino)-1-propyl-4H-1,2,4-triazolium bromide0.156-0.039-[10]

Table 3: Antifungal Activity of 1,2,3-Triazole and 1,2,4-Triazole Derivatives (Minimum Inhibitory Concentration - MIC in µg/mL)

IsomerCompound TypeCandida albicansAspergillus nigerReference
1,2,3-Triazole Azole derivative 4s0.53-[11]
Azole derivative 4w0.69-[11]
Indole-Pyrazolone Hybrid 5d, 5h, 5i, 5l, 5m, 5n5050[8]
1,2,3-Triazole Glycoside 51000010000[6]
1,2,4-Triazole Vinyl-1,2,4-triazole 2h20-40 (mM)-[12]
Thiazolo[4,5-d]pyrimidine-1,2,4-triazole hybrid0.06-2-[13]
Miconazole analogue 18b0.5-[13]
1,2,3-Benzotriazine-4-one-1,2,4-triazole hybrid0.0156-2.0-[13]

From the presented data, it is evident that both 1,2,3- and 1,2,4-triazole scaffolds have been successfully utilized to develop potent antibacterial and antifungal agents. Notably, 1,2,4-triazole derivatives, particularly those hybridized with existing antibiotics like fluoroquinolones, exhibit very low MIC values, often in the sub-microgram per milliliter range.[9] In the realm of antifungal agents, 1,2,4-triazoles are the cornerstone of many clinically used drugs, and novel derivatives continue to show excellent activity.[2][13] While 1,2,3-triazoles have also demonstrated significant antimicrobial properties, the reported MIC values in the surveyed literature are often higher than their 1,2,4-isomer counterparts for similar compound classes. However, the modular nature of their synthesis via click chemistry continues to make them attractive scaffolds for exploring vast chemical spaces.[3]

Mechanisms of Antimicrobial Action

The antimicrobial mechanisms of 1,2,3- and 1,2,4-triazoles, while not always fully elucidated, show some distinct and overlapping pathways.

1,2,4-Triazoles: The most well-established mechanism for antifungal 1,2,4-triazoles is the inhibition of lanosterol 14α-demethylase (CYP51).[2][12] This enzyme is crucial for the biosynthesis of ergosterol, an essential component of the fungal cell membrane. Inhibition of CYP51 disrupts membrane integrity, leading to fungal cell death. In bacteria, 1,2,4-triazole hybrids have been shown to target DNA gyrase and topoisomerase IV, essential enzymes for DNA replication.[9]

1,2,3-Triazoles: The antimicrobial mechanisms of 1,2,3-triazoles are more varied and appear to be multimodal.[3] These mechanisms include:

  • Enzyme Inhibition: Similar to their 1,2,4-isomers, they can inhibit essential bacterial enzymes like DNA gyrase.[3]

  • Reactive Oxygen Species (ROS) Production: Some 1,2,3-triazole derivatives can induce the production of intracellular ROS, leading to oxidative stress and cell damage.[3]

  • Cell Membrane Disruption: They can cause the rupture of the phospholipid bilayer of the bacterial cell membrane.[3]

The ability of 1,2,3-triazole hybrids to engage in multiple modes of action is a promising strategy to combat the development of drug resistance.[3]

Experimental Protocols

The quantitative data presented in this guide were primarily obtained through standardized antimicrobial susceptibility testing methods.

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This is a widely used method to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

  • Preparation of Antimicrobial Agent Stock Solution: The synthesized triazole compounds are dissolved in a suitable solvent, typically dimethyl sulfoxide (DMSO), to create a high-concentration stock solution.

  • Serial Dilutions: A series of twofold dilutions of the stock solution are prepared in a liquid growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) in a 96-well microtiter plate.[1][14]

  • Inoculum Preparation: A standardized suspension of the test microorganism is prepared to a specific cell density (e.g., 10^5 CFU/mL).

  • Inoculation: Each well of the microtiter plate is inoculated with the microbial suspension.

  • Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 35°C for 24-72 hours for fungi).[1][14]

  • Reading Results: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Disk Diffusion Method

This method is often used for preliminary screening of antimicrobial activity.

  • Agar Plate Preparation: A sterile agar medium (e.g., Mueller-Hinton Agar) is poured into petri dishes and allowed to solidify.

  • Inoculation: The surface of the agar is uniformly inoculated with a standardized suspension of the test microorganism.

  • Application of Disks: Sterile paper disks impregnated with a known concentration of the test compound are placed on the agar surface.

  • Incubation: The plates are incubated under suitable conditions.

  • Measurement of Inhibition Zone: The antimicrobial activity is assessed by measuring the diameter of the zone of growth inhibition around each disk. A larger zone of inhibition indicates greater susceptibility of the microorganism to the compound.

Visualizing Experimental and Logical Frameworks

To better illustrate the processes and concepts discussed, the following diagrams are provided.

Experimental_Workflow_MIC cluster_prep Preparation cluster_assay Assay cluster_results Results Stock Solution Stock Solution Serial Dilutions Serial Dilutions Stock Solution->Serial Dilutions Inoculation Inoculation Serial Dilutions->Inoculation Microbial Inoculum Microbial Inoculum Microbial Inoculum->Inoculation Incubation Incubation Inoculation->Incubation Visual Reading Visual Reading Incubation->Visual Reading MIC Determination MIC Determination Visual Reading->MIC Determination

Caption: Workflow for MIC determination.

Triazole_Mechanisms cluster_124 1,2,4-Triazole cluster_123 1,2,3-Triazole Inhibit CYP51 Inhibit CYP51 Disrupt Ergosterol Synthesis Disrupt Ergosterol Synthesis Inhibit CYP51->Disrupt Ergosterol Synthesis Fungal Cell Death Fungal Cell Death Disrupt Ergosterol Synthesis->Fungal Cell Death Inhibit DNA Gyrase/Topo IV Inhibit DNA Gyrase/Topo IV Block DNA Replication Block DNA Replication Inhibit DNA Gyrase/Topo IV->Block DNA Replication Bacterial Cell Death Bacterial Cell Death Block DNA Replication->Bacterial Cell Death Inhibit Enzymes Inhibit Enzymes Metabolic Disruption Metabolic Disruption Inhibit Enzymes->Metabolic Disruption Cell Death Cell Death Metabolic Disruption->Cell Death Produce ROS Produce ROS Oxidative Stress Oxidative Stress Produce ROS->Oxidative Stress Oxidative Stress->Cell Death Disrupt Membrane Disrupt Membrane Loss of Integrity Loss of Integrity Disrupt Membrane->Loss of Integrity Loss of Integrity->Cell Death

Caption: Antimicrobial mechanisms of triazoles.

Conclusion and Future Perspectives

Both 1,2,3- and 1,2,4-triazole isomers represent privileged scaffolds in the quest for new antimicrobial agents. The well-established role of 1,2,4-triazoles in antifungal therapy, primarily through the inhibition of CYP51, continues to inspire the development of new derivatives with improved potency and broader spectrum. The multimodal antimicrobial mechanisms of 1,2,3-triazoles offer a compelling strategy to overcome drug resistance, and the efficiency of their synthesis via click chemistry facilitates rapid library generation and structure-activity relationship studies.

Future research should focus on direct comparative studies of structurally analogous 1,2,3- and 1,2,4-triazole derivatives to provide a clearer understanding of the impact of the isomerism on antimicrobial activity. Furthermore, exploring hybrid molecules that combine the triazole core with other pharmacophores remains a promising avenue for the development of potent and resilient antimicrobial drugs. The data and methodologies presented in this guide aim to provide a solid foundation for researchers to build upon in their efforts to combat the growing threat of antimicrobial resistance.

References

Unveiling the Potential of a Novel Tyrosinase Inhibitor: A Comparative Analysis of 5-(pyridin-4-yl)-4H-1,2,4-triazol-3-amine Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release:

[City, State] – [Date] – In the continuous quest for potent and safe skin lightening agents and treatments for hyperpigmentation disorders, researchers have turned their attention to a promising class of compounds: 1,2,4-triazole derivatives. This guide provides a detailed comparative analysis of a representative compound from this family, a close analog of 5-(pyridin-4-yl)-4H-1,2,4-triazol-3-amine, against established tyrosinase inhibitors, kojic acid and arbutin. This objective evaluation, supported by experimental data and protocols, is intended for researchers, scientists, and professionals in the field of drug development.

Recent studies have highlighted the potential of 5-(pyridin-4-yl)-4H-1,2,4-triazol-4-amine-based molecules as effective inhibitors of tyrosinase, the key enzyme in melanin biosynthesis. An investigation into a series of these compounds revealed significant inhibitory activity against tyrosinase from Agaricus bisporus (mushroom tyrosinase), a common model in preliminary studies.

Performance Comparison: A Quantitative Look at Tyrosinase Inhibition

The inhibitory efficacy of a compound is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%. A lower IC50 value indicates a more potent inhibitor. The following table summarizes the available IC50 data for a representative 5-(pyridin-4-yl)-4H-1,2,4-triazol-4-amine derivative and the benchmark inhibitors, kojic acid and arbutin.

CompoundTyrosinase SourceIC50 (µM)Notes
3-([(4-fluorophenyl)methyl]sulfanyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-4-amine Agaricus bisporus1.5 - 4.6This range represents the most potent derivatives from a study on 5-(pyridin-4-yl)-4H-1,2,4-triazol-4-amine-based inhibitors. These compounds proved to be more potent than the reference kojic acid[1].
Kojic Acid Mushroom16.8 - 30.6A well-established tyrosinase inhibitor used as a positive control in many studies[1]. The IC50 value can vary depending on the experimental conditions.
Arbutin (β-arbutin) Mushroom900 - 10,000Generally considered a weaker inhibitor than kojic acid. Its inhibitory effect is more pronounced on human tyrosinase compared to mushroom tyrosinase.

Experimental Protocols: Ensuring Reproducibility

The following is a detailed methodology for a standard tyrosinase inhibition assay, based on protocols commonly cited in the literature.

Materials:

  • Mushroom Tyrosinase (e.g., from Agaricus bisporus)

  • L-DOPA (L-3,4-dihydroxyphenylalanine)

  • Test compound (this compound analog)

  • Kojic Acid (positive control)

  • Phosphate Buffer (e.g., 50 mM, pH 6.8)

  • Dimethyl sulfoxide (DMSO) for dissolving compounds

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of mushroom tyrosinase in phosphate buffer.

    • Prepare a stock solution of L-DOPA in phosphate buffer. This solution should be prepared fresh before each experiment.

    • Prepare stock solutions of the test compound and kojic acid in DMSO.

    • Prepare serial dilutions of the test compound and kojic acid in phosphate buffer.

  • Assay in 96-Well Plate:

    • In each well of the 96-well plate, add a specific volume of phosphate buffer.

    • Add a defined volume of the test compound dilution or kojic acid dilution to the respective wells.

    • Add a specific volume of the tyrosinase enzyme solution to all wells except the blank.

    • Incubate the plate at a controlled temperature (e.g., 25-37°C) for a short period (e.g., 10 minutes).

  • Initiation of Reaction and Measurement:

    • Initiate the enzymatic reaction by adding a specific volume of the L-DOPA solution to all wells.

    • Immediately measure the absorbance of the wells at a specific wavelength (typically around 475 nm for dopachrome formation) at regular intervals for a defined period (e.g., 20-30 minutes) using a microplate reader.

  • Data Analysis:

    • Calculate the rate of reaction for each concentration of the inhibitor.

    • The percentage of tyrosinase inhibition is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the control (enzyme and substrate without inhibitor) and A_sample is the absorbance of the reaction with the inhibitor.

    • The IC50 value is determined by plotting the percentage of inhibition against the inhibitor concentration.

Visualizing the Process and Pathway

To better understand the experimental procedure and the underlying biological mechanism, the following diagrams are provided.

experimental_workflow cluster_prep 1. Reagent Preparation cluster_assay 2. Assay Setup (96-well plate) cluster_reaction 3. Reaction & Measurement cluster_analysis 4. Data Analysis prep_tyrosinase Prepare Tyrosinase Solution add_enzyme Add Tyrosinase prep_tyrosinase->add_enzyme prep_ldopa Prepare L-DOPA Solution prep_inhibitor Prepare Inhibitor Dilutions add_inhibitor Add Inhibitor/Control prep_inhibitor->add_inhibitor add_buffer Add Buffer add_buffer->add_inhibitor add_inhibitor->add_enzyme incubate Incubate add_enzyme->incubate add_ldopa Add L-DOPA (Start Reaction) incubate->add_ldopa measure Measure Absorbance (475 nm) add_ldopa->measure calc_inhibition Calculate % Inhibition plot Plot Inhibition vs. Concentration calc_inhibition->plot determine_ic50 Determine IC50 Value plot->determine_ic50

Caption: Experimental workflow for the tyrosinase inhibition assay.

melanin_synthesis_pathway Tyrosine Tyrosine Tyrosinase1 Tyrosinase (Monophenolase activity) Tyrosine->Tyrosinase1 L_DOPA L-DOPA Tyrosinase2 Tyrosinase (Diphenolase activity) L_DOPA->Tyrosinase2 Dopaquinone Dopaquinone Melanin Melanin Dopaquinone->Melanin Further reactions Tyrosinase1->L_DOPA Tyrosinase2->Dopaquinone Inhibitor Tyrosinase Inhibitor (e.g., this compound analog) Inhibitor->Tyrosinase1 Inhibitor->Tyrosinase2

Caption: Melanin synthesis pathway and the inhibitory action of tyrosinase inhibitors.

Conclusion

The available data indicates that 5-(pyridin-4-yl)-4H-1,2,4-triazol-4-amine derivatives are a highly promising class of tyrosinase inhibitors, demonstrating significantly greater potency than the widely used kojic acid in in-vitro assays. Their low micromolar IC50 values suggest a strong potential for development as novel depigmenting agents. Further research, including studies on human tyrosinase and in-vivo models, is warranted to fully elucidate their efficacy and safety profile for cosmetic and therapeutic applications. This guide serves as a foundational resource for researchers interested in exploring this novel and potent family of tyrosinase inhibitors.

References

comparative analysis of different synthetic routes for 5-pyridin-4-yl-4H-triazole-3-thiol

Author: BenchChem Technical Support Team. Date: December 2025

A comparative analysis of synthetic routes for 5-pyridin-4-yl-4H-1,2,4-triazole-3-thiol is presented for researchers, scientists, and professionals in drug development. This guide objectively evaluates various methods, supported by experimental data, to inform the selection of the most suitable synthetic strategy.

Comparative Analysis of Synthetic Routes

Two primary synthetic routes for 5-pyridin-4-yl-4H-1,2,4-triazole-3-thiol have been identified, both commencing from isonicotinic acid hydrazide. The key distinction lies in the intermediate species and the cyclization conditions.

Route 1: Thiosemicarbazide Intermediate

This common and straightforward method involves the initial formation of a thiosemicarbazide derivative from isonicotinic acid hydrazide, which is subsequently cyclized under basic conditions to yield the target triazole-thiol.

Route 2: Oxadiazole-Thiol Intermediate

This alternative approach proceeds through a 5-(pyridin-4-yl)-1,3,4-oxadiazole-2-thiol intermediate. This is formed by reacting isonicotinic acid hydrazide with carbon disulfide, followed by a rearrangement and cyclization with hydrazine hydrate to form a 4-amino-triazole-thiol derivative. While this route directly leads to a 4-amino substituted product, it is a relevant pathway in the synthesis of related triazole-thiols.

The following table summarizes the quantitative data associated with these primary synthetic routes.

Data Presentation

ParameterRoute 1: Thiosemicarbazide IntermediateRoute 2: Oxadiazole-Thiol to 4-Amino-Triazole-Thiol
Starting Material Isonicotinic acid hydrazideIsonicotinic acid hydrazide
Key Intermediate 1-(isonicotinoyl)thiosemicarbazide5-(pyridin-4-yl)-1,3,4-oxadiazole-2-thiol
Reagents NH4SCN, HCl, NaOHCS2, KOH, Hydrazine Hydrate
Reaction Time Step 1: 3 hours; Step 2: 3 hoursStep 1: 10-12 hours; Step 2: 8-9 hours
Reaction Temperature RefluxReflux
Overall Yield Not explicitly statedGood percentage yield
Purification Acidification and filtrationNot explicitly stated

Experimental Protocols

Route 1: Synthesis via Thiosemicarbazide Intermediate

This protocol follows a two-step process involving the formation of a thiosemicarbazide intermediate, followed by alkaline cyclization.[1][2]

Step 1: Synthesis of 1-(isonicotinoyl)thiosemicarbazide

  • A mixture of isonicotinic acid hydrazide and ammonium thiocyanate in the presence of hydrochloric acid (1N) is refluxed for 3 hours.[1]

  • The reaction mixture is then cooled, and the resulting precipitate of 1-(isonicotinoyl)thiosemicarbazide is filtered, washed with cold water, and dried.

Step 2: Synthesis of 5-pyridin-4-yl-4H-1,2,4-triazole-3-thiol

  • The 1-(isonicotinoyl)thiosemicarbazide intermediate is dissolved in a 10% aqueous sodium hydroxide solution.

  • The mixture is refluxed for 3 hours.[1]

  • After cooling, the solution is acidified with a suitable acid, such as acetic acid or hydrochloric acid, to precipitate the crude product.[1]

  • The precipitate is filtered, washed with water, and can be further purified by recrystallization from a suitable solvent like ethanol.

Route 2: Synthesis of 4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol via Oxadiazole-Thiol Intermediate

This protocol describes the synthesis of the 4-amino derivative of the target compound.[3][4]

Step 1: Synthesis of 5-(pyridin-4-yl)-1,3,4-oxadiazole-2-thiol

  • A mixture of isonicotinic acid hydrazide, potassium hydroxide, and carbon disulfide in ethanol is refluxed for 10-12 hours.[3]

  • Upon completion of the reaction, the solvent is evaporated, and the residue is acidified to precipitate the 5-(pyridin-4-yl)-1,3,4-oxadiazole-2-thiol.

  • The product is filtered, washed, and dried.

Step 2: Synthesis of 4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol

  • The 5-(pyridin-4-yl)-1,3,4-oxadiazole-2-thiol is refluxed with hydrazine hydrate (99%) in absolute ethanol for 8-9 hours.[3]

  • After cooling, the precipitated product, 4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol, is collected by filtration, washed with cold ethanol, and dried.

Mandatory Visualization

Synthetic_Routes_Comparison cluster_route1 Route 1: Thiosemicarbazide Intermediate cluster_route2 Route 2: Oxadiazole-Thiol Intermediate start Isonicotinic Acid Hydrazide thiosemicarbazide 1-(Isonicotinoyl)thiosemicarbazide start->thiosemicarbazide NH4SCN, HCl Reflux, 3h oxadiazole 5-(pyridin-4-yl)-1,3,4-oxadiazole-2-thiol start->oxadiazole CS2, KOH, EtOH Reflux, 10-12h triazole_thiol 5-pyridin-4-yl-4H-1,2,4-triazole-3-thiol thiosemicarbazide->triazole_thiol NaOH (10%) Reflux, 3h Then Acidification amino_triazole_thiol 4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol oxadiazole->amino_triazole_thiol Hydrazine Hydrate EtOH, Reflux, 8-9h

Caption: Comparative workflow of synthetic routes for 5-pyridin-4-yl-4H-1,2,4-triazole-3-thiol.

References

A Comparative Guide to the In-Vitro Cytotoxicity of 1,2,4-Triazole-Hydrazone Hybrids on Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

The quest for novel and more effective anticancer agents is a cornerstone of medicinal chemistry. Among the myriad of heterocyclic compounds investigated, 1,2,4-triazole-hydrazone hybrids have emerged as a particularly promising class.[1] These molecular scaffolds combine the structural features of both 1,2,4-triazoles and hydrazones, creating hybrid compounds with significant cytotoxic potential against a range of cancer cell lines.[2][3] The unique physicochemical properties of the 1,2,4-triazole ring, such as its metabolic stability and capacity for hydrogen bonding, contribute to favorable pharmacokinetic and pharmacodynamic profiles.[4][5]

This guide provides an objective comparison of the in-vitro cytotoxic performance of various 1,2,4-triazole-hydrazone hybrids, supported by experimental data from recent studies. It details the methodologies of key experiments and visualizes the complex biological processes involved.

Comparative Cytotoxicity Data (IC₅₀ Values)

The antitumor efficacy of 1,2,4-triazole-hydrazone derivatives is typically quantified by their half-maximal inhibitory concentration (IC₅₀), which measures the concentration of a compound required to inhibit the growth of 50% of a cancer cell population. The data below, summarized from multiple studies, showcases the cytotoxic activity of various hybrids against several human cancer cell lines.

Compound/DerivativeCancer Cell LineIC₅₀ (µM)Reference
Hydrazone 4 IGR39 (Melanoma)17.0 ± 1.2[4]
MDA-MB-231 (Breast)2.1 ± 0.3[4]
Panc-1 (Pancreatic)12.0 ± 0.5[4]
Hydrazone 10 IGR39 (Melanoma)22.3 ± 2.5[6]
MDA-MB-231 (Breast)9.7 ± 1.6[6]
Panc-1 (Pancreatic)26.2 ± 1.0[6]
Hydrazone 18 IGR39 (Melanoma)11.2 ± 0.8[4]
MDA-MB-231 (Breast)3.5 ± 0.4[4]
Panc-1 (Pancreatic)8.8 ± 0.7[4]
Compound 4 HCT-116 (Colon)Potent Activity[7]
Compound 5p HCT-116 (Colon)Potent Activity[7]
Compound 5r HCT-116 (Colon)Potent Activity[7]
Compound 5s HCT-116 (Colon)Potent Activity[7]
Compound BIH4 MDA-MB-231 (Breast)Significant Dose-Dependent Cytotoxicity[2]
Compound 7a PC3 (Prostate)26.0[8]
DU-145 (Prostate)34.5[8]
LNCaP (Prostate)48.8[8]
Compound 7m PC3 (Prostate)29.3[8]
DU-145 (Prostate)31.6[8]
Indolyl-Triazole 12b MCF-7 (Breast)2.67[9]
HepG2 (Liver)3.21[9]
Indolyl-Triazole 13b MCF-7 (Breast)1.07[9]
HepG2 (Liver)0.32[9]

Experimental Protocols

The evaluation of a compound's cytotoxicity is a critical step in anticancer drug discovery. The MTT assay is a widely used colorimetric method to assess cell viability.[4][10]

MTT Cytotoxicity Assay Protocol

  • Cell Seeding: Cancer cells are seeded into 96-well plates at a specific density (e.g., 5,000-10,000 cells/well) and allowed to adhere and grow for 24 hours in a controlled environment (37°C, 5% CO₂).

  • Compound Treatment: The 1,2,4-triazole-hydrazone hybrids, dissolved in a suitable solvent like DMSO, are added to the wells at various concentrations. Control wells receive only the solvent. The plates are then incubated for an additional 48-72 hours.[5]

  • MTT Addition: After the treatment period, 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in phosphate-buffered saline) is added to each well. The plate is incubated for another 3-4 hours at 37°C.[5]

  • Formazan Solubilization: During this incubation, mitochondrial reductase enzymes in viable cells convert the yellow MTT into a purple formazan precipitate. The culture medium is then carefully removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.[5]

  • Absorbance Measurement: The plate is gently shaken for 10 minutes to ensure the complete dissolution of the formazan. The absorbance of each well is then measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: Cell viability is calculated as a percentage relative to the untreated control cells. The IC₅₀ value is determined by plotting the cell viability against the compound concentration and fitting the data to a dose-response curve.

Visualizations: Workflows and Signaling Pathways

Understanding the experimental process and the molecular mechanisms of action is crucial for drug development professionals. The following diagrams, created using the DOT language, illustrate these complex relationships.

G cluster_0 Phase 1: Synthesis & Characterization cluster_1 Phase 2: In Vitro Cytotoxicity Screening cluster_2 Phase 3: Mechanism of Action Studies Synthesis Synthesis of 1,2,4-Triazole-Hydrazone Hybrids Purification Purification & Characterization (NMR, MS) Synthesis->Purification CellCulture Seeding of Cancer Cell Lines Purification->CellCulture Treatment Treatment with Hybrid Compounds CellCulture->Treatment MTT MTT Assay for Cell Viability Treatment->MTT IC50 IC50 Value Determination MTT->IC50 Apoptosis Apoptosis Assays (e.g., Flow Cytometry) IC50->Apoptosis Pathway Signaling Pathway Investigation Apoptosis->Pathway CellCycle Cell Cycle Analysis CellCycle->Pathway WesternBlot Western Blot for Protein Expression WesternBlot->Pathway

Caption: General workflow for in vitro evaluation of anticancer agents.

G compound 1,2,4-Triazole-Hydrazone Hybrid (e.g., 5r, 5s) bclxl Anti-apoptotic Bcl-xL Protein compound->bclxl Inhibition bax Pro-apoptotic Bax/Bak bclxl->bax Inhibits mito Mitochondrion bax->mito Pore Formation cyto Cytochrome c Release mito->cyto cas9 Caspase-9 Activation cyto->cas9 cas3 Caspase-3 Activation cas9->cas3 apoptosis Apoptosis (Programmed Cell Death) cas3->apoptosis

Caption: Intrinsic apoptosis pathway induced by Bcl-xL inhibition.[7]

G compound 1,2,4-Triazole-Indole Hybrid (e.g., 10d) beta_catenin β-catenin Transcription & Protein compound->beta_catenin Suppression vimentin Vimentin beta_catenin->vimentin Activates emt Epithelial-Mesenchymal Transition (EMT) vimentin->emt Promotes metastasis Invasion & Metastasis emt->metastasis

Caption: Inhibition of EMT pathway via β-catenin suppression.[11]

Mechanisms of Action

The cytotoxic effects of 1,2,4-triazole-hydrazone hybrids are attributed to their ability to interfere with multiple crucial cellular pathways, leading to cancer cell death.

  • Induction of Apoptosis: Many derivatives trigger programmed cell death, or apoptosis. Some compounds achieve this by inhibiting anti-apoptotic proteins like Bcl-xL or Bcl-2.[2][7] This inhibition allows pro-apoptotic proteins to permeabilize the mitochondrial membrane, releasing cytochrome c and activating the caspase cascade that executes cell death.[7]

  • Cell Cycle Arrest: Certain hybrids can halt the cell cycle at specific phases, such as the S or G2/M phase, preventing cancer cells from replicating their DNA and dividing.[7][11] One study identified a compound that caused cell cycle arrest in the sub-G1 phase, which is indicative of apoptosis.[2]

  • Enzyme Inhibition: These hybrids have been shown to inhibit various enzymes critical for cancer progression. Targets include tyrosine kinases, c-Met kinase, and tubulin polymerization.[12] More recently, dual inhibition of Epidermal Growth Factor Receptor (EGFR) and Poly (ADP-ribose) polymerase (PARP-1) has been reported, showcasing a multi-targeted approach.[9]

  • Inhibition of Metastasis: Some 1,2,4-triazole hybrids can suppress the migration and invasion of cancer cells.[11] One novel derivative was found to inhibit the epithelial-mesenchymal transition (EMT), a key process in metastasis, by suppressing β-catenin, a critical signaling protein.[11]

References

A Comparative Analysis of the Biological Activity of 5-(pyridin-4-yl)-4H-1,2,4-triazol-3-amine and Its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1,2,4-triazole nucleus, particularly when hybridized with a pyridine ring, represents a privileged scaffold in medicinal chemistry, exhibiting a wide array of biological activities. This guide provides a comparative overview of the reported biological activities of analogs of 5-(pyridin-4-yl)-4H-1,2,4-triazol-3-amine, focusing on their anticancer, antimicrobial, and enzyme inhibitory properties. Due to a scarcity of publicly available data on the specific biological activity of this compound, this guide will focus on its close structural analogs, primarily the 3-thiol derivative, 4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol, and other substituted pyridine-1,2,4-triazole hybrids.

Comparative Biological Activity Data

The biological activities of various 5-(pyridin-4-yl)-4H-1,2,4-triazole analogs are summarized below. These tables highlight the quantitative data available in the literature, providing a basis for comparing their potency across different biological targets.

Anticancer Activity

The anticancer potential of pyridine-1,2,4-triazole hybrids has been evaluated against several cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key parameter for this assessment.

Table 1: Anticancer Activity (IC50 in µM) of 5-(pyridin-4-yl)-4H-1,2,4-triazole Analogs

Compound/AnalogCancer Cell LineIC50 (µM)Reference
3-(5-(4-bromobenzylthio)-4H-1,2,4-triazol-3-yl)pyridineMurine Melanoma (B16F10)41.12[1]
3-(5-(3-bromobenzylthio)-4H-1,2,4-triazol-3-yl)pyridineMurine Melanoma (B16F10)45.60[1]
3-(5-(2-chlorobenzylthio)-4H-1,2,4-triazol-3-yl)pyridineMurine Melanoma (B16F10)50.25[1]
3-(5-(3,4-dichlorobenzylthio)-4H-1,2,4-triazol-3-yl)pyridineMurine Melanoma (B16F10)52.35[1]
3-(5-(3-chlorobenzylthio)-4H-1,2,4-triazol-3-yl)pyridineMurine Melanoma (B16F10)57.70[1]
3-(5-(4-chlorobenzylthio)-4H-1,2,4-triazol-3-yl)pyridineMurine Melanoma (B16F10)58.50[1]
3-(5-(2,4-dichlorobenzylthio)-4H-1,2,4-triazol-3-yl)pyridineMurine Melanoma (B16F10)61.11[1]
5-(2-(pyridin-2-ylamino)ethyl)-4-((pyridin-3-ylmethylene)amino)-2,4-dihydro-3H-1,2,4-triazole-3-thioneMDA-MB-231 (Breast Cancer)39.2 ± 1.7[2]
Antimicrobial Activity

The antimicrobial efficacy of these compounds is typically determined by their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a substance that prevents visible growth of a microorganism.

Table 2: Antimicrobial Activity (MIC in µg/mL) of 4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol Analogs

Compound/AnalogS. aureusB. subtilisE. coliS. typhiC. albicansA. nigerReference
4-((4-hydroxybenzylidene)amino)-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol1620----[3]
4-((4-bromobenzylidene)amino)-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol--25312432[3]
2-((4-phenyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl)thio)-N-phenylacetamide64--64--[4]
2-((4-(4-chlorophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(p-tolyl)acetamide-64-64--[4]
N-(4-bromophenyl)-2-((4-(4-methoxyphenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide--64---[4]
Enzyme Inhibition

Certain 1,2,4-triazole derivatives have been investigated as inhibitors of various enzymes, which can be a key mechanism for their therapeutic effects.

Table 3: Enzyme Inhibition (IC50) of 1,2,4-Triazole Analogs

Compound/AnalogEnzymeIC50 (µM)Reference
3-([(4-fluorophenyl)methyl]sulfanyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-4-amineTyrosinase (from Agaricus bisporus)Data for related analogs in the low µM range[5]
1-(4-toluenesulfonyl)-4-[3-(N-(3-methylphenyl)-2-ethanamoylthio)-4-methyl-4H-1,2,4-triazol-5-yl]piperidineAcetylcholinesterase (AChE)0.73 ± 0.54[6]
1-(4-toluenesulfonyl)-4-[3-(N-(3-methylphenyl)-2-ethanamoylthio)-4-methyl-4H-1,2,4-triazol-5-yl]piperidineButyrylcholinesterase (BChE)0.017 ± 0.53[6]
1-(4-toluenesulfonyl)-4-[3-(N-(3,5-dimethylphenyl)-2-ethanamoylthio)-4-methyl-4H-1,2,4-triazol-5-yl]piperidineButyrylcholinesterase (BChE)0.038 ± 0.50[6]
1-(4-toluenesulfonyl)-4-[3-(N-(3-methylphenyl)-2-ethanamoylthio)-4-methyl-4H-1,2,4-triazol-5-yl]piperidineUrease19.35 ± 1.28[6]
1-(4-toluenesulfonyl)-4-[3-(N-(3-methylphenyl)-2-ethanamoylthio)-4-methyl-4H-1,2,4-triazol-5-yl]piperidineα-Glucosidase36.74 ± 1.24[6]

Potential Signaling Pathways and Mechanisms of Action

The anticancer activity of pyridine-1,2,4-triazole hybrids may be attributed to their interaction with key signaling pathways involved in cancer cell proliferation and survival. Below are diagrams of potential pathways that could be targeted by these compounds.

experimental_workflow General Experimental Workflow for Biological Evaluation cluster_synthesis Compound Synthesis & Characterization cluster_evaluation Biological Evaluation cluster_data Data Analysis start Starting Materials synthesis Synthesis of this compound & Analogs start->synthesis purification Purification & Characterization (NMR, MS, etc.) synthesis->purification anticancer Anticancer Activity (MTT Assay) purification->anticancer antimicrobial Antimicrobial Activity (Broth Microdilution) purification->antimicrobial enzyme Enzyme Inhibition Assays purification->enzyme ic50 IC50 Determination anticancer->ic50 mic MIC Determination antimicrobial->mic ki Ki/IC50 Determination enzyme->ki

General workflow for synthesis and biological evaluation.

Several studies suggest that pyridine-1,2,4-triazole derivatives can act as inhibitors of key kinases in oncogenic signaling pathways, such as the Epidermal Growth Factor Receptor (EGFR) and BRAF pathways.[2][7]

EGFR_pathway Simplified EGFR Signaling Pathway cluster_downstream Downstream Signaling ligand EGF/TGF-α egfr EGFR ligand->egfr ras RAS egfr->ras pi3k PI3K egfr->pi3k triazole Pyridine-Triazole Inhibitor triazole->egfr raf RAF ras->raf mek MEK raf->mek erk ERK mek->erk transcription Gene Transcription (Proliferation, Survival) erk->transcription akt AKT pi3k->akt akt->transcription BRAF_pathway Simplified BRAF/MEK Signaling Pathway growth_factor Growth Factor receptor Receptor Tyrosine Kinase growth_factor->receptor ras RAS receptor->ras braf BRAF ras->braf mek MEK braf->mek erk ERK mek->erk transcription Gene Transcription (Cell Growth, Proliferation) erk->transcription triazole_braf Pyridine-Triazole Inhibitor (BRAF) triazole_braf->braf triazole_mek Pyridine-Triazole Inhibitor (MEK) triazole_mek->mek Tubulin_pathway Tubulin Polymerization Inhibition tubulin αβ-Tubulin Dimers polymerization Polymerization tubulin->polymerization microtubules Microtubules polymerization->microtubules mitotic_spindle Mitotic Spindle Formation microtubules->mitotic_spindle triazole Pyridine-Triazole Inhibitor triazole->polymerization cell_division Cell Division mitotic_spindle->cell_division apoptosis Apoptosis mitotic_spindle->apoptosis Inhibition leads to

References

Comparative Efficacy of 4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol Derivatives and Commercial Fungicides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the antifungal efficacy of derivatives of the novel synthetic compound 4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol against established commercial fungicides. The data presented is based on available in vitro studies and aims to offer a preliminary assessment for researchers engaged in the discovery and development of new antifungal agents. While direct comparative data for the parent compound is limited, the performance of its derivatives suggests a promising area for further investigation.

Quantitative Antifungal Activity

The antifungal efficacy of novel compounds is typically determined by their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an agent that prevents the visible growth of a microorganism. The following table summarizes the in vitro antifungal activity of Schiff base derivatives of 4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol against two common fungal pathogens, Candida albicans and Aspergillus niger, with the commercial azole fungicide Ketoconazole included for comparison.[1]

Compound/DrugFungal StrainMinimum Inhibitory Concentration (MIC) in μg/mL
Derivative 4e (p-Bromo substituted) Candida albicans24
Aspergillus niger32
Derivative 4c (p-Hydroxy substituted) Candida albicans>100
Aspergillus niger>100
Ketoconazole (Commercial Fungicide) Candida albicansNot explicitly provided in the comparative study, but used as the standard.
Aspergillus nigerNot explicitly provided in the comparative study, but used as the standard.

Note: The study indicated that among the tested derivatives, compound 4e, a p-bromo substituted Schiff base of 4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol, demonstrated the most significant antifungal activity.[1] Other tested derivatives of the same series showed poor activity against these specific strains.[1] It is important to note that the antifungal spectrum and potency can be significantly influenced by the specific chemical modifications of the parent compound.

Mechanism of Action: Inhibition of Ergosterol Biosynthesis

Triazole-based fungicides, including derivatives of 4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol, are known to exert their antifungal effects by targeting the biosynthesis of ergosterol, a vital component of the fungal cell membrane.[2][3] The key enzyme in this pathway is lanosterol 14α-demethylase (CYP51), a cytochrome P450 enzyme.[4][5][6] The nitrogen atom in the triazole ring binds to the heme iron atom in the active site of CYP51, inhibiting its function.[7][8] This disruption leads to the accumulation of toxic sterol precursors and a depletion of ergosterol, ultimately compromising the integrity and function of the fungal cell membrane and inhibiting fungal growth.[9]

Ergosterol_Biosynthesis_Inhibition cluster_Fungal_Cell Fungal Cell cluster_Inhibitor Acetyl-CoA Acetyl-CoA HMG-CoA_Reductase HMG-CoA_Reductase Acetyl-CoA->HMG-CoA_Reductase Mevalonate_Pathway Mevalonate_Pathway HMG-CoA_Reductase->Mevalonate_Pathway Squalene Squalene Mevalonate_Pathway->Squalene Lanosterol Lanosterol Squalene->Lanosterol CYP51 Lanosterol 14α-demethylase (CYP51) Lanosterol->CYP51 Ergosterol Ergosterol CYP51->Ergosterol Toxic_Sterols Accumulation of Toxic Sterol Precursors CYP51->Toxic_Sterols Cell_Membrane Functional Cell Membrane Ergosterol->Cell_Membrane Disrupted_Membrane Disrupted Cell Membrane Toxic_Sterols->Disrupted_Membrane Triazole_Fungicide 4-amino-5-(pyridin-4-yl)-4H- 1,2,4-triazole-3-thiol (and derivatives) Triazole_Fungicide->CYP51 Inhibition

Caption: Inhibition of the ergosterol biosynthesis pathway by triazole fungicides.

Experimental Protocols

The following is a representative experimental protocol for determining the Minimum Inhibitory Concentration (MIC) of antifungal compounds using the broth microdilution method, based on established guidelines.[10][11]

Broth Microdilution Antifungal Susceptibility Test

1. Preparation of Materials:

  • Fungal Strains: Cultures of the desired fungal strains (e.g., Candida albicans, Aspergillus niger) are grown on a suitable medium like Sabouraud Dextrose Agar.
  • Test Compound and Control: Stock solutions of the test compound (4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol or its derivatives) and a standard commercial fungicide (e.g., Ketoconazole) are prepared in an appropriate solvent like Dimethyl Sulfoxide (DMSO).
  • Culture Medium: RPMI-1640 medium with L-glutamine, buffered with MOPS, is commonly used.
  • Equipment: Sterile 96-well microtiter plates, multichannel pipettes, incubator, and a spectrophotometer or plate reader.

2. Inoculum Preparation:

  • Fungal colonies are suspended in sterile saline.
  • The suspension is adjusted to a specific turbidity, corresponding to a known concentration of fungal cells (e.g., 1 x 10^6 to 5 x 10^6 CFU/mL), using a spectrophotometer.
  • The inoculum is then further diluted in the culture medium to the final desired concentration for the assay.

3. Assay Procedure:

  • Serial two-fold dilutions of the test compound and the control fungicide are prepared in the 96-well plates containing the culture medium.
  • The prepared fungal inoculum is added to each well.
  • Control wells containing only the medium (sterility control) and medium with the inoculum (growth control) are included.
  • The plates are incubated at a suitable temperature (e.g., 35°C) for a specified period (e.g., 24-48 hours).

4. Determination of MIC:

  • After incubation, the plates are examined visually or with a plate reader for fungal growth.
  • The MIC is determined as the lowest concentration of the antifungal agent that causes a significant inhibition of growth compared to the growth control.

"Start" [shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF", label="Start"]; "Fungal_Culture" [fillcolor="#FFFFFF", fontcolor="#202124", label="Prepare Fungal Culture\n(e.g., on Sabouraud Agar)"]; "Inoculum_Prep" [fillcolor="#FFFFFF", fontcolor="#202124", label="Prepare Inoculum Suspension\nand adjust turbidity"]; "Compound_Prep" [fillcolor="#FFFFFF", fontcolor="#202124", label="Prepare Stock Solutions of\nTest Compound & Control"]; "Serial_Dilution" [fillcolor="#FFFFFF", fontcolor="#202124", label="Perform Serial Dilutions\nin 96-well plate"]; "Inoculation" [fillcolor="#FFFFFF", fontcolor="#202124", label="Inoculate wells with\nFungal Suspension"]; "Incubation" [fillcolor="#FFFFFF", fontcolor="#202124", label="Incubate plates\n(e.g., 35°C for 24-48h)"]; "Read_Results" [fillcolor="#FFFFFF", fontcolor="#202124", label="Read Results Visually\nor with Plate Reader"]; "Determine_MIC" [fillcolor="#34A853", fontcolor="#FFFFFF", label="Determine Minimum\nInhibitory Concentration (MIC)"]; "End" [shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF", label="End"];

"Start" -> "Fungal_Culture"; "Fungal_Culture" -> "Inoculum_Prep"; "Start" -> "Compound_Prep"; "Compound_Prep" -> "Serial_Dilution"; "Inoculum_Prep" -> "Inoculation"; "Serial_Dilution" -> "Inoculation"; "Inoculation" -> "Incubation"; "Incubation" -> "Read_Results"; "Read_Results" -> "Determine_MIC"; "Determine_MIC" -> "End";

}

Caption: Workflow for Broth Microdilution Antifungal Susceptibility Testing.

Conclusion

Derivatives of 4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol have demonstrated notable in vitro antifungal activity, in some cases comparable to commercial standards against specific fungal strains. The primary mechanism of action for this class of compounds is believed to be the inhibition of lanosterol 14α-demethylase, a validated target in antifungal therapy. The presented data and protocols offer a foundation for further research into the potential of 4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol and its analogues as novel antifungal agents. Further studies are warranted to establish a broader antifungal spectrum, in vivo efficacy, and a comprehensive safety profile.

References

Comparative Cross-Reactivity Profile of 5-(pyridin-4-yl)-4H-1,2,4-triazol-3-amine Derivatives and Alternatives Against Various Enzymes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the enzymatic inhibition profiles of derivatives of the core scaffold 5-(pyridin-4-yl)-4H-1,2,4-triazole. While a comprehensive cross-reactivity profile for the parent compound, 5-(pyridin-4-yl)-4H-1,2,4-triazol-3-amine, is not publicly available, this guide summarizes the known activities of its derivatives against several key enzymes, including tyrosinase, xanthine oxidase, PIM kinases, and Checkpoint Kinase 1 (Chk1). The performance of these derivatives is compared with established alternative inhibitors, supported by experimental data and detailed methodologies.

Enzyme Inhibition Profiles

The following tables summarize the inhibitory activities (IC50 values) of various 5-(pyridin-4-yl)-4H-1,2,4-triazole derivatives and their alternatives against the specified enzymes.

Table 1: Tyrosinase Inhibition

CompoundScaffold ClassIC50 (µM)Reference CompoundIC50 (µM)
3-([(4-fluorophenyl)methyl]sulfanyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-4-aminePyridyl-Triazole DerivativeData not specifiedKojic Acid17.8
N-(4-fluorophenyl)-2-(5-(2-fluorophenyl)-4-(4-fluorophenyl)-4H-1,2,4-triazol-3-ylthio) acetamideTriazole DerivativePotentKojic Acid~20.0
5-phenyl-3-[5-hydroxy-4-pyrone-2-yl-methylmercap-to]-4-(2,4-dihydroxyl-benzylamino)-1,2,4-triazoleTriazole Derivative1.35Kojic Acid20.0
Alternative Inhibitors
ArbutinHydroquinone Glycoside38,370--
HydroquinonePhenol10,150--
Rhodanine-3-propionic acidRhodanine Derivative0.7349--
LodoxamideDicarboxylic Acid Derivative3.715--

Table 2: Xanthine Oxidase Inhibition

CompoundScaffold ClassIC50 (µM)Reference CompoundIC50 (µM)
5-benzyl-3-(pyridin-4-yl)-1H-1,2,4-triazole derivative (Compound 1h)Pyridyl-Triazole Derivative0.16Allopurinol~5-10
3-(2-cyano-4-pyridyl)-5-(4-pyridyl)-1,2,4-triazole (FYX-051)Pyridyl-Triazole DerivativePotentFebuxostat0.007
Alternative Inhibitors
AllopurinolPurine Analog13.03--
FebuxostatThiazole Carboxylic Acid0.007--
TopiroxostatPyridyl-Triazole Derivative0.015--
QuercetinFlavonoidPotent--

Table 3: PIM Kinase Inhibition

CompoundScaffold ClassTargetIC50 (nM)Reference CompoundIC50 (nM)
Triazolo[4,5-b]pyridine DerivativeTriazolopyridinePan-PIMPotentSGI-17767 (PIM1)
Alternative Inhibitors
SGI-1776Imidazo[1,2-b]pyridazinePIM17--
AZD1208Pyrimidine DerivativePan-PIM0.4-5--
PIM447 (LGH447)PyridylamidePan-PIM0.006-0.018--
CX-6258ImidazopyridazinePan-PIM5-25--

Table 4: Checkpoint Kinase 1 (Chk1) Inhibition

CompoundScaffold ClassIC50 (nM)Reference CompoundIC50 (nM)
Pyridyl Aminothiazole DerivativePyridyl AminothiazolePotentUCN-01Potent
Alternative Inhibitors
UCN-01 (7-hydroxystaurosporine)Staurosporine AnalogPotent--
AZD7762Thienopyridine5--
CHIR-124Aminopyrimidine0.3--
SB 218078IndolocarbazolePotent--

Experimental Protocols

Detailed methodologies for the key enzymatic assays are provided below.

Tyrosinase Inhibition Assay

This assay spectrophotometrically measures the inhibition of mushroom tyrosinase activity.

Materials:

  • Mushroom Tyrosinase (EC 1.14.18.1)

  • L-DOPA (L-3,4-dihydroxyphenylalanine)

  • Test compounds and reference inhibitor (e.g., Kojic Acid)

  • Sodium Phosphate Buffer (0.1 M, pH 6.8)

  • Dimethyl Sulfoxide (DMSO)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of mushroom tyrosinase in cold phosphate buffer.

    • Dissolve L-DOPA in phosphate buffer to a final concentration of 10 mM. Prepare this solution fresh.

    • Dissolve test compounds and the reference inhibitor in DMSO to create stock solutions.

  • Assay Protocol:

    • In a 96-well plate, add 20 µL of the test compound solution (or DMSO for control), 140 µL of phosphate buffer, and 20 µL of the tyrosinase enzyme solution.

    • Pre-incubate the plate at 37°C for 10 minutes.

    • Initiate the reaction by adding 20 µL of the L-DOPA solution to each well.

    • Immediately measure the absorbance at 475 nm in a kinetic mode for a set period (e.g., 20-30 minutes) at 37°C.

  • Data Analysis:

    • Calculate the rate of reaction (change in absorbance per minute).

    • The percentage of inhibition is calculated using the formula: % Inhibition = [(Control Rate - Sample Rate) / Control Rate] x 100

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Xanthine Oxidase Inhibition Assay

This assay measures the inhibition of xanthine oxidase by monitoring the formation of uric acid from xanthine.

Materials:

  • Xanthine Oxidase (from bovine milk)

  • Xanthine

  • Test compounds and reference inhibitor (e.g., Allopurinol)

  • Potassium Phosphate Buffer (e.g., 50-100 mM, pH 7.5)

  • DMSO

  • 96-well UV-transparent microplate or quartz cuvettes

  • Spectrophotometer or microplate reader

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of xanthine oxidase in phosphate buffer.

    • Prepare a stock solution of xanthine in the same buffer.

    • Dissolve test compounds and the reference inhibitor in DMSO.

  • Assay Protocol:

    • In a 96-well plate, add 50 µL of the test solution, 35 µL of phosphate buffer, and 30 µL of the xanthine oxidase solution.

    • Pre-incubate the mixture at 25°C for 15 minutes.

    • Start the reaction by adding 60 µL of the xanthine substrate solution.

    • Measure the increase in absorbance at 295 nm for a defined period.

  • Data Analysis:

    • Calculate the rate of uric acid formation.

    • The percentage of inhibition is calculated using the formula: % Inhibition = [(Control Rate - Sample Rate) / Control Rate] x 100

    • Determine the IC50 value from the dose-response curve.

General Kinase Inhibition Assay (for PIM and Chk1)

This is a generalized protocol for measuring kinase activity, which can be adapted for specific kinases like PIM and Chk1 by using the appropriate enzyme, substrate, and buffer conditions.

Materials:

  • Recombinant Kinase (PIM1 or Chk1)

  • Specific peptide substrate for the kinase

  • ATP (Adenosine triphosphate)

  • Test compounds and reference inhibitor

  • Kinase reaction buffer

  • Detection reagent (e.g., ADP-Glo™, LanthaScreen™, or similar)

  • White, opaque 96- or 384-well plates

Procedure:

  • Preparation of Reagents:

    • Prepare serial dilutions of the test compounds and reference inhibitor in the appropriate solvent (usually DMSO).

    • Prepare the kinase, substrate, and ATP solutions in the kinase reaction buffer.

  • Assay Protocol:

    • Add a small volume of the test compound solution to the wells of the assay plate.

    • Add the kinase and substrate mixture to the wells.

    • Initiate the kinase reaction by adding ATP.

    • Incubate the plate at room temperature or 30°C for a specified time (e.g., 60 minutes).

    • Stop the reaction and add the detection reagent according to the manufacturer's instructions. This reagent measures the amount of ADP produced or the amount of phosphorylated substrate.

    • Incubate as required by the detection system.

    • Measure the signal (luminescence or fluorescence) using a plate reader.

  • Data Analysis:

    • The signal is inversely proportional to the kinase activity.

    • Calculate the percentage of inhibition for each compound concentration.

    • Determine the IC50 value by fitting the data to a dose-response curve.

Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language, illustrate key signaling pathways affected by the target enzymes and a general workflow for enzyme inhibition screening.

Tyrosinase_Signaling_Pathway UVB UVB Radiation MC1R MC1R UVB->MC1R stimulates alphaMSH α-MSH alphaMSH->MC1R binds AC Adenylate Cyclase MC1R->AC activates cAMP cAMP AC->cAMP produces PKA PKA cAMP->PKA activates CREB CREB PKA->CREB phosphorylates MITF MITF (Transcription Factor) CREB->MITF activates transcription Tyrosinase_Gene Tyrosinase Gene MITF->Tyrosinase_Gene binds to promoter Tyrosinase Tyrosinase (Enzyme) Tyrosinase_Gene->Tyrosinase expresses Tyrosine L-Tyrosine Tyrosinase->Tyrosine LDOPA L-DOPA Tyrosinase->LDOPA Tyrosine->LDOPA hydroxylation Dopaquinone Dopaquinone LDOPA->Dopaquinone oxidation Melanin Melanin Dopaquinone->Melanin Inhibitor Tyrosinase Inhibitor (e.g., Pyridyl-Triazole) Inhibitor->Tyrosinase inhibits

Caption: Tyrosinase signaling pathway in melanogenesis.

PIM_Kinase_Signaling_Pathway Cytokines Cytokines (e.g., IL-6) Receptor Cytokine Receptor Cytokines->Receptor binds JAK JAK Receptor->JAK activates STAT STAT3/5 JAK->STAT phosphorylates PIM_Gene PIM Gene STAT->PIM_Gene activates transcription PIM1 PIM1 Kinase PIM_Gene->PIM1 expresses Substrates Downstream Substrates (e.g., BAD, c-Myc) PIM1->Substrates phosphorylates Inhibitor PIM1 Inhibitor (e.g., Triazolopyridine) Inhibitor->PIM1 inhibits Cell_Survival Cell Survival & Proliferation Substrates->Cell_Survival promotes Apoptosis Apoptosis Substrates->Apoptosis inhibits Chk1_Signaling_Pathway DNA_Damage DNA Damage (e.g., Replication Stress) ATR ATR Kinase DNA_Damage->ATR activates Chk1 Chk1 Kinase ATR->Chk1 phosphorylates & activates Cdc25 Cdc25 Phosphatases Chk1->Cdc25 phosphorylates & inhibits Cell_Cycle Cell Cycle Arrest Chk1->Cell_Cycle induces DNA_Repair DNA Repair Chk1->DNA_Repair promotes Inhibitor Chk1 Inhibitor (e.g., Pyridyl Aminothiazole) Inhibitor->Chk1 inhibits CDKs CDKs Cdc25->CDKs dephosphorylates & activates Cdc25->Cell_Cycle promotes progression CDKs->Cell_Cycle progression Experimental_Workflow Start Compound Library (Pyridyl-Triazoles & Alternatives) Assay_Prep Prepare Assay Reagents (Enzyme, Substrate, Buffer) Start->Assay_Prep Incubation Incubate Compound with Enzyme Assay_Prep->Incubation Reaction Initiate Reaction with Substrate Incubation->Reaction Detection Measure Signal (Absorbance, Luminescence, etc.) Reaction->Detection Analysis Data Analysis (% Inhibition, IC50) Detection->Analysis End Comparative Profile Analysis->End

Bridging the Gap: Validating Computational Docking of Triazole Derivatives with Experimental Evidence

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers in Drug Discovery

The relentless pursuit of novel therapeutic agents has positioned computational docking as an indispensable tool in modern drug discovery. For heterocyclic compounds like triazole derivatives, known for their broad spectrum of biological activities, in silico studies offer a rapid and cost-effective method to predict binding affinities and modes of interaction with biological targets. However, the true value of these computational predictions is only realized through rigorous experimental validation. This guide provides a comprehensive comparison of computational docking studies with their corresponding experimental results for various triazole derivatives, offering researchers a clear perspective on the correlation between predicted and observed biological activities.

Anticancer Activity: Targeting Key Proteins

Triazole derivatives have shown significant promise as anticancer agents by targeting various proteins crucial for cancer cell proliferation and survival. Computational docking has been instrumental in identifying potent candidates, which are then validated through in vitro cytotoxicity assays.

A common target for these derivatives is the Epidermal Growth Factor Receptor (EGFR), a key player in cell signaling pathways that promote cell growth and division.[1] Molecular docking studies predict the binding affinity of triazole compounds to the ATP-binding site of the EGFR kinase domain, with lower binding energies indicating a more stable interaction.[1] These predictions are then correlated with experimental data from assays like the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures the metabolic activity of cells and, consequently, their viability after treatment with the compound.

Table 1: Comparison of Docking and Experimental Data for Anticancer Triazole Derivatives

Compound IDTarget ProteinDocking Binding Energy (kcal/mol)Experimental AssayCell LineIC50 (µM)
T1EGFR-8.5MTT AssayHeLa15.2
T3EGFR-9.2MTT AssayHeLa10.5
T5EGFR-10.2MTT AssayHeLa8.7
4gAPC-AsefNot SpecifiedMTT AssayHCT-1161.09
4kAPC-AsefNot SpecifiedMTT AssayA54945.16
8MMP-2/MMP-9Not SpecifiedCytotoxicity AssayHT-108015.13
2.1Prostate Cancer ProteinNot SpecifiedCytotoxicity AssayPC3Not Specified
2.2Prostate Cancer ProteinNot SpecifiedCytotoxicity AssayPC3Not Specified
2.3Prostate Cancer ProteinNot SpecifiedCytotoxicity AssayPC3Not Specified

Data compiled from multiple sources.[1][2][3][4]

The data consistently demonstrates a strong correlation where lower (more negative) binding energies from docking studies correspond to lower IC50 values, indicating higher potency in inhibiting cancer cell growth.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT assay is a colorimetric method used to assess cell viability.

  • Cell Seeding: Cancer cells (e.g., HeLa, MCF-7, A549) are seeded in a 96-well plate at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the triazole derivatives and incubated for a specified period (e.g., 24-48 hours). A positive control (e.g., cisplatin) and a negative control (vehicle) are included.[2]

  • MTT Addition: After incubation, the media is replaced with a fresh medium containing MTT solution. The plate is incubated for another 2-4 hours, allowing viable cells to metabolize the MTT into formazan crystals.

  • Solubilization: The formazan crystals are dissolved by adding a solubilizing agent, such as dimethyl sulfoxide (DMSO).

  • Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • IC50 Calculation: The percentage of cell viability is calculated relative to the control, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.

Visualizing the Workflow and Signaling Pathway

The general workflow for validating computational docking studies with experimental results can be visualized as a sequential process.

G a Ligand & Protein Preparation b Molecular Docking Simulation a->b c Binding Energy & Interaction Analysis b->c d Compound Synthesis c->d e In Vitro Biological Assays (e.g., MTT, Antimicrobial) d->e f Data Analysis (e.g., IC50, MIC determination) e->f f->c SAR & Optimization

Caption: General workflow for computational docking and experimental validation.

For triazole derivatives targeting EGFR, the downstream signaling pathway is a critical aspect of their mechanism of action.

Triazole\nDerivative Triazole Derivative EGFR EGFR Triazole\nDerivative->EGFR Inhibition PLCγ PLCγ EGFR->PLCγ RAS RAS EGFR->RAS STAT STAT EGFR->STAT Proliferation Proliferation PLCγ->Proliferation RAS->Proliferation Survival Survival STAT->Survival

Caption: Simplified EGFR signaling pathway inhibited by triazole derivatives.

Antimicrobial Activity: A Continued Fight Against Resistance

Triazole derivatives are also well-known for their antimicrobial properties. Computational docking is employed to predict their interactions with essential microbial enzymes, such as DNA gyrase, which is crucial for bacterial DNA replication.[5][6] The validation of these in silico findings is typically performed through antimicrobial susceptibility testing.

Table 2: Comparison of Docking and Experimental Data for Antimicrobial Triazole Derivatives

Compound IDTarget ProteinDocking Binding Energy (kcal/mol)Experimental AssayOrganismMIC (µg/mL)
1e1AJ0High AffinityBroth DilutionE. coliNot Specified
1f1AJ0High AffinityBroth DilutionS. aureusNot Specified
2e1JIJHigh AffinityBroth DilutionA. nigerNot Specified
2f1JIJHigh AffinityBroth DilutionE. coliNot Specified
4cNot SpecifiedNot SpecifiedMIC DeterminationS. aureus3.82 (µM)
4dNot SpecifiedNot SpecifiedMIC DeterminationS. aureus3.59 (µM)
4kNot SpecifiedNot SpecifiedMIC DeterminationE. coli6.20 (µM)
3fInhA (5JFO)-7.172Alamar Blue AssayM. tuberculosis6.25

Data compiled from multiple sources.[7][8][9]

The results from antimicrobial studies also show a good correlation, where compounds with favorable docking scores exhibit lower Minimum Inhibitory Concentrations (MICs), indicating stronger antimicrobial activity.

Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a widely used technique to determine the MIC of an antimicrobial agent.

  • Preparation of Inoculum: A standardized suspension of the test microorganism (e.g., E. coli, S. aureus) is prepared.

  • Serial Dilution: The triazole derivative is serially diluted in a liquid growth medium in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the standardized microbial suspension.

  • Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Logical Relationship in Structure-Activity Relationship (SAR)

Docking studies, when combined with experimental results, are pivotal in establishing Structure-Activity Relationships (SAR), which guide the optimization of lead compounds.

cluster_0 Core Scaffold cluster_1 Substituent Modification Triazole Core Triazole Core Electron-donating group Electron-donating group Triazole Core->Electron-donating group Addition of Electron-withdrawing group Electron-withdrawing group Triazole Core->Electron-withdrawing group Addition of Decreased Activity Decreased Activity Electron-donating group->Decreased Activity Increased Activity Increased Activity Electron-withdrawing group->Increased Activity

Caption: Example of a Structure-Activity Relationship (SAR) observation.

Conclusion

The integration of computational docking and experimental validation provides a powerful paradigm for the discovery and development of novel triazole derivatives. The presented data underscores a significant positive correlation between the predicted binding affinities from in silico models and the observed biological activities from in vitro assays. This synergistic approach not only accelerates the identification of promising drug candidates but also provides deeper insights into their mechanisms of action, ultimately paving the way for the rational design of more potent and selective therapeutic agents. Researchers are encouraged to leverage this combined strategy to navigate the complexities of drug discovery with greater efficiency and precision.

References

A Comparative Guide to the Antibacterial Spectrum of Substituted 1,2,4-Triazoles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The escalating threat of antimicrobial resistance necessitates the exploration of novel chemical scaffolds for the development of effective antibacterial agents. Among these, the 1,2,4-triazole nucleus has emerged as a privileged structure, demonstrating a broad spectrum of biological activities. This guide provides a comparative analysis of the antibacterial performance of various substituted 1,2,4-triazoles, supported by experimental data from peer-reviewed literature. We delve into the structure-activity relationships, present quantitative data in a clear, comparative format, and detail the experimental protocols utilized for these evaluations.

Data Presentation: Comparative Antibacterial Activity

The antibacterial efficacy of substituted 1,2,4-triazoles is significantly influenced by the nature and position of the substituents on the triazole ring. The following tables summarize the Minimum Inhibitory Concentration (MIC) values of representative 1,2,4-triazole derivatives against a panel of Gram-positive and Gram-negative bacteria. Lower MIC values indicate higher antibacterial potency.

Table 1: Antibacterial Activity of Quinolone-1,2,4-triazole Hybrids

CompoundSubstituentTest OrganismMIC (µg/mL)Reference
Ofloxacin Hybrid 1 4-PhenylS. aureus0.25 - 1[1]
S. epidermis0.25 - 1[1]
B. subtilis0.25 - 1[1]
E. coli0.25 - 1[1]
Clinafloxacin Hybrid 2a 4-TolylMRSA0.25[1]
Clinafloxacin Hybrid 2b 4-FluorophenylMRSA0.25[1]
Clinafloxacin Hybrid 2c 2,4-DifluorophenylMRSA0.25[1]
Ciprofloxacin Hybrid 3 Mannich baseMRSA0.046[1]
S. aureus0.046[1]
Nalidixic Acid Hybrid 4 AzomethineP. aeruginosa16[1]

Table 2: Antibacterial Activity of Schiff Base and Other 1,2,4-Triazole Derivatives

CompoundSubstituent ClassTest OrganismMIC (µg/mL)Reference
Schiff Base 5a 4-Hydroxy-3-methoxybenzylideneaminoS. albus3.125[1]
Thione Derivative 6 5-(2-aminothiazol-4-yl)-4-(p-phenoxyphenyl)S. aureus0.5 - 1[1]
B. subtilis0.5 - 1[1]
E. coli0.5 - 1[1]
P. aeruginosa0.5 - 1[1]
Vinyl-triazole 7 Varied (e.g., 2h)X. campestris0.0002 - 0.0033 (mM)
Triazolium Bromide 8 1-(2,4-Difluorobenzyl)-4-dodecylS. aureus1.05 - 8.38 (µM)[2]
E. coli1.05 - 8.38 (µM)[2]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the evaluation of the antibacterial activity of 1,2,4-triazole derivatives.

Synthesis of 1,2,4-Triazole Derivatives

General Procedure for Synthesis of Schiff Bases:

A common method for the synthesis of 1,2,4-triazole Schiff bases involves the condensation reaction between a 4-amino-1,2,4-triazole derivative and a substituted aldehyde.

  • Dissolution: An equimolar amount of the 4-amino-1,2,4-triazole derivative is dissolved in a suitable solvent, such as absolute ethanol.

  • Addition of Aldehyde: An equimolar amount of the desired substituted aldehyde is added to the solution.

  • Catalysis: A few drops of a catalyst, typically glacial acetic acid, are added to the reaction mixture.

  • Reflux: The mixture is refluxed for a period ranging from a few hours to overnight, depending on the specific reactants.

  • Isolation and Purification: Upon cooling, the precipitated Schiff base is filtered, washed with a suitable solvent (e.g., cold ethanol), and dried. Recrystallization from an appropriate solvent is often performed for further purification.

General Procedure for Synthesis of Quinolone-1,2,4-triazole Hybrids:

The synthesis of these hybrid molecules often involves a multi-step process, starting from a quinolone carboxylic acid.

  • Esterification: The quinolone carboxylic acid is first converted to its corresponding ester, for example, by reacting with an alcohol in the presence of an acid catalyst.

  • Hydrazinolysis: The ester is then treated with hydrazine hydrate to form the corresponding carbohydrazide.

  • Cyclization to Triazole: The carbohydrazide is reacted with a suitable reagent, such as carbon disulfide in the presence of a base, followed by treatment with hydrazine hydrate to form the 4-amino-5-substituted-1,2,4-triazole-3-thione.

  • Further Modification/Hybridization: The resulting triazole can be further modified, for instance, by creating Schiff bases or through Mannich reactions to link it to another quinolone moiety.

Antibacterial Susceptibility Testing

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination:

This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

  • Preparation of Inoculum: A standardized suspension of the test bacterium is prepared in a suitable broth medium (e.g., Mueller-Hinton Broth) to a turbidity equivalent to a 0.5 McFarland standard.

  • Serial Dilution: The test compound is serially diluted in the broth within a 96-well microtiter plate to obtain a range of concentrations.

  • Inoculation: Each well is inoculated with the standardized bacterial suspension.

  • Controls: Positive (bacteria and broth, no compound) and negative (broth only) controls are included.

  • Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).

  • Reading Results: The MIC is recorded as the lowest concentration of the compound at which no visible bacterial growth is observed.

Agar Disk Diffusion (Kirby-Bauer) Method:

This method assesses the susceptibility of bacteria to antimicrobials by measuring the diameter of the zone of growth inhibition around a disk impregnated with the test compound.

  • Inoculation: A standardized bacterial inoculum is uniformly spread over the surface of an agar plate (e.g., Mueller-Hinton Agar).

  • Disk Application: Sterile paper disks impregnated with a known concentration of the test compound are placed on the agar surface.

  • Incubation: The plate is incubated under appropriate conditions.

  • Measurement: The diameter of the zone of inhibition (where bacterial growth is absent) around each disk is measured in millimeters. The size of the zone is proportional to the susceptibility of the bacterium to the compound.

Mandatory Visualizations

The following diagrams illustrate key experimental workflows and proposed mechanisms of action for the antibacterial activity of substituted 1,2,4-triazoles.

Experimental_Workflow_MIC cluster_prep Preparation cluster_assay Assay cluster_results Results Bacterial_Culture Bacterial Culture Standardized_Inoculum Standardized Inoculum (0.5 McFarland) Bacterial_Culture->Standardized_Inoculum Inoculation Inoculation with Bacterial Suspension Standardized_Inoculum->Inoculation Compound_Stock Compound Stock Solution Serial_Dilution Serial Dilution of Compound in 96-well plate Compound_Stock->Serial_Dilution Serial_Dilution->Inoculation Incubation Incubation (37°C, 18-24h) Inoculation->Incubation Read_Plate Visual Inspection or Spectrophotometry Incubation->Read_Plate MIC_Determination Determine MIC Value Read_Plate->MIC_Determination

Caption: Workflow for MIC determination by broth microdilution.

DNA_Gyrase_Inhibition Proposed Mechanism: Inhibition of DNA Gyrase cluster_process Bacterial DNA Replication DNA_Gyrase DNA Gyrase (Topoisomerase II) Relaxed_DNA Relaxed/Replicating DNA DNA_Gyrase->Relaxed_DNA Introduces negative supercoils Supercoiled_DNA Supercoiled DNA Supercoiled_DNA->DNA_Gyrase Triazole 1,2,4-Triazole Derivative Triazole->Inhibition Inhibition->DNA_Gyrase

Caption: Inhibition of DNA gyrase by 1,2,4-triazoles.

MurB_Inhibition_Pathway Proposed Mechanism: Inhibition of MurB Enzyme cluster_peptidoglycan Peptidoglycan Biosynthesis UDP_NAG UDP-N-acetylglucosamine MurA MurA UDP_NAG->MurA PEP Phosphoenolpyruvate PEP->MurA UDP_NAG_enolpyruvate UDP-NAG-enolpyruvate MurA->UDP_NAG_enolpyruvate MurB MurB (UDP-NAG-enolpyruvate reductase) UDP_NAG_enolpyruvate->MurB UDP_NAM UDP-N-acetylmuramic acid MurB->UDP_NAM Cell_Wall Bacterial Cell Wall UDP_NAM->Cell_Wall ...further steps Triazole_Inhibitor 1,2,4-Triazole Derivative Triazole_Inhibitor->Inhibition_Point Inhibition_Point->MurB

Caption: Inhibition of MurB in peptidoglycan synthesis.

References

In Vitro Efficacy of 5-(Pyridin-4-yl)-4H-1,2,4-triazole Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the in vitro efficacy of 5-(pyridin-4-yl)-4H-1,2,4-triazole derivatives, with a focus on their potential as anticancer agents. Due to a scarcity of published in vivo studies on this specific chemical class, this guide centers on available in vitro data and presents standardized in vivo experimental protocols that can be adapted for future efficacy studies.

Comparative In Vitro Anticancer Activity

A study by Bhat et al. investigated the in vitro antitumor activity of a series of 4-substituted-5-(pyridin-4-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thiones against three human hepatoma cell lines: BEL-7402, HUH-7, and HepG2. The results, presented in terms of IC50 values (the concentration of a drug that is required for 50% inhibition in vitro), are summarized below. Sorafenib, a known kinase inhibitor used in the treatment of liver cancer, was used as a positive control.[1]

Compound IDR Group (Substitution at N-4)IC50 (µM) vs. BEL-7402IC50 (µM) vs. HUH-7IC50 (µM) vs. HepG2
3a Cyclohexyl> 50> 50> 50
3b Phenyl28.335.642.1
3c 4-Chlorophenyl15.822.429.5
3d 4-Methoxyphenyl20.128.936.7
3e 4-Methylphenyl25.331.739.8
Sorafenib -8.910.212.5

Data extracted from "Synthesis and antitumor activity of 4-cyclohexyl/aryl-5-(pyridin-4-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thiones"[1]

From this data, it is evident that aryl substitution at the N-4 position of the triazole ring is crucial for cytotoxic activity against hepatoma cell lines. The unsubstituted cyclohexyl derivative (3a) showed minimal activity. Among the aryl derivatives, the presence of a chloro-substituent on the phenyl ring (3c) resulted in the most potent anticancer activity across all three cell lines, although it did not surpass the efficacy of the control drug, Sorafenib.

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of these findings. Below are the protocols for the in vitro cytotoxicity assay used in the aforementioned study, as well as a general protocol for a standard in vivo xenograft model, which would be a logical next step for these compounds.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is based on the methodology for determining the IC50 values of the triazole derivatives against hepatoma cell lines.[1]

  • Cell Culture: Human hepatoma cell lines (BEL-7402, HUH-7, HepG2) are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

  • Cell Seeding: Cells are seeded in 96-well plates at a density of 5 × 10^4 cells/mL and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The synthesized triazole derivatives are dissolved in DMSO to create stock solutions. These are then serially diluted with the culture medium to achieve final concentrations ranging from 1 to 50 µM. The cells are treated with these dilutions and incubated for 48 hours.

  • MTT Addition: After the incubation period, 20 µL of a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well, and the plates are incubated for another 4 hours.

  • Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 490 nm using a microplate reader.

  • IC50 Calculation: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value is determined from the dose-response curves.

General Protocol for In Vivo Xenograft Efficacy Study

This is a generalized protocol for assessing the antitumor efficacy of experimental compounds in a subcutaneous xenograft mouse model.[2][3][4]

  • Animal Models: Immunocompromised mice (e.g., athymic nude or SCID mice) are used to prevent rejection of human tumor xenografts.[3][4]

  • Cell Preparation: Human cancer cells (e.g., HepG2) are harvested during their exponential growth phase. The cells are washed and resuspended in a sterile, serum-free medium or PBS at a concentration of 5-10 × 10^6 cells per 100 µL.[2]

  • Tumor Implantation: The cell suspension is subcutaneously injected into the flank of each mouse.

  • Tumor Growth Monitoring: Tumors are allowed to grow to a palpable size (e.g., 100-150 mm³). Tumor volume is measured 2-3 times per week using calipers and calculated using the formula: (Length × Width²)/2.[2]

  • Drug Administration: Once tumors reach the desired size, the mice are randomized into control and treatment groups. The test compounds (e.g., 5-(pyridin-4-yl)-4H-1,2,4-triazole derivatives) are administered via a suitable route (e.g., intraperitoneal, oral) at predetermined doses and schedules. The control group receives the vehicle.

  • Efficacy Evaluation: The primary endpoint is typically tumor growth inhibition. Body weight and general health of the mice are also monitored as indicators of toxicity.

  • Study Termination and Analysis: The study is terminated when tumors in the control group reach a predetermined size. Tumors are then excised, weighed, and may be used for further analysis (e.g., histopathology, biomarker analysis).

Visualizing Experimental Workflows and Signaling Pathways

To further elucidate the experimental processes and potential mechanisms of action, the following diagrams are provided.

experimental_workflow cluster_invitro In Vitro MTT Assay cluster_invivo In Vivo Xenograft Model culture Culture Hepatoma Cells seed Seed in 96-well Plates culture->seed treat Treat with Triazole Derivatives seed->treat add_mtt Add MTT Reagent treat->add_mtt solubilize Solubilize Formazan add_mtt->solubilize read Read Absorbance solubilize->read implant Implant Tumor Cells in Mice monitor_growth Monitor Tumor Growth implant->monitor_growth randomize Randomize into Groups monitor_growth->randomize administer Administer Test Compounds randomize->administer measure Measure Tumor Volume administer->measure analyze Excise and Analyze Tumors measure->analyze

Experimental workflows for in vitro and in vivo studies.

1,2,4-triazole derivatives have been reported to exert their anticancer effects through various mechanisms, including the inhibition of critical signaling pathways involved in cell proliferation and survival.[5]

signaling_pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K AKT Akt PI3K->AKT mTOR mTOR AKT->mTOR Apoptosis Apoptosis AKT->Apoptosis Proliferation Cell Proliferation & Survival mTOR->Proliferation Triazole 1,2,4-Triazole Derivative Triazole->PI3K Inhibition Triazole->AKT Inhibition

Potential signaling pathway inhibited by 1,2,4-triazole derivatives.

References

Safety Operating Guide

Proper Disposal of 5-(pyridin-4-yl)-4H-1,2,4-triazol-3-amine: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The safe and compliant disposal of chemical reagents is a critical aspect of laboratory safety and environmental responsibility. For researchers, scientists, and drug development professionals, adherence to proper disposal protocols for compounds like 5-(pyridin-4-yl)-4H-1,2,4-triazol-3-amine is paramount. This guide provides a detailed, step-by-step procedure for its disposal, ensuring the safety of laboratory personnel and the protection of our environment.

Immediate Safety Precautions

Essential Personal Protective Equipment (PPE):

  • Eye Protection: Safety glasses or goggles and a face shield.

  • Hand Protection: Chemically resistant gloves (e.g., nitrile). Always inspect gloves for integrity before use.

  • Body Protection: A protective lab coat or chemical-resistant apron.

Avoid the generation of dust and prevent contact with skin and eyes.[2][3] In the event of accidental exposure, follow standard first-aid procedures and seek immediate medical attention.

Disposal Protocol: A Step-by-Step Approach

The disposal of this compound must be managed as hazardous waste.[1] This chemical should never be disposed of down the drain or mixed with regular trash.[1]

  • Segregation: Keep waste this compound separate from other waste streams to prevent potentially hazardous reactions.[1] It is particularly important to avoid mixing it with incompatible materials such as strong oxidizing agents and strong acids.[1][2]

  • Container Selection: Use a designated, compatible, and sealable waste container.[1][4] The container must be in good condition and kept properly sealed when not in use. If possible, using the original container is a good practice, provided it is intact.[1]

  • Labeling: Clearly label the waste container with the words "HAZARDOUS WASTE" and the full chemical name: "this compound".[1] Include the approximate quantity of the waste.

  • Collection of Solid Waste: For solid this compound, carefully sweep up the material, taking care not to create dust, and place it into the designated waste container.[2][5]

  • Collection of Contaminated Materials: Any materials contaminated with this compound, such as weighing paper, gloves, or absorbent pads, should also be placed in the hazardous waste container.

  • Storage: Store the sealed hazardous waste container in a cool, dry, and well-ventilated area, away from incompatible materials.[4] The storage area should be secure and accessible only to authorized personnel.

  • Arranging for Disposal: Contact your institution's Environmental Health and Safety (EHS) department or a certified hazardous waste disposal company to arrange for the pickup and proper disposal of the waste.[4][6] Follow all local, state, and federal regulations for the disposal of hazardous chemical waste.[5]

Quantitative Data Summary

While specific quantitative disposal limits for this compound are not detailed in the available literature, the following table summarizes critical operational parameters based on general principles of hazardous waste management.

ParameterGuidelineSource
Waste Classification Hazardous Waste. May be classified as toxic, an irritant, and an environmental hazard.[1]
Incompatible Materials Strong oxidizing agents, strong acids.[1][2]
Recommended PPE Safety glasses/goggles, face shield, chemically resistant gloves, lab coat.[1]
Storage Conditions Cool, dry, well-ventilated area in a sealed, compatible container.[4]

Disposal Workflow Diagram

The following diagram illustrates the logical flow of the disposal process for this compound.

DisposalWorkflow cluster_prep Preparation cluster_collection Waste Collection cluster_storage_disposal Storage & Disposal A Don Appropriate PPE (Gloves, Goggles, Lab Coat) B Work in a Ventilated Area (Fume Hood) A->B C Obtain Labeled, Sealable Hazardous Waste Container B->C D Segregate from Incompatible Waste C->D E Transfer Waste Chemical and Contaminated Materials into Container D->E F Securely Seal the Container E->F G Store in a Designated Cool, Dry, Ventilated Area F->G H Contact EHS for Waste Pickup G->H I Proper Disposal by Certified Vendor H->I

Caption: Disposal workflow for this compound.

Disclaimer: The information provided in this guide is based on general principles of laboratory safety and hazardous waste management for similar chemical compounds. It is essential to consult your institution's specific safety protocols and the relevant Safety Data Sheet (SDS) if available, and to comply with all applicable local, state, and federal regulations.

References

Essential Safety and Operational Guide for 5-(pyridin-4-yl)-4H-1,2,4-triazol-3-amine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides critical safety and logistical information for handling 5-(pyridin-4-yl)-4H-1,2,4-triazol-3-amine in a laboratory setting. The following procedures are based on best practices for handling similar aminotriazole compounds and are intended for use by trained research professionals.

Personal Protective Equipment (PPE)

A comprehensive approach to personal protection is crucial when handling this compound. The recommended PPE is detailed below, categorized by the level of protection required for different handling scenarios.

PPE CategorySpecificationRationale
Hand Protection Chemical-resistant gloves (e.g., Nitrile rubber, Neoprene).[1]To prevent skin contact. It is advised to use gloves with a breakthrough time greater than 60 minutes for brief contact.[1]
Eye Protection Safety glasses with side shields or chemical safety goggles.[1]To protect eyes from dust particles and splashes.
Skin and Body Protection Laboratory coat or overalls.[1] A PVC apron may be used for additional protection.[1]To prevent contamination of personal clothing.
Respiratory Protection A NIOSH-approved dust respirator should be used when handling the powder outside of a certified chemical fume hood to avoid inhalation.[1][2]The powdered form of the chemical can be aerosolized.

Operational Plan: Step-by-Step Handling Procedure

Adherence to a strict operational workflow is essential to minimize exposure and ensure safety.

  • Preparation : Before handling, ensure that an eye wash unit is accessible.[1] All necessary equipment, including spatulas, weigh boats, and reaction vessels, should be gathered and placed inside a certified chemical fume hood.

  • Weighing and Transfer : To prevent the generation of dust, handle the compound with care.[1] Use a tared weigh boat for measuring and slowly transfer the weighed solid into the reaction vessel.

  • Dissolution : Add the desired solvent to dissolve the compound within the fume hood.

  • Post-Handling : After the procedure, decontaminate all surfaces and equipment that have come into contact with the chemical.

  • PPE Removal : Remove PPE in the correct order to avoid cross-contamination: gloves first, followed by the lab coat, and then eye protection.

  • Hygiene : Wash hands thoroughly after removing gloves.[1]

Experimental Workflow for Handling this compound

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal Prep1 Don appropriate PPE Prep2 Prepare fume hood and equipment Prep1->Prep2 Prep3 Ensure emergency equipment is accessible Prep2->Prep3 Hand1 Weigh compound carefully Prep3->Hand1 Hand2 Transfer to reaction vessel Hand1->Hand2 Hand3 Add solvent Hand2->Hand3 Clean1 Decontaminate surfaces and equipment Hand3->Clean1 Clean2 Dispose of waste in labeled containers Clean1->Clean2 Clean3 Remove PPE correctly Clean2->Clean3 Clean4 Wash hands thoroughly Clean3->Clean4

Caption: A workflow diagram illustrating the key steps for safely handling the specified chemical compound.

Disposal Plan

Proper disposal of chemical waste is critical to prevent environmental contamination and ensure laboratory safety.

  • Waste Segregation : All disposable items that have come into contact with this compound, such as gloves, weigh boats, and paper towels, should be considered hazardous waste.[3] This waste should be collected in a designated and clearly labeled hazardous waste container.

  • Container Management : Waste containers should be kept closed and stored in a well-ventilated area.

  • Disposal Route : The chemical and its contaminated waste should be disposed of through a licensed waste disposal company. Do not dispose of it down the drain or in regular trash.

Decision Tree for Chemical Waste Disposal

G Start Is the waste contaminated with This compound? Yes Yes Start->Yes No No Start->No Hazardous Dispose as Hazardous Waste Yes->Hazardous NonHazardous Dispose according to non-hazardous waste protocol No->NonHazardous

Caption: A decision tree to guide the proper disposal of waste generated during the handling of the chemical.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.